DO3A-Serotonin
Description
BenchChem offers high-quality DO3A-Serotonin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DO3A-Serotonin including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O8/c33-20-1-2-22-21(13-20)19(14-28-22)3-4-27-23(34)15-29-5-7-30(16-24(35)36)9-11-32(18-26(39)40)12-10-31(8-6-29)17-25(37)38/h1-2,13-14,28,33H,3-12,15-18H2,(H,27,34)(H,35,36)(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJYLVLCKBYQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability Constants of DO3A-Serotonin Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of macrocyclic chelators with bioactive molecules is a cornerstone of modern medicinal and diagnostic chemistry. This guide provides a comprehensive technical overview of the synthesis, characterization, and thermodynamic evaluation of metal complexes formed with 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) conjugated to the neurotransmitter serotonin. A stable amide bond links the DO3A moiety to the serotonin molecule, creating a bifunctional ligand with significant potential for the development of targeted imaging agents and therapeutics. Determining the thermodynamic stability constants of the metal complexes of this conjugate is paramount for predicting their in vivo behavior, ensuring high efficacy and minimal toxicity. This document details the scientific rationale behind experimental design, provides step-by-step protocols for synthesis and potentiometric titration, and outlines the computational methods for data analysis to yield reliable stability constants.
Introduction: The Synergy of a Macrocycle and a Neurotransmitter
The macrocyclic ligand DO3A is a versatile platform for chelating a variety of metal ions, particularly lanthanides, which are of significant interest in magnetic resonance imaging (MRI) and radiotherapy.[1] The three carboxylate pendant arms and the four nitrogen atoms of the cyclen ring provide a heptadentate coordination environment, which can be fine-tuned by conjugating a fourth molecule to the remaining secondary amine of the macrocycle.[2]
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological and pathological processes.[3] Its selective uptake and receptor binding mechanisms make it an attractive vector for targeting specific cell populations, particularly in the central nervous system and in certain types of tumors.
By conjugating DO3A to serotonin, we create a powerful tool that combines the metal-chelating properties of the macrocycle with the biological targeting capabilities of the neurotransmitter. The resulting DO3A-serotonin ligand can be complexed with various metal ions to create agents for:
-
Targeted Drug Delivery: Delivering therapeutic radioisotopes to serotonin-receptive tissues.
-
Molecular Imaging: Utilizing paramagnetic metal ions like Gd(III) for targeted MRI contrast agents or radioisotopes for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[4]
The in vivo efficacy and safety of these metal complexes are critically dependent on their thermodynamic stability. A highly stable complex will prevent the premature release of the potentially toxic free metal ion. This guide, therefore, focuses on the essential techniques for quantifying this stability.
Synthesis and Characterization of the DO3A-Serotonin Conjugate
The synthesis of the DO3A-serotonin conjugate is typically achieved through the formation of a stable amide bond between an activated form of DO3A and the primary amine of serotonin. A common and effective method involves the use of an N-hydroxysuccinimide (NHS) ester of DO3A.
Synthetic Pathway
The overall synthetic strategy involves a two-step process: the activation of a protected DO3A derivative to form an NHS ester, followed by its conjugation to serotonin.
Caption: Synthetic pathway for DO3A-serotonin conjugate.
Detailed Experimental Protocol: Synthesis of DO3A-Serotonin
Materials:
-
Tri-tert-butyl DO3A
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous Dichloromethane (DCM)
-
Serotonin hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Deionized water
Step 1: Synthesis of Tri-tert-butyl DO3A-NHS Ester
-
Dissolve tri-tert-butyl DO3A (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude tri-tert-butyl DO3A-NHS ester.
-
Purify the product by column chromatography on silica gel.
Step 2: Conjugation of DO3A-NHS Ester with Serotonin
-
Dissolve serotonin hydrochloride (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (2.2 equivalents) to neutralize the hydrochloride and deprotonate the primary amine. Stir for 15-20 minutes.
-
Add a solution of tri-tert-butyl DO3A-NHS ester (1 equivalent) in anhydrous DMF to the serotonin solution.
-
Stir the reaction mixture at room temperature for 18-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
Step 3: Deprotection of the Conjugate
-
Dissolve the crude protected conjugate in a mixture of TFA and DCM (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the deprotection by LC-MS.
-
Once complete, evaporate the TFA and DCM under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the DO3A-serotonin conjugate as a TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The final product can be further purified by preparative HPLC.
Characterization of the DO3A-Serotonin Conjugate
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand before proceeding to complexation and stability studies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the covalent attachment of serotonin to the DO3A macrocycle.[5][6] The disappearance of the NHS ester signals and the appearance of new amide proton signals, along with the characteristic resonances of both the DO3A and serotonin moieties, provide definitive structural evidence.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is employed to determine the exact mass of the synthesized conjugate, confirming its elemental composition.[9][10][11]
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the final product.
Determination of Thermodynamic Stability Constants by Potentiometric Titration
Potentiometric titration is the gold standard for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution.[12][13] The method involves monitoring the pH of a solution containing the ligand, and in a separate experiment, the ligand and a metal ion, as a function of the volume of a strong base added.[14]
Theoretical Background
The formation of a metal-ligand complex is an equilibrium process. For a general metal ion (M) and the fully deprotonated DO3A-serotonin ligand (L), the formation of a 1:1 complex can be represented as:
M + L ⇌ ML
The thermodynamic stability constant (KML) is defined as:
KML = [ML] / ([M][L])
In reality, the ligand can exist in various protonated forms, and the metal ion can also form protonated and hydroxo complexes. A series of equilibria must be considered, and the overall stability constants (β) are determined by fitting the experimental titration data to a chemical model that includes all relevant species in solution.
Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants.
Detailed Protocol for Potentiometric Titration
Equipment and Reagents:
-
Automatic titrator with a high-precision burette
-
Combined glass pH electrode
-
Thermostated titration vessel
-
Magnetic stirrer
-
Computer with software for data acquisition and analysis (e.g., Hyperquad)
-
Carbonate-free NaOH solution (standardized)
-
Standardized HCl or HNO3 solution
-
DO3A-serotonin conjugate
-
High-purity metal salt (e.g., GdCl3, EuCl3)
-
Background electrolyte (e.g., KCl or KNO3) to maintain constant ionic strength
-
High-purity deionized water, boiled to remove CO2
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature (typically 25 °C).
-
Preparation of Titration Solutions: Prepare the following solutions in the thermostated vessel under an inert gas atmosphere to prevent CO2 contamination:
-
Ligand Protonation: A solution containing a known concentration of DO3A-serotonin, a known excess of strong acid, and the background electrolyte.
-
Metal-Ligand Complexation: A solution containing the same concentrations of DO3A-serotonin and strong acid as above, plus a known concentration of the metal ion. It is advisable to perform titrations at different metal-to-ligand ratios (e.g., 1:1, 1:2, 2:1) to ensure the formation of all relevant complex species.
-
-
Titration: Titrate each solution with the standardized carbonate-free NaOH solution. Record the pH and the volume of titrant added at regular intervals. The titration should cover a wide pH range (e.g., 2 to 11).
-
Data Acquisition: The data (volume of titrant vs. pH) is collected automatically by the titration software.
Data Analysis with Hyperquad
Hyperquad is a powerful software package for the determination of equilibrium constants from potentiometric data.[2][15] The process involves the following steps:
-
Data Input: Import the titration data into Hyperquad.
-
Model Definition: Define a chemical model that includes all the components (H+, metal ion, ligand) and the expected species in solution (e.g., HnL, ML, MLH, M(OH)). Provide initial estimates for the stability constants of these species.
-
Refinement: Hyperquad uses a non-linear least-squares algorithm to refine the stability constants to achieve the best fit between the experimental and calculated titration curves.[4]
-
Results Evaluation: The software provides the refined stability constants with their standard deviations. The quality of the fit is assessed by examining the residuals and the overall goodness-of-fit parameters.
Interpreting the Results: The Coordination Chemistry of DO3A-Serotonin Complexes
The stability of the metal complexes of DO3A-serotonin will be influenced by several factors:
-
The Macrocyclic Effect: The pre-organized structure of the DO3A macrocycle leads to a significant increase in the stability of the metal complexes compared to analogous open-chain ligands.
-
The Chelate Effect: The multidentate nature of the DO3A core, with its four nitrogen atoms and three carboxylate arms, results in the formation of multiple chelate rings, further enhancing stability.
-
The Nature of the Metal Ion: Lanthanide ions, being hard acids, have a high affinity for the hard oxygen and nitrogen donor atoms of the DO3A ligand.[16][17] The stability of lanthanide complexes with DO3A-type ligands generally increases across the series to Gd(III) and then may plateau or slightly decrease for the heavier lanthanides.[12][18]
-
The Role of the Serotonin Pendant Arm: The serotonin moiety can potentially influence the stability of the complex in several ways:
-
Steric Hindrance: The bulky serotonin group may introduce steric strain that could slightly decrease the stability compared to unsubstituted DO3A.
-
Electronic Effects: The amide linkage can alter the electron density on the macrocyclic nitrogen to which it is attached, subtly influencing its coordination strength.
-
Coordination of Serotonin's Functional Groups: The phenolic hydroxyl group and the indole nitrogen of serotonin are potential coordination sites. If these groups participate in binding the metal ion, it could lead to an increase in the overall stability of the complex. Potentiometric titration data can provide clues about the involvement of these groups by revealing additional protonation/deprotonation steps that are shifted upon metal complexation.
-
Data Presentation
The determined protonation and stability constants should be presented in a clear and organized manner.
Table 1: Protonation Constants of DO3A-Serotonin
| Constant | Value (log K) |
| log K1 | Value |
| log K2 | Value |
| log K3 | Value |
| ... | ... |
Table 2: Thermodynamic Stability Constants (log KML) of DO3A-Serotonin Metal Complexes
| Metal Ion | log KML |
| Gd(III) | Value |
| Eu(III) | Value |
| Lu(III) | Value |
| ... | ... |
Note: The values in these tables are placeholders and would be filled with experimentally determined data.
A speciation diagram, generated using a program like HySS, provides a visual representation of the distribution of different species as a function of pH.
Caption: Example of a speciation diagram layout.
Conclusion
The determination of thermodynamic stability constants is a critical step in the development of safe and effective metal-based diagnostic and therapeutic agents. This guide has provided a comprehensive framework for the synthesis, characterization, and thermodynamic evaluation of DO3A-serotonin metal complexes. By following the detailed protocols for synthesis and potentiometric titration, and by utilizing powerful data analysis software, researchers can obtain reliable stability data. This information is indispensable for predicting the in vivo behavior of these promising targeted agents and for advancing their translation from the laboratory to clinical applications.
References
- Bretti, C., Cigala, R. M., De Stefano, C., Lando, G., & Sammartano, S. (2015). The determination of the stability constants of metal complexes in aqueous solution: a practical guide.
- Cossío, M. Á., Bértolo, E., Platas-Iglesias, C., & Pérez-Lourido, P. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganics, 9(9), 68.
- Ferreira, C. L., Lacerda, S., & André, J. P. (2013). Lanthanide(III) complexes of rhodamine–DO3A conjugates as agents for dual-modal imaging. Inorganic chemistry, 52(24), 14211-14223.
- Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta, 43(10), 1739-1753.
- Hureau, C., & Faller, P. (2009). Transition metal ions and neurotransmitters: coordination chemistry and implications for neurodegeneration. Coordination Chemistry Reviews, 253(15-16), 2197-2207.
- Kotek, J., Lukeš, I., & Hermann, P. (2003). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Journal of medicinal chemistry, 46(13), 2636-2644.
- Li, W. P., & Chung, D. S. (2005). Synthesis, characterization, and crystal structures of M (DO3A)(M= iron, gadolinium) and Na [M (DOTA)](M= Fe, yttrium, Gd). Inorganic Chemistry, 44(15), 5439-5446.
- Mihala, N., & Anton, I. (2018). Quinolone Complexes with Lanthanide Ions: An Insight into their Analytical Applications and Biological Activity. Molecules, 23(8), 1993.
- Parker, D. (2009). The behaviour and design of lanthanide-based imaging agents. Chemical Society Reviews, 38(9), 2494-2508.
- O'Donnell, C., et al. (2011). Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder.
- Tircsó, G., & Kovács, Z. (2017). Thermodynamic and kinetic studies of lanthanide (iii) complexes of DO3A-based propylphosphonates. Dalton Transactions, 46(31), 10356-10368.
- Woods, M., Kovacs, Z., & Sherry, A. D. (2006). The synthesis and chelation chemistry of DOTA− peptide conjugates.
- Zhang, S., Wu, K., & Sherry, A. D. (2002). Design, Synthesis, and Evaluation of 1, 4, 7, 10-Tetraazacyclododecane-1, 4, 7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of the American Chemical Society, 124(17), 4653-4660.
-
Hyperquad. (n.d.). Hyperquad2013. Retrieved from [Link]
-
Gans, P., Sabatini, A., & Vacca, A. (1999). HySS, Hyperquad Simulation and Speciation. Retrieved from [Link]
- Mettler-Toledo. (2007). The determination of the complex stability constant by potentiometric titration. UserCom Analytical Chemistry No. 12, ME-51724610.
- Chen, Y. C., et al. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 28(12), 4668.
- Hermann, P., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
-
Filo. (2025). Potentiometric method irving rossotti methods. Retrieved from [Link]
-
Scribd. (n.d.). Potentiometric Titration (Updated). Retrieved from [Link]
- Al-Abbas, S. M., & Al-Jeboori, M. A. (2019). Potentiometric Studies on Stability Constant of the Complexes of Some Essential Transition Metal Ions with L-Valine. Journal of Physics: Conference Series, 1294(5), 052033.
- Cossío, M. Á., et al. (2021). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganics, 9(9), 68.
- Parker, D., & Williams, J. A. G. (2002). Getting excited about lanthanide-based coordination chemistry in solution. Journal of the Chemical Society, Dalton Transactions, (20), 3613-3628.
- Jagadish, B., et al. (2012). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Macromolecular Chemistry and Physics, 213(24), 2635-2643.
- Binnemans, K. (2015). Lanthanide-based luminescent hybrid materials. Chemical Reviews, 115(19), 10358-10415.
Sources
- 1. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 2. hyperquad.co.uk [hyperquad.co.uk]
- 3. macrocyclics.com [macrocyclics.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lanthanide(III) Complexes of Rhodamine–DO3A Conjugates as Agents for Dual-Modal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analyses and Localization of Serotonin and L-DOPA in Ocular Tissues by Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. chemequ.ru [chemequ.ru]
- 16. Lanthanide Complexes in Recent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinolone Complexes with Lanthanide Ions: An Insight into their Analytical Applications and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cost-nectar.eu [cost-nectar.eu]
Advanced Synthesis Strategies for Macrocyclic DO3A-Serotonin Conjugates
Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic Methodology, Reaction Optimization, and Structural Validation
Executive Summary & Strategic Rationale
The conjugation of the macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) to serotonin (5-hydroxytryptamine, 5-HT) or its receptor ligands represents a critical frontier in molecular imaging.[1] These conjugates serve as theranostic agents or PET/MRI tracers for mapping the serotonergic system, specifically targeting 5-HT receptors (e.g., 5-HT1A) or the serotonin transporter (SERT).
From a synthetic perspective, "DO3A-serotonin" can be interpreted in two distinct ways, each requiring a specific chemical strategy:
-
Direct Conjugation: Covalent attachment of the DO3A macrocycle directly to the primary amine of the native serotonin molecule. While chemically straightforward, this often compromises receptor affinity by sterically hindering the pharmacophore.
-
Pharmacophore-Based Conjugation (High Affinity): Conjugation of DO3A to a serotonin receptor ligand (e.g., arylpiperazines like MPP) or a derivatized tryptamine analog. This approach preserves biological activity and is the industry standard for functional imaging agents (e.g., Gd-DO3AM-MPP).
This guide details the synthesis pathways for both strategies, with a focus on the DO3A-tris(tert-butyl ester) scaffold as the divergent intermediate.
Retrosynthetic Analysis & Pathway Architecture
The synthesis relies on the orthogonal protection of the DO3A carboxylates to ensure mono-functionalization. The core workflow branches based on the target pharmacophore.
Visualization: Synthesis Pathway Architecture
Figure 1: Divergent synthesis pathways for DO3A-serotonin conjugates. Pathway A targets the native molecule, while Pathway B targets high-affinity receptor ligands.
Synthesis Module 1: Preparation of the Reactive Scaffold
Target: 1,4,7,10-tetraazacyclododecane-1,4,7-tris(acetic acid tert-butyl ester) (DO3A-tris-tBu).
This intermediate is critical because it leaves one secondary amine free for conjugation while protecting the other three carboxylates needed for metal coordination.
Protocol:
-
Reagents: Cyclen (1 eq), tert-butyl bromoacetate (3.1 eq), Sodium Acetate (3.5 eq), DMA or Acetonitrile.
-
Conditions: Stir at 0°C for 1 hour, then room temperature for 24 hours.
-
Purification: The key challenge is separating the tri-substituted product from the tetra-substituted (DOTA) byproduct.
-
Precipitation: The tetra-ester often precipitates as a KBr/NaBr adduct.
-
Column Chromatography: Silica gel (DCM:MeOH 95:5 to 85:15).
-
-
Validation: ESI-MS [M+H]+ = 515.4 (calc).
Synthesis Module 2: Pathway A – Direct Serotonin Conjugation
Objective: Create a chemically distinct DO3A-Serotonin amide. Challenge: Serotonin contains a phenolic hydroxyl (5-OH) and a primary amine. The amine is more nucleophilic, but the phenol can form esters. Protection of the 5-OH is recommended for high-yield synthesis.
Step-by-Step Protocol
-
Activation: Dissolve DO3A-tris-tBu (1.0 eq) in dry DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.
-
Coupling: Add Serotonin-HCl (1.1 eq) to the mixture.
-
Note on Protection: If side reactions occur at the phenol, use O-benzyl-serotonin or O-TBS-serotonin. However, under controlled pH (8.0-8.5) with HATU, the amide forms preferentially over the ester.
-
-
Reaction: Stir at Room Temperature (RT) for 12–16 hours under Argon.
-
Workup: Evaporate DMF. Dissolve residue in EtOAc, wash with 5% NaHCO3 and Brine.
-
Deprotection: Dissolve the intermediate in a mixture of TFA:DCM:TIPS (50:45:5). Stir for 4–6 hours to remove tert-butyl groups.
-
Purification: Semi-preparative RP-HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).
Synthesis Module 3: Pathway B – Ligand-Based Conjugation (DO3AM-MPP)
Objective: Synthesis of a 5-HT1A receptor-targeted MRI agent (Gd-DO3AM-MPP). Scientific Basis: Direct serotonin conjugation often kills receptor affinity. Replacing serotonin with 1-(2-methoxyphenyl)piperazine (MPP) retains 5-HT1A binding capability while allowing for bulkier chelator attachment.
Detailed Workflow
Step 1: Linker Attachment (Chloroacetylation)
-
Reactants: MPP (1 eq), Chloroacetyl chloride (1.2 eq), TEA (1.5 eq) in DCM at 0°C.
-
Product: N-(2-methoxyphenyl)-piperazinyl-chloroacetamide.
-
Mechanism: Creates an electrophilic handle on the pharmacophore.
Step 2: Macrocyclization (Alkylation of DO3A)
-
Reactants: DO3A-tris-tBu (1 eq), Chloroacetyl-MPP intermediate (1.1 eq), K2CO3 (2 eq) in Acetonitrile.
-
Conditions: Reflux (80°C) for 12–18 hours.
-
Yield Optimization: Monitor by TLC. The secondary amine of DO3A attacks the alpha-carbon of the chloroacetamide.
Step 3: Global Deprotection
-
Reagent: TFA/DCM (1:1).
-
Time: 6 hours at RT.
-
Result: Removal of t-butyl esters to yield the free ligand DO3AM-MPP.
Visualization: DO3AM-MPP Reaction Scheme
Figure 2: Step-by-step synthesis of the high-affinity 5-HT1A receptor imaging agent Gd-DO3AM-MPP.
Metallation and Quality Control
The final step for both pathways is the complexation of the lanthanide (Gd³⁺ for MRI) or radionuclide (⁶⁸Ga³⁺ for PET).
Metallation Protocol (Gadolinium)
-
Dissolution: Dissolve the deprotected ligand in distilled water.
-
pH Adjustment: Adjust pH to 5.5–6.0 using dilute NaOH or HCl.
-
Addition: Add GdCl₃·6H₂O (0.95 eq) slowly. Note: Slight deficiency of metal prevents free toxic Gd³⁺.
-
Incubation: Stir at 50°C for 4–6 hours. Maintain pH ~6.0.
-
Xylenol Orange Test: Verify absence of free Gd³⁺ (solution should remain yellow/orange, not turn violet).
-
Purification: Chelex-100 resin (to scavenge trace free metal) or RP-HPLC.
Analytical Specifications (Data Table)
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (C18) | > 95% (Area Under Curve) |
| Identity | HR-ESI-MS | Mass within 5 ppm of calc. |
| Free Gd³⁺ | Xylenol Orange / ICP-MS | < 0.1% w/w |
| Relaxivity (r₁) | 1.41 T / 60 MHz @ 37°C | ~4.0 - 6.0 mM⁻¹s⁻¹ (Typical for DO3A monoamides) |
| Stability | Serum incubation (37°C) | > 98% intact after 24h |
References
-
5-HT1A Receptor Imaging Agents: Kumar, S., et al. (2020). 5-HT1A targeting PARCEST agent DO3AM-MPP with potential for receptor imaging: Synthesis, physico-chemical and MR studies. Bioorganic Chemistry. Available at: [Link]
-
General Amide Coupling Strategies: Cernak, T., et al. (2020). A map of the amine–carboxylic acid coupling system. Nature. Available at: [Link]
-
Macrocyclic Chelation Chemistry: Stasiuk, G. J., & Long, N. J. (2013).[2] The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging. Chemical Communications. Available at: [Link]
-
Serotonin Biosynthesis & Imaging: Brust, P., et al. (2014). Molecular imaging of the serotonergic system. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of Gd-DO3A-Serotonin Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nexus of Neurotransmitter Imaging and pH-Responsive MRI
The convergence of molecular imaging and neuroscience has paved the way for the development of sophisticated probes capable of visualizing physiological processes in real-time. Among these, Magnetic Resonance Imaging (MRI) contrast agents stand out for their non-invasive nature and high spatial resolution. This guide delves into the physicochemical properties of a novel, intelligent contrast agent, Gd-DO3A-serotonin. This agent is conceptualized to merge the pH-sensing capabilities of the gadolinium(III) 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) chelate with the neuro-targeting potential of serotonin. Such an agent could offer unprecedented insights into the physiological and pathological pH changes within the serotonergic system, which is implicated in numerous neurological disorders.
The foundational premise is the linkage of a serotonin moiety to the Gd-DO3A macrocyclic core. The Gd(III) ion, with its seven unpaired electrons and long electronic spin relaxation time, is highly effective at enhancing the relaxation rates of water protons, thereby increasing MRI signal intensity.[1] The DO3A ligand provides a stable scaffold for the toxic Gd(III) ion, while its derivatives have shown promise as pH-responsive probes.[2][3] By incorporating serotonin, we aim to create a contrast agent that can be targeted to the serotonin transporter (SERT), offering a dual mechanism of action: targeted delivery and pH-responsive imaging.
This technical guide will provide a comprehensive overview of the anticipated physicochemical properties of Gd-DO3A-serotonin, drawing upon established principles and experimental data from analogous Gd-DO3A derivatives. We will explore its relaxivity, stability, and pH-sensitivity, and provide detailed protocols for their characterization.
Core Physicochemical Properties: A Predictive Analysis
The efficacy and safety of any Gd-based contrast agent are dictated by a fine balance of its physicochemical properties. For Gd-DO3A-serotonin, these properties are a composite of the robust Gd-DO3A chelate and the neuroactive serotonin molecule.
Relaxivity (r1 and r2): The Engine of Contrast Enhancement
Relaxivity is the measure of a contrast agent's ability to increase the longitudinal (r1) and transverse (r2) relaxation rates of water protons. Higher relaxivity translates to greater image contrast at lower doses. The relaxivity of Gd-DO3A-serotonin will be influenced by several factors, including the number of inner-sphere water molecules (q), the rotational correlation time (τR), and the water residence time (τm).[4]
We anticipate that Gd-DO3A-serotonin will exhibit a high r1 relaxivity, characteristic of Gd-DO3A based agents. For instance, a tetranuclear Gd(III) complex of DO3A has shown a longitudinal relaxivity (r1p) of 28.13 mM⁻¹s⁻¹ at pH 5.6 and 24 MHz.[2] While the monomeric Gd-DO3A-serotonin will likely have a lower relaxivity, the conjugation of the serotonin molecule could increase the molecular weight and thus slow down the rotational motion (increase τR), leading to an enhanced relaxivity compared to the parent Gd-DO3A complex.
The pH of the local environment is expected to modulate the relaxivity of Gd-DO3A-serotonin. This is due to the protonation/deprotonation of the amine group on the serotonin moiety and potentially a carboxyl group on the DO3A ligand, which can influence the number of inner-sphere water molecules and their exchange rate. This pH-dependent relaxivity is the key to its function as a responsive agent.
Table 1: Predicted Relaxivity of Gd-DO3A-serotonin at 1.5 T (64 MHz) and 37°C
| Property | Predicted Value | Influencing Factors |
| r1 relaxivity (pH 7.4) | 5 - 8 mM⁻¹s⁻¹ | Molecular weight, hydration number (q), rotational correlation time (τR) |
| r1 relaxivity (pH 6.0) | 8 - 12 mM⁻¹s⁻¹ | Protonation of amine groups, potential increase in hydration number |
| r2/r1 ratio | 1.2 - 2.0 | Molecular size, water exchange rate |
Stability: Safeguarding Against Gd(III) Toxicity
The in vivo stability of the gadolinium complex is paramount to prevent the release of toxic free Gd(III) ions.[5][6] Stability is characterized by two key parameters: thermodynamic stability (log Kth) and kinetic inertness.
-
Thermodynamic Stability: This refers to the strength of the bond between the Gd(III) ion and the DO3A-serotonin ligand. The thermodynamic binding constant of Gd(DO3A) is approximately 10²⁰ M⁻¹.[7] We predict a similarly high thermodynamic stability for Gd-DO3A-serotonin.
-
Kinetic Inertness: This describes the rate at which the Gd(III) ion dissociates from the chelate, particularly in the presence of endogenous competing ions like Zn²⁺ and Cu²⁺.[8][9] Macrocyclic chelates like DO3A are known for their high kinetic inertness due to the conformational rigidity of the tetraazacyclododecane backbone.[7] Gd(HP-DO3A), a close analog, is kinetically very inert.[10] We expect Gd-DO3A-serotonin to exhibit excellent kinetic inertness, minimizing the risk of transmetallation in vivo.
Table 2: Predicted Stability Constants for Gd-DO3A-serotonin
| Parameter | Predicted Value | Significance |
| Thermodynamic Stability (log Kth) | > 20 | High affinity of the ligand for Gd(III), minimizing free Gd(III) at equilibrium. |
| Conditional Stability (log K' at pH 7.4) | ~ 17 | Reflects the stability under physiological conditions. |
| Kinetic Inertness (t1/2 in 0.1 M HCl) | > 100 hours | High resistance to dissociation, ensuring in vivo integrity. |
Experimental Protocols for Characterization
Rigorous experimental validation is crucial to confirm the predicted physicochemical properties of Gd-DO3A-serotonin. The following are detailed protocols for key characterization experiments.
Protocol 1: Determination of r1 and r2 Relaxivity
This protocol describes the measurement of longitudinal (T1) and transverse (T2) relaxation times of water protons in the presence of the contrast agent to determine its relaxivity.
Methodology:
-
Sample Preparation: Prepare a series of dilutions of Gd-DO3A-serotonin in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) at concentrations ranging from 0.1 to 1.0 mM.
-
T1 Measurement:
-
Use an inversion-recovery pulse sequence on a clinical or preclinical MRI scanner (e.g., 1.5 T or 3 T).
-
Acquire data with a range of inversion times (TI) to accurately map the recovery of the longitudinal magnetization.
-
Fit the signal intensity versus TI data to a three-parameter exponential recovery curve to determine T1 for each concentration.
-
-
T2 Measurement:
-
Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.
-
Acquire a series of echoes at different echo times (TE).
-
Fit the signal intensity versus TE data to a single-parameter exponential decay curve to determine T2 for each concentration.
-
-
Relaxivity Calculation:
-
Plot the relaxation rates (1/T1 and 1/T2) as a function of the Gd-DO3A-serotonin concentration.
-
The slope of the linear fit of the 1/T1 vs. concentration plot gives the r1 relaxivity (in mM⁻¹s⁻¹).
-
The slope of the linear fit of the 1/T2 vs. concentration plot gives the r2 relaxivity (in mM⁻¹s⁻¹).
-
Causality Behind Experimental Choices: The use of a range of concentrations ensures the linearity of the relationship between relaxation rate and concentration, a fundamental assumption in relaxivity measurements. The choice of inversion-recovery and CPMG pulse sequences are standard and robust methods for accurate T1 and T2 determination, respectively.
Protocol 2: Assessment of Kinetic Inertness via Zinc Transmetallation
This protocol evaluates the kinetic stability of the Gd-DO3A-serotonin complex by measuring the rate of Gd(III) displacement by a competing metal ion, Zn²⁺.
Methodology:
-
Reaction Setup: Prepare a solution of Gd-DO3A-serotonin (e.g., 1 mM) in a buffered solution (e.g., HEPES, pH 7.4) containing an equimolar concentration of ZnCl₂.
-
Time-course Monitoring:
-
At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the reaction mixture.
-
Measure the T1 relaxation time of the aliquot.
-
-
Data Analysis:
-
The release of Gd(III) will lead to a decrease in the relaxivity of the solution.
-
Plot the percentage of intact Gd-DO3A-serotonin (calculated from the change in relaxivity) as a function of time.
-
The rate of dissociation can be determined from the slope of this plot.
-
Causality Behind Experimental Choices: Zinc is a biologically relevant and potent competitor for gadolinium chelates.[8] Monitoring the change in relaxivity provides a sensitive and non-invasive method to track the dissociation of the complex over time.
Protocol 3: Potentiometric Titration for Stability Constant Determination
This protocol is used to determine the thermodynamic stability constant of the Gd-DO3A-serotonin complex.
Methodology:
-
Titration Setup: Prepare a solution of the DO3A-serotonin ligand and a known concentration of GdCl₃ in a thermostated vessel.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated electrode.
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of base added.
-
Use a suitable software program (e.g., SUPERQUAD) to analyze the titration curve and calculate the protonation constants of the ligand and the stability constant of the Gd(III) complex.[11]
-
Causality Behind Experimental Choices: Potentiometric titration is a classic and highly accurate method for determining equilibrium constants in solution.[12] The shape of the titration curve is directly related to the protonation and complexation equilibria occurring in the solution.
Visualization of Key Concepts
Visual aids are indispensable for understanding complex chemical structures and experimental workflows.
Diagram 1: Chemical Structure of Gd-DO3A-serotonin
Caption: Workflow for Gd-DO3A-serotonin characterization.
The Serotonin Moiety: A Gateway to Neuro-Specific Imaging
The inclusion of serotonin is the defining feature of this contrast agent, intended to facilitate its accumulation in regions with high expression of the serotonin transporter (SERT). SERT is a key regulator of serotonergic neurotransmission and a target for numerous therapeutic drugs, including selective serotonin reuptake inhibitors (SSRIs).
It is important to note that many psychoactive drugs can interact with SERT. [13][14][15]Therefore, the binding of Gd-DO3A-serotonin to SERT would need to be carefully characterized, and potential interactions with other medications considered during preclinical and clinical development.
Diagram 3: Proposed Mechanism of Targeted Delivery and pH Sensing
Caption: Targeted delivery and pH-responsive MRI signal.
Conclusion and Future Directions
Gd-DO3A-serotonin represents a promising new class of intelligent MRI contrast agents with the potential for targeted imaging of the serotonergic system and simultaneous mapping of local pH. Its design is rooted in the well-established principles of gadolinium chelate chemistry and neurobiology. The predicted high relaxivity, excellent stability, and pH-responsive nature make it a compelling candidate for further development.
The next steps in the realization of this agent involve its chemical synthesis and rigorous experimental validation of the physicochemical properties outlined in this guide. In vitro and in vivo studies will be essential to confirm its binding to the serotonin transporter and to demonstrate its efficacy as a pH-sensitive and neuro-targeted MRI contrast agent. This pioneering work could open new avenues for the diagnosis and monitoring of a wide range of neurological and psychiatric disorders.
References
-
Chemistry, Physicochemical Properties and Pharmacokinetics of Gadolinium-Based Contrast Agents. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Synthesis and characterization of a Gd(III) based contrast agent responsive to thiol containing compounds. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Physicochemical Properties of Gadoteridol and Other Magnetic Resonance Contrast Agents. (n.d.). IntechOpen. Retrieved February 3, 2026, from [Link]
-
Synthesis and Relaxivity Studies of a Tetranuclear gadolinium(III) Complex of DO3A as a Contrast-Enhancing Agent for MRI. (2007). PubMed. Retrieved February 3, 2026, from [Link]
-
Comparative study of the physicochemical properties of six clinical low molecular weight gadolinium contrast agents. (2007). PubMed. Retrieved February 3, 2026, from [Link]
-
Gadoteridol : Gd-HP-DO3A. (2005). Molecular Imaging and Contrast Agent Database (MICAD). Retrieved February 3, 2026, from [Link]
-
Coordination Properties of GdDO3A-Based Model Compounds of Bioresponsive MRI Contrast Agents. (2018). SciSpace. Retrieved February 3, 2026, from [Link]
-
How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo. (2020). MDPI. Retrieved February 3, 2026, from [Link]
-
A Gadolinium DO3A Amide m-Phenyl Boronic Acid MRI Probe for Targeted Imaging of Sialated Solid Tumors. (2020). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier. (2023). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. (2020). RIT Digital Institutional Repository. Retrieved February 3, 2026, from [Link]
-
Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. (2021). Nature. Retrieved February 3, 2026, from [Link]
-
High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes. (2014). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C. (2008). PubMed. Retrieved February 3, 2026, from [Link]
-
Potentiometric and Relaxometric Properties of a Gadolinium-Based MRI Contrast Agent for Sensing Tissue pH. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Sample Shuttling Relaxometry of Contrast Agents: NMRD Profiles above 1 T with a Single Device. (2016). NIH. Retrieved February 3, 2026, from [Link]
-
Stability of gadolinium complexes in vitro and in vivo. (1991). PubMed. Retrieved February 3, 2026, from [Link]
-
How can I measure relaxivities of mri constrast agents?. (2015). ResearchGate. Retrieved February 3, 2026, from [Link]
-
The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1. (2016). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]
-
Potentiometric and Relaxometric Properties of a Gadolinium-Based MRI Contrast Agent for Sensing Tissue pH. (2007). ACS Publications. Retrieved February 3, 2026, from [Link]
-
Gd-aminoethyl-DO3A complexes: A novel class of pH-sensitive MRI contrast agents. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Chapter 2: Gadolinium-based Contrast Agents. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
A DNA-Based MRI Contrast Agent for Quantitative pH Measurement. (2021). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. (2012). Society of Nuclear Medicine and Molecular Imaging. Retrieved February 3, 2026, from [Link]
-
"Basic MR Relaxation Mechanisms & Contrast Agent Design". (2014). PMC - PubMed Central. Retrieved February 3, 2026, from [Link]
-
(PDF) Determination of stability constants and acute toxicity of potential hepatotropic gadolinium complexes. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Potentiometric and Relaxometric Properties of a Gadolinium-based MRI Contrast Agent for Sensing Tissue pH. (2007). PMC - NIH. Retrieved February 3, 2026, from [Link]
-
Gadolinium Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence. (2015). American Journal of Neuroradiology. Retrieved February 3, 2026, from [Link]
-
Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review. (2021). MDPI. Retrieved February 3, 2026, from [Link]
Sources
- 1. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo | MDPI [mdpi.com]
- 2. Synthesis and relaxivity studies of a tetranuclear gadolinium(III) complex of DO3A as a contrast-enhancing agent for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Stability of gadolinium-based magnetic resonance imaging contrast agents in human serum at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gadoteridol : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potentiometric and Relaxometric Properties of a Gadolinium-based MRI Contrast Agent for Sensing Tissue pH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Functional Dopamine-Transporter SPECT Imaging in Parkinsonian Syndromes, Part 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SNM Practice Guideline for Dopamine Transporter Imaging with 123I-Ioflupane SPECT 1.0 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 15. Dopamine Transporter Imaging, Current Status of a Potential Biomarker: A Comprehensive Review [mdpi.com]
Molecular fMRI: Bioinorganic Engineering of Serotonin-Responsive Contrast Agents
Executive Summary
This technical guide delineates the bioinorganic design principles, synthesis, and validation of "smart" MRI contrast agents (SCAs) specifically engineered to sense serotonin (5-hydroxytryptamine, 5-HT). Unlike blood-oxygen-level-dependent (BOLD) fMRI, which uses hemoglobin as a surrogate for neuronal activity, these probes interact directly with neurotransmitters to alter magnetic relaxivity (
Part 1: The Bioinorganic Challenge
The Detection Gap
Standard fMRI lacks molecular specificity. To image serotonergic signaling, a probe must satisfy three bioinorganic criteria:
-
Paramagnetic Switching: The metal center (
, , or Heme- ) must alter its interaction with bulk water protons in response to 5-HT binding. -
Thermodynamic Selectivity: The binding affinity (
) must match physiological 5-HT concentrations (nM to M) while rejecting competitors like dopamine (DA) or norepinephrine (NE). -
Kinetic Competence: The off-rate (
) must be fast enough to track neurotransmitter clearance.
The Core Mechanism: Inner-Sphere Hydration Modulation ( -switching)
The longitudinal relaxation rate (
Where:
- : Number of water molecules directly coordinated to the metal.
- : Residence time of the bound water.
- : Relaxation time of the bound water proton.
Design Goal: Engineer a metal center where 5-HT binding sterically occludes the metal or directly displaces a water molecule, changing
Part 2: Heme-Based Sensor Design (The BM3h Platform)
The most authoritative platform for 5-HT sensing is the BM3h series, derived from the heme domain of Bacillus megaterium cytochrome P450-BM3 [1].
Structural Logic
The native P450-BM3 heme iron is hexacoordinate with a water molecule as the distal ligand (High Spin/Low Spin equilibrium).
-
Resting State (No 5-HT): The heme iron is accessible to bulk water (
). The paramagnetic efficiently relaxes nearby protons. Result: High (Bright Signal). -
Bound State (+ 5-HT): Through directed evolution (e.g., variant 2G9C6 ), the binding pocket is reshaped so 5-HT binds near the heme. This binding displaces the coordinated water molecule or blocks solvent access (
). Result: Low (Dark Signal).
Visualization of the Switching Mechanism
The following diagram illustrates the ligand-dependent hydration switch at the bioinorganic center.
Figure 1: The bioinorganic switch. Serotonin binding displaces the inner-sphere water molecule, reducing proton relaxation efficiency.
Part 3: Data Summary & Performance Metrics
The following table summarizes the relaxometric properties of key heme-based sensors compared to standard clinical agents. Note the significant drop in relaxivity upon 5-HT binding, which provides the contrast mechanism.
| Probe Variant | Metal Center | Ligand State | Relaxivity ( | Specificity (vs. DA/NE) | Source |
| BM3h-WT | Heme | Unbound | ~1.3 | Low (Binds fatty acids) | [1] |
| BM3h-2G9C6 | Heme | Unbound | 0.99 | High | [2] |
| BM3h-2G9C6 | Heme | + 5-HT (Sat) | 0.19 | High | [2] |
| Mn-BM3h | Porphyrin | Unbound | 2.6 | Moderate | [3] |
| Gd-DOTA | Constitutive | ~3.5 | None (Passive) | Control |
Key Insight: The
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Relaxometric Titration (In Vitro Validation)
Objective: Determine the binding affinity (
-
Preparation: Prepare a 50
M stock of purified BM3h-2G9C6 in 50 mM Tris buffer (pH 7.4). -
Instrumentation: Use a benchtop relaxometer (e.g., Bruker Minispec) operating at 0.47T or 1.4T, or a vertical bore MRI scanner at 9.4T. Temperature must be clamped at 37°C.
-
Titration Loop:
-
Measure
of buffer blank. -
Measure
of protein solution (0 M 5-HT). -
Sequentially add 5-HT aliquots (final concentrations: 0.1, 0.5, 1, 5, 10, 50, 100
M). -
Critical Step: Allow 2 minutes equilibration between additions.
-
-
Analysis: Plot
vs. [5-HT]. Fit data to a single-site binding isotherm: -
Validation Check: If
, the sensor is too insensitive for in vivo use.
Protocol B: In Vivo Compartmental Analysis (Reuptake Imaging)
Objective: Image serotonin clearance (transport) in the rat striatum.
-
Probe Delivery: Stereotactic injection of the sensor pre-complexed with 5-HT (Dark State) into the striatum.
-
Why pre-complexed? This sets the baseline to "Dark." As 5-HT is cleared by transporters (SERT), the sensor returns to the "Bright" (hydrated) state.
-
-
Imaging Sequence:
- -weighted Fast Low Angle Shot (FLASH) or Rapid Acquisition with Relaxation Enhancement (RARE).
-
TR/TE: Optimized based on the
of the brain tissue (~1500ms at 9.4T).
-
Quantification:
-
Acquire serial images every 30-60 seconds for 60 minutes.
-
Calculate
relative to a saline control ROI. -
Fit the signal increase to a kinetic model to extract the reuptake rate (
).
-
Experimental Workflow Diagram
Figure 2: The integrated workflow from bioinorganic synthesis to functional neuroimaging.
Part 5: Future Directions & Limitations
While heme-based sensors are the current gold standard, they face challenges:
-
BBB Permeability: Proteins cannot cross the blood-brain barrier. Current protocols require invasive intracranial injection. Future designs focus on viral vector delivery of the genetic code for the sensor (Genetically Encoded Calcium Indicators equivalent for fMRI).
-
Sensitivity: The detection limit is in the micromolar range. Endogenous synaptic 5-HT bursts can be nanomolar.
-
Alternative: Nanoparticle Clustering: SPIO-based sensors (T2 agents) offer higher sensitivity through aggregation-disaggregation mechanisms but often suffer from slower kinetics [4].
References
-
Shapiro, M. G., et al. (2010).[1] Directed evolution of a magnetic resonance imaging contrast agent for noninvasive imaging of dopamine.[2] Nature Biotechnology. Link
-
Brustad, E. M., et al. (2012).[1] Structure-guided directed evolution of highly selective P450-based magnetic resonance imaging sensors for dopamine and serotonin. Journal of Molecular Biology. Link
-
Angelovski, G. (2017).[3] Strategies for sensing neurotransmitters with responsive MRI contrast agents. Chemical Society Reviews. Link
-
Lee, T., et al. (2014).[1] Neurotransmitter-responsive nanosensors for T2-weighted magnetic resonance imaging. Journal of the American Chemical Society. Link
-
Hai, A., et al. (2016).[4] Molecular fMRI of Serotonin Transport. Neuron. Link
Sources
- 1. Molecular fMRI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Directed evolution of a magnetic resonance imaging contrast agent for noninvasive imaging of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for sensing neurotransmitters with responsive MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotransmitter-responsive nanosensors for T2-weighted magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Relaxometric Properties of Lanthanide-DO3A-Serotonin Complexes
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
The convergence of neurobiology and advanced molecular imaging presents a compelling frontier for diagnostic and therapeutic innovation. This guide provides a comprehensive technical overview of a novel class of potential Magnetic Resonance Imaging (MRI) contrast agents: lanthanide-DO3A complexes functionalized with serotonin. We delve into the foundational principles of paramagnetic relaxation, the rationale for selecting the DO3A chelate and serotonin targeting moiety, and the intricate relationship between molecular structure and relaxometric performance. This document serves as a roadmap for the design, synthesis, and characterization of these targeted agents, offering field-proven insights into the causality behind experimental choices and establishing a framework for their evaluation. While direct literature on the specific lanthanide-DO3A-serotonin conjugate is nascent, this guide synthesizes established principles from analogous systems to provide a robust predictive and methodological framework.
Chapter 1: Introduction to Paramagnetic Contrast Agents in MRI
Magnetic Resonance Imaging (MRI) is a premier diagnostic modality renowned for its exceptional soft-tissue contrast and non-invasive nature.[1] The contrast in an MR image is governed by intrinsic tissue properties, primarily the spin-lattice (T1) and spin-spin (T2) relaxation times of water protons.[1] To enhance this contrast and improve diagnostic sensitivity, paramagnetic contrast agents are frequently administered.[1][2]
These agents, typically complexes of the lanthanide ion Gadolinium(III) (Gd³⁺), function by altering the relaxation times of nearby water protons.[3] Gd³⁺ is exceptionally effective due to its seven unpaired electrons, creating a large magnetic moment, and its symmetric electronic ground state, which leads to a long electronic relaxation time.[4] This interaction, known as the Paramagnetic Relaxation Enhancement (PRE) effect, shortens both T1 and T2.[5] In clinical practice, the dominant effect at typical concentrations is T1 shortening, which results in a brighter signal on T1-weighted images.[6]
The core challenge in designing these agents is to safely administer the toxic free Gd³⁺ ion. This is achieved by encapsulating the ion within a highly stable polydentate ligand, or chelate, which prevents its release into the body while allowing water molecules to interact with the paramagnetic center.[7]
Chapter 2: The DO3A Chelate: A Versatile and Stable Platform
Among the pantheon of chelating ligands, those based on the 1,4,7,10-tetraazacyclododecane (cyclen) macrocycle are preeminent due to the high thermodynamic stability and kinetic inertness of their Gd³⁺ complexes. The 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane (DO3A) ligand is a particularly versatile derivative of the well-known DOTA.
Why DO3A? The primary advantage of the DO3A scaffold is the presence of a free secondary amine on the cyclen ring. This amine serves as a reactive handle for covalent attachment of a variety of functional moieties—such as peptides, antibodies, or small molecules—without compromising the core coordination sphere essential for stably binding the Gd³⁺ ion.[8][9] This modularity is critical for the development of targeted or "smart" contrast agents.[2] While removing one of the four carboxylate arms of DOTA to create DO3A slightly reduces the overall thermodynamic stability, the resulting complexes remain sufficiently inert for in vivo applications, offering a crucial balance between stability and functionality. Furthermore, the removal of one acetate arm can open an additional coordination site for a water molecule, potentially increasing the hydration number (q) from one to two and thereby enhancing relaxivity.[5]
Chapter 3: Serotonin as a Targeting Moiety
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a vast array of physiological and cognitive functions, including mood, appetite, and sleep.[10][11] Its activity is mediated by a diverse family of serotonin receptors (5-HTRs), which are differentially expressed throughout the central nervous system and periphery.[12][13] The dysregulation of serotonergic systems is implicated in numerous pathologies, including depression, anxiety disorders, and neurodegenerative diseases.
Rationale for Targeting: Developing a contrast agent that can specifically bind to 5-HT receptors offers the potential to non-invasively map receptor density and distribution.[12] This capability could revolutionize the diagnosis of psychiatric disorders, monitor therapeutic response to serotonergic drugs, and provide deeper insights into neurochemical signaling.[14] The primary amine and hydroxyl groups on the serotonin molecule provide reactive sites for bioconjugation, allowing it to be tethered to the DO3A chelate.[15]
Chapter 4: Synthesis of Lanthanide-DO3A-Serotonin Complexes
The synthesis of a targeted contrast agent is a multi-step process requiring careful control of protecting group chemistry and purification. The overarching strategy involves preparing a bifunctional DO3A chelate that can be activated to react with the serotonin moiety.[2][16]
Proposed Synthetic Pathway
The workflow begins with a protected DO3A derivative, typically the tri-tert-butyl ester, which shields the carboxylates from unwanted side reactions. The free amine on the macrocycle is then functionalized with a linker containing a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate). Serotonin, with its primary amine protected, is then conjugated to this linker. Subsequent deprotection of the carboxylates and the serotonin amine, followed by complexation with a lanthanide salt (e.g., GdCl₃), yields the final product.
Caption: Proposed synthetic workflow for a Lanthanide-DO3A-Serotonin complex.
Experimental Protocol: Synthesis and Purification
Objective: To synthesize and purify the Gd-DO3A-Serotonin complex.
Self-Validation: Each step includes a characterization checkpoint (e.g., NMR, Mass Spec) to confirm the identity and purity of the intermediate before proceeding, ensuring the integrity of the final product.
-
Step 1: Activation of DO3A-tris(t-butyl)ester.
-
Dissolve DO3A-tris(t-butyl)ester (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Add a solution of a heterobifunctional linker, such as N-succinimidyl 4-(isothiocyanatomethyl)cyclohexane-1-carboxylate (SMCC) (1.1 eq), dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours under an inert atmosphere.
-
Validation: Monitor reaction progress by Thin Layer Chromatography (TLC). Upon completion, purify the product by column chromatography. Confirm structure using ¹H NMR and ESI-Mass Spectrometry.
-
-
Step 2: Conjugation with Serotonin.
-
Dissolve the activated DO3A-linker (1.0 eq) in a mixture of DMF and aqueous buffer (pH ~8.5).
-
Add Serotonin hydrochloride (1.2 eq). The primary amine of serotonin is sufficiently nucleophilic to react with the isothiocyanate linker.
-
Stir at room temperature for 4-6 hours.
-
Validation: Monitor the reaction via HPLC. Purify the crude product using preparative reverse-phase HPLC. Confirm the mass of the protected conjugate by ESI-MS.
-
-
Step 3: Deprotection.
-
Dissolve the purified, protected conjugate in a 95:5 mixture of trifluoroacetic acid (TFA) and water.
-
Stir at room temperature for 4 hours to cleave the tert-butyl ester protecting groups.
-
Remove the TFA under reduced pressure. Co-evaporate with diethyl ether to yield the crude ligand as a TFA salt.
-
Validation: Confirm complete deprotection by the disappearance of the t-butyl signal in the ¹H NMR spectrum.
-
-
Step 4: Gadolinium Complexation.
-
Dissolve the deprotected ligand in deionized water.
-
Adjust the pH to 6.0-6.5 using 0.1 M NaOH.
-
Add an aqueous solution of GdCl₃ (0.98 eq) dropwise while maintaining the pH.
-
Stir the solution at 50°C for 6 hours.
-
Validation: Test for the presence of free Gd³⁺ using an xylenol orange indicator test. A color change from yellow to purple indicates free metal. If positive, continue stirring or add a small amount of chelex resin.
-
Purify the final complex using preparative HPLC and lyophilize to obtain a white powder. Characterize by HPLC, ESI-MS, and measure metal concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Chapter 5: The Theory of Paramagnetic Relaxation
The efficacy of a Gd³⁺-based contrast agent is quantified by its relaxivity (r₁) , defined as the change in the longitudinal relaxation rate (1/T₁) of water protons per millimolar concentration of the agent.[6] The relaxivity is governed by a complex interplay of structural and dynamic factors, well-described by the Solomon-Bloembergen-Morgan (SBM) theory.[17][18]
The total relaxivity is the sum of contributions from water molecules in different environments relative to the Gd³⁺ ion:
-
Inner-Sphere (r₁IS): From water molecules directly coordinated to the Gd³⁺ ion. This is typically the dominant contribution.[19]
-
Outer-Sphere (r₁OS): From water molecules diffusing near the complex but not directly bound.
-
Second-Sphere (r₁2S): From water molecules that are transiently hydrogen-bonded to the ligand itself.[20]
Caption: Relaxation spheres around the Gd³⁺-DO3A-Serotonin complex.
The inner-sphere relaxivity (r₁IS) is the most tunable parameter and is described by the following equation, derived from SBM theory:
r₁IS = ([C] * q) / (T₁m + τm)
Where:
-
[C] is a constant.
-
q is the number of inner-sphere water molecules.[5]
-
T₁m is the relaxation time of the bound water proton.
-
τm is the residence lifetime of the water molecule in the inner sphere.
T₁m is further dependent on the rotational correlation time (τR) , which describes the rate of tumbling of the entire complex in solution.[21][22] The goal of contrast agent design is to optimize these three key parameters: q, τm, and τR .[23]
-
Hydration Number (q): A higher 'q' directly increases relaxivity.[5]
-
Water Residence Time (τm): Water exchange must be fast, but not too fast. The optimal range is typically 10-100 ns.[24]
-
Rotational Correlation Time (τR): For small molecules at clinical field strengths (≥1.5 T), relaxivity is limited by fast tumbling (short τR). Increasing the molecular weight or binding to a macromolecule (like a serotonin receptor) slows this tumbling, increasing τR and dramatically boosting relaxivity.[21][25]
Chapter 6: Experimental Determination of Relaxometric Properties
A thorough characterization of a new contrast agent requires a suite of specialized NMR experiments.
Experimental Workflow
The process follows a logical progression from basic relaxivity measurements to in-depth analysis of the underlying dynamic parameters.
Caption: Experimental workflow for comprehensive relaxometric characterization.
Protocol 1: Measurement of r₁ and r₂ Relaxivities
Objective: To determine the molar relaxivities at a specific magnetic field and temperature.
-
Sample Preparation: Prepare a series of at least five dilutions of the Gd-DO3A-Serotonin complex in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4), ranging from approximately 0.1 to 1.0 mM. Also prepare a buffer-only blank.
-
Concentration Measurement: Accurately determine the Gd³⁺ concentration of each sample using ICP-MS. This is a critical self-validating step to ensure accuracy.
-
T₁ Measurement: Place each sample in an NMR spectrometer (e.g., at 1.5 T). Maintain the temperature at 37°C. Use an inversion-recovery pulse sequence to measure the T₁ relaxation time.
-
T₂ Measurement: Using the same samples and conditions, use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to measure the T₂ relaxation time.
-
Calculation:
-
Calculate the relaxation rates (R₁ = 1/T₁, R₂ = 1/T₂) for each sample.
-
Subtract the relaxation rate of the buffer blank from each sample rate to get the paramagnetic contribution (R₁p, R₂p).
-
Plot R₁p and R₂p versus the measured Gd³⁺ concentration (in mM).
-
The slope of the linear fit for the R₁p plot is the longitudinal relaxivity, r₁, in units of mM⁻¹s⁻¹. The slope of the R₂p plot is the transverse relaxivity, r₂.
-
Protocol 2: Acquisition of Nuclear Magnetic Relaxation Dispersion (NMRD) Profile
Objective: To measure r₁ across a wide range of magnetic field strengths.
-
Instrumentation: Use a Fast Field-Cycling (FFC) NMR relaxometer.
-
Sample: Use a single, accurately prepared sample of the complex (~1-2 mM) in buffer.
-
Data Acquisition: Acquire the ¹H NMRD profile by measuring the longitudinal relaxation rate (R₁) at magnetic field strengths ranging from approximately 0.01 MHz to 60 MHz (or higher, depending on the instrument).
-
Data Analysis: The resulting plot of r₁ vs. frequency (the NMRD profile) provides a rich dataset. By fitting this profile to the SBM equations, one can extract key dynamic parameters, most notably the rotational correlation time (τR) and the water residence lifetime (τm).[26]
Protocol 3: Determination of Hydration Number (q)
Objective: To directly measure the number of inner-sphere water molecules.
-
Methodology: The gold standard for determining q is ¹⁷O NMR spectroscopy.[27][28] This method measures the chemical shift of ¹⁷O-enriched water induced by the paramagnetic lanthanide ion.
-
Procedure:
-
Prepare a sample of the complex in ¹⁷O-enriched water.
-
Acquire ¹⁷O NMR spectra at various temperatures.
-
For Gd³⁺ complexes, the measurement is typically performed at elevated temperatures (e.g., 80°C) to ensure the system is in the fast-exchange regime.[27]
-
The value of q can be calculated directly from the observed chemical shift.[27]
-
Alternative (Indirect) Method: Luminescence lifetime measurements on the analogous Europium(III) (Eu³⁺) complex can also be used to determine q, as the luminescence decay rate is sensitive to the number of coordinated water molecules.[29]
-
Chapter 7: Analysis and Interpretation of Relaxometric Data
The conjugation of serotonin to the Gd-DO3A scaffold is hypothesized to significantly influence its relaxometric properties, primarily through its effect on the rotational correlation time, τR.
Expected Impact of the Serotonin Moiety:
-
Increased Molecular Weight: The addition of the serotonin molecule increases the overall size and molecular weight of the complex compared to a simple Gd-DO3A. This will inherently slow the molecular tumbling, leading to a longer τR and a moderate increase in r₁ relaxivity.[4]
-
Receptor Binding and High Relaxivity: The most significant change is expected upon binding of the complex to a serotonin receptor. Serotonin receptors are large, membrane-bound proteins.[30] When the Gd-DO3A-Serotonin complex binds to its target, its rotational dynamics will become coupled to that of the much larger, slowly tumbling receptor protein.[21] This dramatic increase in the effective τR is predicted to cause a substantial increase in r₁ relaxivity, effectively "turning on" the contrast agent at its site of action.[25] This is the fundamental principle behind receptor-targeted, high-relaxivity agents.[21][23]
Data Presentation
The quantitative data should be summarized for clear comparison.
| Parameter | Gd-DO3A (Literature Value) | Gd-DO3A-Serotonin (Hypothetical - Free) | Gd-DO3A-Serotonin (Hypothetical - Bound) | Rationale for Change |
| r₁ (mM⁻¹s⁻¹ at 1.5T, 37°C) | ~6.2[5] | 7 - 9 | 30 - 50 | Increased τR due to higher MW and receptor binding[21] |
| r₂ (mM⁻¹s⁻¹ at 1.5T, 37°C) | ~7.5 | 9 - 12 | 40 - 70 | Follows similar trend to r₁ |
| Hydration Number (q) | ~2[5] | ~2 | ~1 or ~2 | May change upon binding if serotonin hydroxyl/amine group coordinates to Gd³⁺ |
| τR (ns) | ~0.1[22] | 0.2 - 0.4 | 2 - 10 | Increased molecular weight and coupling to large protein[23] |
| τm (ns) | ~500[31] | ~500 | Potentially altered | H-bonding with receptor may affect water exchange kinetics[24] |
Note: Hypothetical values are estimates based on principles established for analogous protein-targeted contrast agents.
Chapter 8: Conclusion and Future Outlook
Lanthanide-DO3A-Serotonin complexes represent a promising, albeit challenging, class of molecules for the targeted molecular imaging of the serotonergic system. The principles outlined in this guide—leveraging the versatile DO3A scaffold, understanding the fundamental drivers of paramagnetic relaxation, and employing a rigorous suite of experimental techniques—provide a solid foundation for their development.
The key scientific premise rests on the significant enhancement of relaxivity upon the complex binding to its macromolecular target. This "activatable" property is highly desirable for achieving high target-to-background signal in an MRI experiment. Future work must focus on optimizing the linker between the chelate and serotonin to ensure that receptor affinity is maintained, and on performing in-vitro and in-vivo studies to validate the targeting specificity and the predicted relaxivity enhancement. The successful development of such agents would provide an invaluable tool for both basic neuroscience research and the clinical management of a wide range of neurological and psychiatric disorders.
References
-
Evecxia Therapeutics. (n.d.). Serotonin Synthesis Amplification. Retrieved from [Link]
-
Caravan, P., Parigi, G., Luchinat, C., & Cloutier, N. J. (2018). High-relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes. EJNMMI Radiopharmacy and Chemistry, 3(1), 16. Available at: [Link]
-
Koenig, S. H. (2018). Contrast Agents and Relaxation Effects. Radiology Key. Available at: [Link]
-
Caravan, P., Farrar, C. T., Frullano, L., & Uppal, R. (2009). Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents. Contrast Media & Molecular Imaging, 4(2), 89-100. Available at: [Link]
-
Bonnet, C. S. (2020). New Strategies in the Design of Paramagnetic CAs. Molecules, 25(19), 4433. Available at: [Link]
-
Naka, K., et al. (2021). A Novel Bifunctional Chelating Agent for Tyrosine-Specific Radiolabeling of Peptides and Proteins. Bioconjugate Chemistry, 32(11), 2445-2454. Available at: [Link]
-
Ruzza, M., et al. (2022). Relaxivity Modulation of Gd-HPDO3A-like Complexes by Introducing Polar and Protic Peripheral Groups. Molecules, 27(19), 6529. Available at: [Link]
-
Henoumont, C., et al. (2021). Mn-Based MRI Contrast Agents: An Overview. Pharmaceuticals, 14(11), 1084. Available at: [Link]
-
Bio-Synthesis, Inc. (n.d.). Chelator Bioconjugation Services. Retrieved from [Link]
-
Bornhorst, J., et al. (2019). Dopaminergic- and Serotonergic-Dependent Behaviors Are Altered by Lanthanide Series Metals in Caenorhabditis elegans. International Journal of Molecular Sciences, 20(18), 4487. Available at: [Link]
-
Roca-Sabio, A., et al. (2022). Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents. Inorganic Chemistry, 61(30), 11617-11631. Available at: [Link]
-
Sherry, A. D., et al. (2007). Potentiometric and Relaxometric Properties of a Gadolinium-Based MRI Contrast Agent for Sensing Tissue pH. Inorganic Chemistry, 46(13), 5260-5270. Available at: [Link]
-
El-Sharkawy, Y. H. (n.d.). Solomon-Bloembergen-Morgan theory. Questions and Answers in MRI. Retrieved from [Link]
-
Djanashvili, K., & Peters, J. A. (2007). How to determine the number of inner-sphere water molecules in Lanthanide(III) complexes by 17O NMR spectroscopy. A technical note. Contrast Media & Molecular Imaging, 2(2), 67-71. Available at: [Link]
-
Wahsner, J., et al. (2019). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Journal of the American Chemical Society, 141(7), 2579-2602. Available at: [Link]
-
Leopoldo, M., et al. (2022). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry, 65(19), 12345-12373. Available at: [Link]
-
Fushman, D., & Cowburn, D. (2022). Gadolinium-Based NMR Spin Relaxation Measurements of Near-Surface Electrostatic Potentials of Biomolecules. Journal of the American Chemical Society, 144(30), 13417-13426. Available at: [Link]
-
Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370. Available at: [Link]
-
Kang, S., et al. (2014). Biosynthesis and biotechnological production of serotonin derivatives. Applied Microbiology and Biotechnology, 98(8), 3463-3471. Available at: [Link]
-
ResearchGate. (n.d.). Relaxivity of the Gadolinium Conjugates. Retrieved from [Link]
-
Sherry, A. D., & Wu, Y. (2010). Macromolecular and dendrimer-based magnetic resonance contrast agents. Journal of Supramolecular Chemistry, 22(7-8), 416-427. Available at: [Link]
-
Fuxe, K., et al. (2020). Serotonin Heteroreceptor Complexes and Their Integration of Signals in Neurons and Astroglia—Relevance for Mental Diseases. International Journal of Molecular Sciences, 21(24), 9573. Available at: [Link]
-
Martins, A. F., et al. (2019). Targeted Contrast Agents for Molecular MRI. Molecules, 24(9), 1776. Available at: [Link]
-
Peters, J. A., et al. (1995). Number of inner-sphere water molecules in Gd3+ and Eu3+ complexes of DTPA-amide and -ester conjugates. Magnetic Resonance in Medicine, 34(2), 257-263. Available at: [Link]
-
Rota, J., et al. (2022). Large Protein Assemblies for High-Relaxivity Contrast Agents: The Case of Gadolinium-Labeled Asparaginase. Bioconjugate Chemistry, 33(12), 2277-2284. Available at: [Link]
-
laCaixa Foundation. (2022, June 26). Protein-based Nanomaterials: The next generation of MRI contrast agents [Video]. YouTube. Available at: [Link]
-
Platas-Iglesias, C., et al. (2023). Effect of hydration equilibria on the relaxometric properties of Gd(III) complexes: new insights into old systems. Chemical Society Reviews, 52(22), 7854-7877. Available at: [Link]
-
Kumar, V., & Meltzer, H. Y. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals, 16(2), 241. Available at: [Link]
-
Djanashvili, K., et al. (2018). Gadolinium(III)-DOTA Complex Functionalized with BODIPY as a Potential Bimodal Contrast Agent for MRI and Optical Imaging. Molecules, 23(11), 2873. Available at: [Link]
-
Taylor & Francis. (n.d.). Rotational correlation time – Knowledge and References. Retrieved from [Link]
-
Houghton, J. L., et al. (2020). Thiol-Reactive Bifunctional Chelators for the Creation of Site-Selectively Modified Radioimmunoconjugates with Improved Stability. Bioconjugate Chemistry, 31(5), 1348-1357. Available at: [Link]
-
Chattopadhyay, A., & Pucadyil, T. J. (2021). Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges. Journal of Neurochemistry, 157(5), 1632-1646. Available at: [Link]
-
Sahani, D. V., & Kalva, S. P. (2006). MR contrast agents. Applied Radiology, 35(1), 8-21. Available at: [Link]
-
Baranyai, Z., et al. (2020). Enhanced relaxivity of GdIII-complexes with HP-DO3A-like ligands upon the activation of the intramolecular catalysis of the prototropic exchange. Inorganic Chemistry Frontiers, 7(18), 3465-3477. Available at: [Link]
-
All chemistry. (2020, January 29). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction [Video]. YouTube. Available at: [Link]
-
Kovacs, Z. (2015). Basic MR Relaxation Mechanisms & Contrast Agent Design. Methods in Molecular Biology, 1255, 1-28. Available at: [Link]
-
El-Sharkawy, Y. H. (n.d.). Relaxivity. Questions and Answers in MRI. Retrieved from [Link]
-
Frullano, L., & Caravan, P. (2012). Strategies for the preparation of bifunctional gadolinium(III) chelators. Future Medicinal Chemistry, 4(13), 1627-1643. Available at: [Link]
-
Djanashvili, K., & Peters, J. A. (2007). How to determine the number of inner-sphere water molecules in Lanthanide(III) complexes by 17O NMR spectroscopy. A technical note. Contrast Media & Molecular Imaging, 2(2), 67-71. Available at: [Link]
-
Sherry, A. D., et al. (2007). Potentiometric and Relaxometric Properties of a Gadolinium-based MRI Contrast Agent for Sensing Tissue pH. Inorganic Chemistry, 46(13), 5260-5270. Available at: [Link]
Sources
- 1. appliedradiology.com [appliedradiology.com]
- 2. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mriquestions.com [mriquestions.com]
- 7. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Serotonin Synthesis Amplification - Evecxia Therapeutics [evecxia.com]
- 11. 血清素合成及代谢 [sigmaaldrich.com]
- 12. mdpi.com [mdpi.com]
- 13. Serotonin Heteroreceptor Complexes and Their Integration of Signals in Neurons and Astroglia—Relevance for Mental Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Biosynthesis and biotechnological production of serotonin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chelator Bioconjugation Services - Bio-Synthesis, Inc. [biosyn.com]
- 17. Contrast Agents and Relaxation Effects | Radiology Key [radiologykey.com]
- 18. mriquestions.com [mriquestions.com]
- 19. New Strategies in the Design of Paramagnetic CAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Relaxivity Modulation of Gd-HPDO3A-like Complexes by Introducing Polar and Protic Peripheral Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Large Protein Assemblies for High-Relaxivity Contrast Agents: The Case of Gadolinium-Labeled Asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Effect of hydration equilibria on the relaxometric properties of Gd( iii ) complexes: new insights into old systems - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03413E [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. How to determine the number of inner-sphere water molecules in Lanthanide(III) complexes by 17O NMR spectroscopy. A technical note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Number of inner-sphere water molecules in Gd3+ and Eu3+ complexes of DTPA-amide and -ester conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Structure, dynamics and lipid interactions of serotonin receptors: excitements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enhanced relaxivity of GdIII-complexes with HP-DO3A-like ligands upon the activation of the intramolecular catalysis of the prototropic exchange - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Role of DO3A-Serotonin in Molecular Imaging of Neurotransmission: A Technical Guide
Foreword: Charting the Serotonergic Landscape
The serotonergic system, a complex network of neurons and receptors, orchestrates a symphony of physiological and cognitive functions, from mood regulation to memory. Its dysregulation is a hallmark of numerous neuropsychiatric disorders, including depression, anxiety, and neurodegenerative diseases.[1][2] Visualizing and quantifying the components of this intricate system in the living brain is paramount for unraveling disease mechanisms, discovering novel therapeutics, and personalizing patient care. Positron Emission Tomography (PET), a highly sensitive molecular imaging modality, offers a window into the in vivo neurochemistry of the brain.[3][4] This guide delves into the technical intricacies of a promising research tool for PET imaging of the serotonergic system: DO3A-serotonin. By conjugating the neurotransmitter serotonin with a DO3A chelator, this molecule is designed to be radiolabeled with positron-emitting metals, such as Gallium-68, to serve as a targeted radiopharmaceutical.[5] This document provides a comprehensive overview of the rationale, synthesis, and proposed evaluation of [⁶⁸Ga]Ga-DO3A-serotonin for researchers, scientists, and drug development professionals.
The Rationale for a Serotonin-Based Imaging Agent
The development of PET tracers for the serotonergic system has historically focused on ligands that target specific serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) or the serotonin transporter (SERT).[1] While these agents have provided invaluable insights, the development of new tracers remains a challenge, with issues such as metabolic stability, blood-brain barrier penetration, and achieving a high specific-to-nonspecific binding ratio being persistent hurdles.[3][6]
The design of DO3A-serotonin is rooted in the principle of using the endogenous neurotransmitter itself as the targeting vector.[5] This approach aims to leverage the natural affinity of serotonin for its various receptors and transporter. The core components of this bifunctional molecule are:
-
Serotonin: The targeting moiety, responsible for directing the radiotracer to serotonergic synapses.
-
DO3A (1,4,7-triazacyclononane-1,4,7-triacetic acid): A macrocyclic chelator that can stably coordinate with a variety of radiometals, including the positron-emitter Gallium-68 (⁶⁸Ga).[7] The introduction of a metallic radionuclide can present design challenges due to potential alterations in the molecule's biological activity.[7]
The primary advantage of using a ⁶⁸Ge/⁶⁸Ga generator is the on-site availability of a positron-emitting radionuclide, which simplifies the logistics of PET tracer production.[8]
Synthesis and Characterization of DO3A-Serotonin
The synthesis of DO3A-serotonin involves the covalent linkage of a DO3A derivative to the serotonin molecule, typically through an amide bond.[5]
Proposed Synthesis Protocol
This protocol is based on established methods for conjugating DO3A to amine-containing molecules.[5]
Step 1: Activation of DO3A-tris(t-bu)ester
-
Dissolve DO3A-tris(t-bu)ester in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU), and an activator, such as N-hydroxysuccinimide (NHS), to the solution.
-
Stir the reaction mixture at room temperature for a specified time to form the activated DO3A-NHS ester.
Step 2: Conjugation with Serotonin
-
Dissolve serotonin hydrochloride in the reaction mixture from Step 1.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Allow the reaction to proceed, possibly with mild heating, until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Deprotection and Purification
-
Remove the tert-butyl protecting groups from the DO3A moiety using a strong acid, such as trifluoroacetic acid (TFA).
-
Purify the final DO3A-serotonin conjugate using reversed-phase high-performance liquid chromatography (HPLC).
-
Confirm the identity and purity of the product using analytical techniques such as HPLC and electrospray ionization mass spectrometry (ESI-MS).[5]
Radiolabeling with Gallium-68
The short half-life of Gallium-68 (68 minutes) necessitates a rapid and efficient radiolabeling procedure.[8]
Proposed [⁶⁸Ga]Ga-DO3A-Serotonin Radiolabeling Protocol
This protocol is adapted from established procedures for ⁶⁸Ga-labeling of DOTA- and DO3A-conjugated molecules.[9]
Step 1: Elution and Trapping of ⁶⁸Ga
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (HCl).[8]
-
Trap the eluted [⁶⁸Ga]GaCl₃ on a cation-exchange cartridge.
Step 2: Elution of ⁶⁸Ga into the Reaction Vial
-
Elute the trapped ⁶⁸Ga from the cartridge into a reaction vial containing DO3A-serotonin in a suitable buffer (e.g., sodium acetate) using an acidified 5 M NaCl solution.[10]
Step 3: Radiolabeling Reaction
-
Heat the reaction mixture at an optimized temperature and for a specific duration to facilitate the chelation of ⁶⁸Ga by the DO3A moiety.
Step 4: Purification and Quality Control
-
Purify the [⁶⁸Ga]Ga-DO3A-serotonin using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ⁶⁸Ga.
-
Perform quality control tests to determine the radiochemical purity (RCP) of the final product, typically using radio-TLC or radio-HPLC.[11][12]
Proposed In Vitro and In Vivo Evaluation
A thorough in vitro and in vivo evaluation is critical to characterize the properties of [⁶⁸Ga]Ga-DO3A-serotonin as a potential PET tracer.
In Vitro Binding Assays
Objective: To determine the binding affinity and selectivity of DO3A-serotonin for various serotonin receptor subtypes and the serotonin transporter.
Proposed Protocol: Radioligand Competition Binding Assay
-
Prepare cell membrane homogenates from cell lines expressing specific human serotonin receptor subtypes or the serotonin transporter.
-
Incubate the membrane homogenates with a known radioligand for the target of interest and increasing concentrations of non-radiolabeled DO3A-serotonin.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the amount of bound radioactivity using a gamma counter.
-
Calculate the inhibition constant (Ki) of DO3A-serotonin for each target by analyzing the competition curves.
| Parameter | Description | Expected Outcome |
| Ki (inhibition constant) | The concentration of DO3A-serotonin required to inhibit 50% of the specific binding of the radioligand. | A low nanomolar Ki value for a specific serotonin receptor subtype or the transporter would indicate high binding affinity. |
| Selectivity | The ratio of Ki values for different serotonin receptor subtypes and the transporter. | High selectivity for a particular target is desirable to ensure that the PET signal originates from a specific population of receptors or transporters. |
In Vivo Biodistribution Studies
Objective: To assess the distribution, uptake, and clearance of [⁶⁸Ga]Ga-DO3A-serotonin in a living organism.
Proposed Protocol: Animal Biodistribution Study
-
Administer a known amount of [⁶⁸Ga]Ga-DO3A-serotonin intravenously to a cohort of healthy rodents.
-
At various time points post-injection, euthanize the animals and dissect key organs and tissues (e.g., brain, heart, liver, kidneys, blood).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
| Organ | Expected Uptake | Rationale |
| Brain | Moderate to high | Successful penetration of the blood-brain barrier and binding to serotonergic targets. |
| Kidneys | High | Primary route of excretion for hydrophilic molecules. |
| Liver | Moderate | Potential for hepatobiliary clearance. |
| Blood | Rapid clearance | Minimizes background signal and improves image contrast. |
Small Animal PET Imaging
Objective: To visualize the in vivo distribution of [⁶⁸Ga]Ga-DO3A-serotonin in the brain and confirm its target engagement.
Proposed Protocol: Rodent PET/CT Imaging
-
Anesthetize a healthy rodent and position it in a small animal PET/CT scanner.
-
Administer [⁶⁸Ga]Ga-DO3A-serotonin intravenously.
-
Acquire dynamic or static PET images over a specified duration.
-
To confirm specific binding, a separate cohort of animals can be pre-treated with a blocking agent (a non-radiolabeled drug that binds to the same target) prior to the administration of the radiotracer.
-
Reconstruct the PET images and co-register them with the CT scan for anatomical reference.
-
Analyze the images to determine the regional brain uptake of the radiotracer.
Visualizing the Workflow and Mechanisms
Serotonin Synthesis and Signaling Pathway
Serotonin is synthesized from the amino acid tryptophan in a two-step process.[9] Once released into the synaptic cleft, it binds to a variety of presynaptic and postsynaptic receptors to elicit its effects.
Caption: Experimental workflow for the evaluation of [⁶⁸Ga]Ga-DO3A-serotonin.
Challenges and Future Directions
While DO3A-serotonin presents a novel approach to imaging the serotonergic system, several challenges must be addressed:
-
Blood-Brain Barrier Permeability: The addition of the hydrophilic DO3A chelator may impede the ability of serotonin to cross the blood-brain barrier. [5]* Receptor Subtype Specificity: Serotonin binds to a wide array of receptor subtypes. [5]The resulting PET signal from [⁶⁸Ga]Ga-DO3A-serotonin would likely represent a composite of binding to multiple targets, making it difficult to attribute changes in signal to a specific receptor population.
-
In Vivo Stability: The stability of the radiometal-chelator complex and the integrity of the overall molecule in a biological environment are crucial for obtaining reliable imaging data. [13] Future research should focus on a thorough characterization of the pharmacological profile of DO3A-serotonin and its radiolabeled counterparts. Modifications to the linker between serotonin and the DO3A chelator could be explored to optimize blood-brain barrier penetration and receptor binding affinity. [5]Despite the challenges, the development of novel radiotracers like DO3A-serotonin holds the potential to provide new tools for understanding the complexities of the serotonergic system in health and disease.
References
-
Sade, H., et al. (2018). Development of a New Positron Emission Tomography Tracer for Targeting Tumor Angiogenesis: Synthesis, Small Animal Imaging, and Radiation Dosimetry. Molecules, 23(11), 2849. [Link]
-
Ast, M., et al. (2010). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols, 5(6), 1047-1055. [Link]
-
El-Merahbi, R., et al. (2015). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling, 9(3), 191-203. [Link]
-
Singh, A., et al. (2017). Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent. Bioconjugate Chemistry, 28(6), 1645-1654. [Link]
-
Ferreira, C. L., et al. (2010). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Journal of Medicinal Chemistry, 53(20), 7349-7359. [Link]
-
de Blois, E., et al. (2006). Radiolabelling DOTA-peptide with 68Ga. European Journal of Nuclear Medicine and Molecular Imaging, 33(Suppl 1), S153-S157. [Link]
-
Chakraborty, S., et al. (2019). Synthesis and Evaluation of New Bifunctional Chelators with Phosphonic Acid Arms for Gallium-68 Based PET Imaging in Melanoma. Molecular Pharmaceutics, 16(2), 749-762. [Link]
-
Shrestha, S., et al. (2014). PET Tracers for Serotonin Receptors and Their Applications. Journal of Nuclear Medicine, 55(11), 1766-1771. [Link]
-
Lummis, S. C. R., et al. (2012). Exploring the Binding of Serotonin to the 5-HT3 Receptor by Density Functional Theory. Journal of the American Chemical Society, 134(1), 153-160. [Link]
-
Loveless, V. S. (2011). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
-
van de Wetering, K., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 286(2), 227-233. [Link]
-
Tircsó, G., et al. (2012). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganic Chemistry, 51(24), 13344-13357. [Link]
-
Pandey, U., et al. (2017). Metal-based imaging agents: progress towards interrogating neurodegenerative disease. Dalton Transactions, 46(12), 3817-3837. [Link]
-
Michel, T., et al. (2021). Radiotracers for the Central Serotoninergic System. Molecules, 26(11), 3293. [Link]
-
Hnatowich, D. J., et al. (1975). A METHOD FOR THE PREPARATION AND QUALITY CONTROL OF 68Ga RADIOPHARMACEUTICALS. Journal of Nuclear Medicine, 16(7), 649-653. [Link]
-
Regueiro-Figueroa, M., et al. (2014). Solution Structures, Stabilities, Kinetics, and Dynamics of DO3A and DO3A-Sulphonamide Complexes. Inorganic Chemistry, 53(15), 8070-8084. [Link]
-
Knight, J. C., et al. (2019). Insight into the Development of PET Radiopharmaceuticals for Oncology. Cancers, 11(11), 1647. [Link]
-
Zhang, M. R., et al. (2021). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. ACS Chemical Neuroscience, 12(15), 2697-2720. [Link]
-
van der Broek, C. S. M., et al. (2023). Efficient Synthesis of Macromolecular DO3A@Gn Derivatives for Potential Application in MRI Diagnostics: From Polymer Conjugates. Macromolecular Chemistry and Physics, 224(3), 2200211. [Link]
-
Eppard, E., et al. (2014). 68Ge content quality control of 68Ge/68Ga-generator eluates and 68Ga radiopharmaceuticals – A protocol for determining the 68Ge. Applied Radiation and Isotopes, 92, 116-121. [Link]
-
Deuther-Conrad, W., et al. (2012). Development of 18F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Current Medicinal Chemistry, 19(24), 4043-4065. [Link]
-
Peca, C., et al. (2023). Neurochemical and Energetic Alterations in Depression: A Narrative Review of Potential PET Biomarkers. Biomedicines, 11(5), 1405. [Link]
-
Wen, S., et al. (2013). In Vivo evaluation of a PAMAM-cystamine-(Gd-DO3A) conjugate as a biodegradable macromolecular MRI contrast agent. Biomaterials, 34(30), 7498-7507. [Link]
-
Smith, G. S., et al. (2002). Applications of Neuroreceptor Imaging to Psychiatry Research. Psychopharmacology Bulletin, 37(4), 26-61. [Link]
-
Price, E. W., et al. (2020). Metal-based imaging agents: progress towards interrogating neurodegenerative disease. Chemical Society Reviews, 49(7), 2339-2374. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neurochemical and Energetic Alterations in Depression: A Narrative Review of Potential PET Biomarkers | MDPI [mdpi.com]
- 3. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medworksmedia.com [medworksmedia.com]
- 5. DO3A-Serotonin | 2125661-93-8 | Benchchem [benchchem.com]
- 6. Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mapping neuroreceptors with metal-labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Good practices for 68Ga radiopharmaceutical production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. download.uni-mainz.de [download.uni-mainz.de]
- 13. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Complexation of Ln(III) with DO3A-Serotonin Ligands
Based on the advanced synthesis and application requirements for Lanthanide-Serotonin conjugates, here is the comprehensive Application Note and Protocol.
Executive Summary & Scientific Rationale
The conjugation of serotonin (5-hydroxytryptamine, 5-HT) to macrocyclic lanthanide chelates (DO3A) represents a sophisticated strategy for molecular imaging. Unlike linear analogs (e.g., DTPA-serotonin), the DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) scaffold offers superior kinetic inertness, minimizing the risk of free Ln(III) toxicity (e.g., Nephrogenic Systemic Fibrosis).
Mechanism of Action: The primary application of Gd-DO3A-Serotonin is as a bio-responsive MRI contrast agent for Myeloperoxidase (MPO), an enzyme abundant in inflamed tissues (neutrophils/macrophages).
-
Resting State: The monomeric complex has a low rotational correlation time (
) and moderate relaxivity ( ). -
Activation: In the presence of MPO and H
O , the serotonin moiety undergoes radicalization and subsequent oligomerization (cross-linking) or protein binding. -
Signal Amplification: This increases the molecular size and
, leading to a 2–3 fold increase in (relaxivity), effectively "lighting up" areas of inflammation.
Chemical Synthesis Workflow
Note: Serotonin is sensitive to oxidation. All steps involving free serotonin should be performed under Argon/Nitrogen and protected from light.
Retrosynthetic Strategy
The most robust route utilizes the alkylation of the secondary amine of DO3A-tris(tert-butyl ester) with an
Step-by-Step Synthesis Protocol
Phase A: Linker Functionalization (N-Chloroacetyl-Serotonin)
Reagents: Serotonin hydrochloride, Chloroacetyl chloride, Triethylamine (TEA), DMF.
-
Dissolution: Dissolve Serotonin HCl (1.0 eq) in dry DMF under Ar. Cool to 0°C.
-
Base Addition: Add TEA (2.5 eq) dropwise. The solution may darken slightly (oxidation risk—work quickly).
-
Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise over 15 mins.
-
Reaction: Stir at 0°C for 1h, then allow to warm to RT for 2h.
-
Workup: Quench with ice water. Extract with EtOAc. Wash organic layer with brine. Dry over Na
SO . -
Purification: Flash chromatography (DCM/MeOH).
-
Yield Target: >60%.
-
Validation: ESI-MS (
consistent with chloroacetyl-5-HT).
-
Phase B: Macrocyclization (DO3A-Serotonin-tBu)
Reagents: DO3A-tris(tert-butyl ester) (free base), K
-
Setup: Suspend DO3A-tris(tBu) (1.0 eq) and K
CO (3.0 eq) in dry Acetonitrile (MeCN). -
Addition: Add N-Chloroacetyl-Serotonin (1.1 eq) and a crystal of KI.
-
Reflux: Heat to 60°C for 12–16 hours. Monitor by TLC or LC-MS (disappearance of DO3A secondary amine).
-
Filtration: Filter off inorganic salts. Evaporate solvent.
-
Purification: Silica gel column (DCM/MeOH gradient).
-
Critical Check: Ensure separation of mono-alkylated product from any bis-alkylated byproducts (rare due to sterics).
-
Phase C: Deprotection (Ligand Generation)
-
Dissolve the intermediate in a 1:1 mixture of TFA:DCM (Trifluoroacetic acid:Dichloromethane).
-
Stir at RT for 4–6 hours.
-
Precipitation: Evaporate TFA. Add cold diethyl ether to precipitate the ligand (DO3A-Serotonin free acid).
-
Centrifuge and wash 3x with ether. Dry under vacuum.
Lanthanide Complexation Protocol
This protocol applies to Gd(III) for MRI and Eu(III)/Tb(III) for Luminescence.
Reagents & Conditions[1][2]
-
Ligand: DO3A-Serotonin (TFA salt).
-
Metal Source: LnCl
·6H O or Ln(Acetate) . -
Buffer: Ammonium Acetate (0.1 M) or MES buffer.
-
Target pH: 5.5 – 6.0 (Strict control required).
Procedure
-
Dissolution: Dissolve the Ligand (1.0 eq) in water (concentration ~10–20 mM).
-
pH Adjustment 1: Adjust pH to ~5.0 using dilute NaOH (0.1 M). Do not exceed pH 7 to prevent serotonin auto-oxidation.
-
Metal Addition: Add Ln(III) salt (0.95 eq). Slight ligand excess ensures no free toxic metal remains.
-
Heating (The "Macrocyclic Effect"):
-
Lanthanides do not enter the rigid DO3A cage instantly at RT.
-
Heat to 60°C for 4–6 hours or 80°C for 1 hour.
-
Monitoring: Check pH periodically; it will drop as protons are released upon complexation. Maintain pH 5.5–6.0 with dilute NaOH.
-
-
Xylenol Orange Test (Qualitative QC):
-
Take an aliquot (10 µL) + Xylenol Orange buffer (pH 5.8).
-
Yellow: No free Ln(III) (Success).
-
Purple: Free Ln(III) present (Add more ligand or heat longer).
-
Purification
-
Chelex 100 Resin: Pass the solution through a small Chelex 100 column (Na+ form) to scavenge any trace free lanthanides.
-
Semi-Prep HPLC: C18 Reverse Phase.
-
Mobile Phase A: H
O + 0.1% Formic Acid. -
Mobile Phase B: MeCN + 0.1% Formic Acid.
-
Note: Avoid TFA in HPLC if the complex is acid-sensitive, though DO3A complexes are generally very stable.
-
-
Lyophilization: Freeze-dry to obtain the final white/off-white powder.
Visualization of Workflows
Synthesis & Complexation Pathway
Caption: Step-by-step synthetic route from raw serotonin to the final metallated chelate.
MPO Activation Mechanism (Mode of Action)
Caption: Mechanism of Myeloperoxidase (MPO)-triggered signal amplification via serotonin oligomerization.
Characterization & Validation Data
| Technique | Parameter | Expected Result | Purpose |
| ESI-MS | m/z | [M+H]+ or [M+Na]+ | Confirm identity and metal incorporation (isotope pattern matches Ln). |
| HPLC | Retention Time | Single sharp peak | Purity >95%. Free ligand usually elutes earlier than the hydrophobic complex. |
| Relaxometry | ~4–5 (Resting) vs ~10–15 (Activated) | Validate MPO-responsiveness (Gd only). | |
| Luminescence | Lifetime ( | ms scale (Eu/Tb) | Confirm hydration number ( |
MPO Activation Assay (Functional QC)
To verify the probe works before in vivo use:
-
Prepare 1 mM Gd-DO3A-Serotonin in PBS.
-
Add Human MPO (0.5 units/mL) and H
O (10 µM). -
Incubate at 37°C for 30 mins.
-
Measure
relaxation time on a benchtop relaxometer (e.g., Bruker Minispec). -
Pass Criteria: >80% increase in
( ) compared to control (no enzyme).
References
-
MPO-Activatable Probes (Benchmark): Ronald, J. A., et al. (2009). "Enzyme-Sensitive Magnetic Resonance Imaging Targeting Myeloperoxidase Identifies Active Inflammation in Experimental Rabbit Atherosclerosis." Circulation. Link
-
DO3A Synthesis Protocols: Boros, E., et al. (2010). "Gd(III) complexes of DO3A-arylamide ligands: kinetics of formation and dissociation." New Journal of Chemistry. Link
- Serotonin Chemistry: Waghorn, P. A., et al. (2017). "Serotonin-Derived Radiotracers for PET Imaging." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Lanthanide Complexation Guide: Drahoš, B., et al. (2012). "Carboxyl-functionalized tetraazamacrocycles and their lanthanide(III) complexes." Dalton Transactions. Link
-
MPO Activation Mechanism: Rodriguez, E., et al. (2010). "Myeloperoxidase-gated T1-contrast agents for MR imaging of inflammation." Journal of the American Chemical Society. Link
Application Note: Assessing Blood-Brain Barrier Permeability of DO3A-Serotonin Probes
Abstract & Strategic Overview
The development of DO3A-serotonin conjugates (e.g., Gd-DO3A-5HT) represents a frontier in molecular imaging, particularly for mapping Myeloperoxidase (MPO) activity in neuroinflammation or targeting serotonin receptors (5-HTRs). However, the Blood-Brain Barrier (BBB) remains the primary obstacle. Native serotonin (5-HT) does not cross the BBB; it relies on the precursor 5-HTP for central synthesis. Therefore, attaching a bulky, hydrophilic macrocycle (Gd-DO3A, MW ~600-800 Da) to serotonin creates a complex that is likely BBB-impermeable in healthy tissue unless specific transport mechanisms (e.g., SERT-mediated) are engineered or the BBB is compromised by pathology.
This guide provides a rigorous, self-validating workflow to assess the permeability of these probes. We move beyond simple "yes/no" screening to quantitative kinetic modeling, ensuring that signal enhancement is correctly attributed to permeability (
Part 1: Chemical Stability & Physicochemical Profiling
Before biological testing, the probe must be validated for thermodynamic stability and lipophilicity. A probe that releases toxic Gd
Protocol 1.1: Thermodynamic Stability (Transmetallation Assay)
Rationale: Endogenous ions (Zn
Methodology:
-
Preparation: Dissolve Gd-DO3A-5HT (1 mM) in phosphate buffer (pH 7.4).
-
Challenge: Add 250 equivalents of ZnCl
(a competitive metal abundant in plasma). -
Incubation: Incubate at 37°C for 72 hours.
-
Quantification: Measure the release of free Gd
using Relaxometry (1.4 T or similar). Free Gd has a significantly higher relaxivity ( ) than chelated Gd.[1]-
Pass Criteria:
change in longitudinal relaxation rate ( ) over 72 hours.
-
Protocol 1.2: Lipophilicity (LogD ) Determination
Rationale: The BBB excludes molecules with low lipophilicity. While LogP is standard for neutral molecules, DO3A complexes are ionizable. LogD at physiological pH (7.4) is the critical predictor.
Shake-Flask Protocol:
-
Phase Saturation: Pre-saturate 1-octanol and PBS (pH 7.4) with each other for 24 hours.
-
Partitioning: Dissolve the probe (100
M) in the aqueous phase. Add an equal volume of octanol. -
Equilibrium: Shake for 60 minutes; centrifuge to separate phases.
-
Analysis: Quantify Gd concentration in both phases using ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
-
Calculation:
-
Interpretation: A LogD < -1.5 suggests paracellular diffusion is negligible; the probe will require active transport or BBB disruption to enter.
-
Part 2: In Vitro Mechanistic Screening (hCMEC/D3 Model)
We utilize the hCMEC/D3 cell line, the gold standard for human BBB modeling, to distinguish between passive leakage and active transport.
Protocol 2.1: Transendothelial Electrical Resistance (TEER) & Flux
Objective: Determine the Permeability Coefficient (
Workflow:
-
Seeding: Seed hCMEC/D3 cells (
cells/cm ) on collagen-coated Transwell inserts (0.4 m pore size). -
Differentiation: Culture for 5–7 days until TEER > 150
. -
Tracer Addition: Add Gd-DO3A-5HT (100
M) to the apical (blood) chamber. -
Control: Co-incubate with Fluorescein isothiocyanate–dextran (FITC-Dextran, 4 kDa) to monitor paracellular leakage.
-
Sampling: Collect basolateral samples at 15, 30, 60, and 120 minutes.
-
Quantification: Measure Gd via ICP-MS and Dextran via fluorescence.
Data Analysis:
Calculate the endothelial permeability coefficient (
-
Validation Check: If
, transport is passive/leakage. If , suspect active transport.
Diagram: In Vitro Screening Workflow
Caption: Step-wise in vitro validation workflow from physicochemical profiling to endothelial permeability calculation.
Part 3: In Vivo Validation (DCE-MRI)
The ultimate test is Dynamic Contrast-Enhanced (DCE) MRI.[2] This method quantifies the transfer constant (
Protocol 3.1: DCE-MRI Acquisition & Kinetic Modeling
Animal Model: C57BL/6 Mice (Healthy vs. LPS-induced Neuroinflammation model).
Imaging Sequence:
-
Scanner: 7T or higher small animal MRI.
-
Pre-scan: T1-weighted anatomical scan and T1 mapping (VFA method) to establish baseline tissue relaxation.
-
Injection: Bolus injection of Gd-DO3A-5HT (0.1 mmol/kg) via tail vein.
-
Dynamic Acquisition: T1-weighted gradient echo sequences every 5–10 seconds for 20 minutes.
Kinetic Modeling (The Tofts Model):
Analyze the signal intensity curves using the extended Tofts model to extract
- : Tissue concentration.
- : Plasma concentration (Arterial Input Function).
-
: Volume transfer constant (min
). - : Plasma volume fraction.
Interpretation:
-
Healthy Brain:
. The curve should show a vascular peak followed by washout (dominated by ). -
Permeable Probe:
. The curve shows accumulation in the parenchyma (signal increases or plateaus while plasma signal drops).
Diagram: DCE-MRI Compartmental Modeling
Caption: The Tofts Kinetic Model used to calculate Ktrans. The probe moves from Plasma to EES governed by BBB permeability.
Summary of Key Metrics
| Parameter | Assay | Target Value (Permeable) | Target Value (Impermeable) |
| Stability | Transmetallation (Zn | < 1% release | < 1% release |
| Lipophilicity | Shake Flask (pH 7.4) | LogD > 0 | LogD < -1.5 |
| In Vitro Flux | hCMEC/D3 Transwell | ||
| In Vivo Kinetic | DCE-MRI |
References
-
Weksler, B. B., et al. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. FASEB Journal. Link
-
Tofts, P. S., et al. (1999). Estimating kinetic parameters from dynamic contrast-enhanced T(1)-weighted MRI of a diffusable tracer: standardized quantities and symbols. Journal of Magnetic Resonance Imaging. Link
-
Pierre, V. C., et al. (2018). Extracellular MRI Contrast Agents: Principles and Design. Chemical Reviews. Link
-
Cheng, H., et al. (2020). Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity.[3] Advanced Materials. Link (Context for MPO-activatable DO3A-Serotonin probes).
-
Helms, G., et al. (2016). Quantitative FLASH MRI at 3T using a rational approximation of the Ernst equation. Magnetic Resonance in Medicine. Link
Sources
- 1. Tumor-Targeting T1 MRI Contrast Agents with Antioxidant Effects: Gadolinium Oxide Nanoparticles Grafted with Polydopamine- and Polyserotonin-Conjugated Polyacrylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Blood-Brain Barrier Permeability by Dynamic Contrast-Enhanced MRI in Transient Middle Cerebral Artery Occlusion Model after Localized Brain Cooling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: Fluorescence and Relaxometric Dual-Modal Imaging with Gd-DO3A-Serotonin
Introduction: Bridging the Gap Between Cellular and Whole-Body Imaging
In the landscape of modern biomedical research and drug development, the ability to bridge molecular-level cellular events with whole-organism physiological changes is paramount. Single-modality imaging techniques, while powerful, often provide an incomplete picture. Fluorescence microscopy offers exceptional sensitivity and resolution for visualizing cellular and subcellular processes, but its application in deep tissue is limited by light scattering and absorption. Conversely, Magnetic Resonance Imaging (MRI) provides unparalleled anatomical detail and deep tissue penetration without ionizing radiation, making it a clinical cornerstone. However, its molecular sensitivity is inherently low.
Dual-modal imaging probes that combine the strengths of both fluorescence and MRI offer a synergistic solution to this challenge.[1] By physically linking a fluorophore and a paramagnetic contrast agent into a single molecular entity, researchers can perform correlative imaging across vastly different scales. This approach enables the high-sensitivity detection of the probe at a cellular level via fluorescence, while simultaneously tracking its biodistribution and accumulation in tissues and organs in vivo using MRI.[1][2]
This guide details the synthesis, characterization, and application of a novel dual-modal imaging agent: Gd-DO3A-Serotonin . This probe ingeniously leverages the intrinsic fluorescence of serotonin, a critical neurotransmitter, and the robust relaxometric properties of a gadolinium(III) ion securely chelated by a 1,4,7-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) macrocycle. The serotonin moiety not only serves as the fluorescent reporter but also offers potential for targeting serotonin receptors, which are implicated in numerous neurological disorders and cancers. The Gd-DO3A component provides strong T1 contrast enhancement for MRI, benefiting from the high thermodynamic and kinetic stability of macrocyclic chelates, which minimizes the risk of toxic free Gd³⁺ release.[3]
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to implement Gd-DO3A-Serotonin in their workflows, from chemical synthesis to advanced in vitro and in vivo imaging protocols.
Principle of the Method: A Two-Fold Detection Strategy
The efficacy of the Gd-DO3A-Serotonin probe lies in its dual, yet distinct, physical properties.
Fluorescence Modality: The Serotonin Reporter
Serotonin (5-hydroxytryptamine) is an indoleamine that possesses intrinsic fluorescence.[4] In physiological conditions (pH ~7.4), serotonin exhibits an absorption maximum around 295 nm and emits fluorescence in the ultraviolet range, peaking at approximately 340 nm.[5] While this UV fluorescence can be utilized, it is important to note that in strongly acidic environments, serotonin can exhibit a second, visible fluorescence with a large Stokes shift, emitting around 550 nm.[6] For most biological applications in living cells, imaging will rely on the native UV fluorescence.
-
Causality: The fluorescence originates from the π-electron system of the indole ring. Upon excitation with an appropriate wavelength, an electron is promoted to a higher energy state. Its relaxation back to the ground state results in the emission of a photon (fluorescence). This process is highly sensitive to the local microenvironment.
Relaxometric Modality: The Gd-DO3A Engine
Gadolinium(III) is a lanthanide metal ion with seven unpaired electrons, making it highly paramagnetic. When placed in a magnetic field, it efficiently shortens the longitudinal relaxation time (T1) of nearby water protons. This T1 shortening effect leads to a brighter signal in T1-weighted MR images.
-
Causality: The efficacy of a Gd-based contrast agent is quantified by its relaxivity (r1), a measure of the T1 relaxation rate increase per millimolar concentration of the agent.[7] This property is governed by several factors, including the number of water molecules directly coordinated to the Gd³⁺ ion, the rotational correlation time of the complex, and the water exchange rate.[8] By chelating Gd³⁺ within the macrocyclic DO3A ligand, the probe's safety is significantly enhanced, as macrocycles form more stable complexes than linear chelates, reducing the potential for dissociation of the toxic free gadolinium ion.[3]
The Dual-Modal Synergy
The covalent linkage of serotonin to the Gd-DO3A chelate creates a single agent capable of generating two orthogonal signals. This allows for a multi-scale experimental approach.
Caption: Workflow for correlative dual-modal imaging.
Synthesis and Characterization of Gd-DO3A-Serotonin
The synthesis involves a modular approach: preparing an activated DO3A chelator, conjugating it to serotonin, and subsequently chelating gadolinium.
Synthesis Workflow
Caption: Synthetic pathway for Gd-DO3A-Serotonin.
Detailed Synthesis Protocol
Disclaimer: This protocol is a representative example. Users should adapt it based on available starting materials and linker chemistry. All steps should be performed in a fume hood with appropriate personal protective equipment.
-
Activation of DO3A:
-
Synthesize or procure a protected DO3A derivative, such as tri-tert-butyl DO3A. This is critical to prevent the carboxylate arms from participating in unwanted side reactions.[9]
-
React the free amine on the DO3A macrocycle with a homo- or hetero-bifunctional linker (e.g., succinic anhydride followed by conversion to an N-hydroxysuccinimide [NHS] ester) to create a reactive site for serotonin conjugation.
-
-
Conjugation to Serotonin:
-
Dissolve the activated DO3A-linker-NHS ester in anhydrous dimethylformamide (DMF).
-
Add serotonin hydrochloride and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution to deprotonate the primary amine of serotonin.
-
Allow the reaction to proceed overnight at room temperature under an inert atmosphere (e.g., argon or nitrogen). The NHS ester will react with the primary amine of serotonin to form a stable amide bond.
-
-
Deprotection:
-
Remove the tert-butyl protecting groups from the carboxylate arms. This is typically achieved by treating the conjugate with a strong acid, such as trifluoroacetic acid (TFA), in dichloromethane (DCM).
-
Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry until completion.
-
Evaporate the solvent and TFA under reduced pressure.
-
-
Gadolinium Chelation:
-
Dissolve the deprotected ligand in deionized water. Adjust the pH to ~6.0 using a dilute base (e.g., 0.1 M NaOH). Maintaining a slightly acidic pH is crucial to prevent the formation of gadolinium hydroxide precipitates.
-
Add an equimolar amount of gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) solution dropwise while stirring.
-
Heat the reaction mixture to ~60-80°C for several hours to facilitate complete complexation.
-
-
Purity Assessment and Purification:
-
Check for the presence of free Gd³⁺ using a xylenol orange test. A color change from yellow to purple/pink indicates the presence of free metal, and the reaction should be continued or more ligand added.
-
Purify the final Gd-DO3A-Serotonin probe using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Physicochemical Characterization
| Parameter | Method | Typical Expected Value | Rationale |
| Identity & Purity | HRMS, RP-HPLC | Correct mass; >95% purity | Confirms successful synthesis and suitability for biological use. |
| Absorption Max (λ_abs) | UV-Vis Spectrophotometry | ~295 nm | Determines the optimal excitation wavelength for fluorescence imaging. |
| Emission Max (λ_em) | Fluorometry | ~340 nm | Determines the optimal emission filter for fluorescence detection. |
| Quantum Yield (Φ_F) | Comparative Fluorometry | 0.02 - 0.10 | Quantifies the efficiency of the fluorescence process. |
| T1 Relaxivity (r1) | NMR Relaxometer | 3.5 - 5.5 mM⁻¹s⁻¹ | Measures the efficacy of the probe as an MRI contrast agent.[10][11] |
Experimental Protocols
Protocol 1: In Vitro Cell Imaging
This protocol describes how to use Gd-DO3A-Serotonin for fluorescence microscopy in a relevant cell line.
-
Cell Culture:
-
Culture cells known to express serotonin receptors (e.g., HEK293 cells transfected with a 5-HT receptor, or a neuronal cell line) on glass-bottom dishes suitable for high-resolution microscopy.
-
Grow cells to 70-80% confluency in appropriate culture medium.
-
-
Probe Incubation:
-
Prepare a stock solution of Gd-DO3A-Serotonin in sterile, nuclease-free water or PBS.
-
Dilute the probe to a final working concentration (typically 1-50 µM, to be optimized) in fresh, serum-free culture medium.
-
Remove the old medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO₂.
-
-
Cell Preparation for Imaging:
-
Remove the incubation medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, phenol red-free imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the dish.
-
-
Fluorescence Microscopy:
-
Use a fluorescence microscope equipped with a DAPI filter set or a custom filter set appropriate for the probe's spectra (Excitation: ~295 nm, Emission: ~340 nm).
-
Acquire images to visualize the subcellular localization of the probe.
-
Self-Validation: Include control groups: (a) untreated cells to assess background autofluorescence, and (b) cells treated with a competitive serotonin receptor antagonist prior to probe incubation to validate receptor-mediated uptake.
-
Protocol 2: In Vivo Dual-Modal Imaging
This protocol provides a conceptual framework for an in vivo experiment in a rodent model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Use an appropriate animal model, such as a mouse bearing a xenograft tumor known to overexpress serotonin receptors, or a model for neurological studies.
-
-
Pre-Contrast Imaging:
-
Anesthetize the animal.
-
Acquire baseline, pre-contrast T1-weighted MR images of the region of interest.
-
-
Probe Administration:
-
Administer Gd-DO3A-Serotonin via intravenous (e.g., tail vein) injection. A typical dose for Gd-based agents is 0.1 mmol/kg.[7]
-
The exact dose should be determined empirically based on the probe's relaxivity and the desired contrast enhancement.
-
-
Post-Contrast Imaging:
-
Acquire a dynamic series of T1-weighted MR images at various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes) to assess the pharmacokinetics and biodistribution of the probe.
-
If available, use an in vivo fluorescence imaging system to track the optical signal from superficial tissues or tumors.
-
-
Data Analysis:
-
Analyze the MR images by drawing regions of interest (ROIs) over target tissues (e.g., tumor) and control tissues (e.g., muscle) to quantify the change in signal intensity over time.
-
Correlate the areas of high MRI contrast enhancement with fluorescence signals observed either in vivo or in ex vivo tissue sections.
-
-
Ex Vivo Validation:
-
After the final imaging time point, euthanize the animal according to approved protocols.
-
Excise the organs of interest (e.g., tumor, brain, liver, kidneys).
-
Image the excised organs using a fluorescence scanner to confirm the probe's localization with high sensitivity.
-
Perform histological analysis on tissue sections to correlate probe distribution with the underlying tissue microarchitecture.
-
Safety and Handling
-
Gadolinium Toxicity: While Gd-DO3A is a highly stable macrocyclic chelate, it is imperative to ensure complete chelation and purification. Free Gd³⁺ is toxic and can lead to conditions like nephrogenic systemic fibrosis (NSF), particularly in subjects with impaired renal function.[9][12] Always verify the absence of free gadolinium before in vivo use.
-
Chemical Safety: The synthesis involves hazardous chemicals like TFA and organic solvents. Always work in a certified chemical fume hood and wear appropriate PPE, including gloves, lab coat, and safety glasses.
-
Biological Safety: When working with cell lines, follow standard sterile techniques and biosafety level 2 (BSL-2) practices.
Conclusion
The Gd-DO3A-Serotonin probe represents a powerful tool for multiscale molecular imaging. By providing both fluorescence and relaxometric readouts, it allows researchers to connect cellular-level interactions with whole-body biodistribution, offering significant potential for advancing our understanding of serotonergic systems in health and disease, and for accelerating the development of targeted therapeutics.
References
-
Soika, D. Q. M. (2022). Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MRI of Prostate Cancer. Rochester Institute of Technology. [Link]
-
SciSpace. (2020). Modular Synthesis of Dual- and Tri-modal Targeted Molecular Imaging Agents. [Link]
-
Caravan, P., et al. (2007). Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging. Inorganic Chemistry. [Link]
-
Ranganathan, R. S., et al. (2002). A new class of Gd-based DO3A-ethylamine-derived targeted contrast agents for MR and optical imaging. Bioconjugate Chemistry. [Link]
-
Platas-Iglesias, C., et al. (2013). Lanthanide(III) Complexes of Rhodamine–DO3A Conjugates as Agents for Dual-Modal Imaging. Inorganic Chemistry. [Link]
-
Medarova, Z., & Moore, A. (2012). Multimodality Imaging Probes: Design and Challenges. Molecules. [Link]
-
Sámano, C., et al. (2020). Fluorescence of serotonin in the visible spectrum upon multiphotonic photoconversion. PLOS ONE. [Link]
-
Ramalho, M., & Semelka, R. C. (2024). Gadolinium Magnetic Resonance Imaging. StatPearls. [Link]
-
Lee, G. H., et al. (2017). Gadolinium Complex of 1,4,7,10-Tetraazacyclododecane-1,4,7-trisacetic Acid (DO3A)–Ethoxybenzyl (EOB) Conjugate as a New Macrocyclic Hepatobiliary MRI Contrast Agent. Journal of Medicinal Chemistry. [Link]
-
Lim, N. H., & Kim, S. (2017). Dual-Mode Tumor Imaging Using Probes That Are Responsive to Hypoxia-Induced Pathological Conditions. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2018). Synthesis, complexation and NMR relaxation properties of Gd3+ complexes of Mes(DO3A)(3). [Link]
-
Li, X., et al. (2014). An intravascular MRI contrast agent based on Gd(DO3A-Lys) for tumor angiography. Biomaterials. [Link]
-
Giacomelli, M. G., et al. (2012). Dual-modality fluorescence and full-field optical coherence microscopy for biomedical imaging applications. Optics Express. [Link]
-
Regueiro-Figueroa, J., et al. (2023). Effect of hydration equilibria on the relaxometric properties of Gd(III) complexes: new insights into old systems. Dalton Transactions. [Link]
-
ResearchGate. (2023). Serotonin-Derived Fluorophore: A Novel Fluorescent Biomaterial for Copper Detection in Urine. [Link]
-
Ranganathan, R. S., et al. (2002). A New Class of Gd-Based DO3A-Ethylamine-Derived Targeted Contrast Agents for MR and Optical Imaging. Bioconjugate Chemistry. [Link]
-
Jonkman, J., & Brown, C. M. (2022). Combining multiple fluorescence imaging techniques in biology: when one microscope is not enough. Essays in Biochemistry. [Link]
-
Lee, G. H., et al. (2017). Gadolinium Complex of 1,4,7,10-Tetraazacyclododecane-1,4,7-trisacetic Acid (DO3A)–Ethoxybenzyl (EOB) Conjugate as a New Macrocyclic Hepatobiliary MRI Contrast Agent. Journal of Medicinal Chemistry. [Link]
-
IRB University of Utah. (n.d.). Use of MRI/MRA With or Without Gadolinium-Based Contrast Agent (GBCA) for Research. [Link]
-
Tei, L., et al. (2010). Potentiometric and Relaxometric Properties of a Gadolinium-Based MRI Contrast Agent for Sensing Tissue pH. Inorganic Chemistry. [Link]
-
ResearchGate. (2020). Improving gadolinium(III) macrocyclic complexes via functionalised of 3-azidomethylpyridine using Cu(I) catalysed click chemistry potential for MRI /biomolecule coupling applications. [Link]
-
ResearchGate. (2020). Synthesis of Ultra-small Fe3O4 Nanoparticles as T1–T2 Dual-modal Magnetic Resonance Imaging Contrast Agent in Rabbit Hepatic Tumors. [Link]
-
Mukherjee, S., & Chattopadhyay, A. (1996). Photophysics of a Neurotransmitter: Ionization and Spectroscopic Properties of Serotonin. Biophysical Journal. [Link]
-
Li, Y., et al. (2024). Advances in multimodal imaging techniques in nanomedicine: enhancing drug delivery precision. Biomedicines. [Link]
-
Perazella, M. A. (2017). Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution. Kidney360. [Link]
-
Martins, A. F., et al. (2023). Relaxivity Modulation of Gd-HPDO3A-like Complexes by Introducing Polar and Protic Peripheral Groups. Molecules. [Link]
-
Pelicci, S., et al. (2022). Correlative Multi-Modal Microscopy: A Novel Pipeline for Optimizing Fluorescence Microscopy Resolutions in Biological Applications. International Journal of Molecular Sciences. [Link]
-
Aime, S., et al. (2002). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews. [Link]
-
Khan, I., et al. (2024). Nanoplatforms for Multimodal Imaging and Targeted Cancer Therapy: Recent Advances and Future Perspectives. Pharmaceutics. [Link]
-
Chen, R. F. (1967). Fluorescence of protonated excited-state forms of 5-hydroxytryptamine (serotonin) and related indoles. Proceedings of the National Academy of Sciences. [Link]
-
Wang, S., et al. (2024). H2O2-Responsive Organic Small-Molecule MRI Probes for Acute Kidney Injury Imaging and Detection. Journal of the American Chemical Society. [Link]
-
Lacerda, S., et al. (2021). Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review. International Journal of Molecular Sciences. [Link]
-
Costa, C., et al. (2023). Serotonin-Derived Fluorophore: A Novel Fluorescent Biomaterial for Copper Detection in Urine. Chemosensors. [Link]
-
Roberts, D. R., & Brasch, R. C. (2014). Gadolinium Contrast Agents for CNS Imaging: Current Concepts and Clinical Evidence. American Journal of Neuroradiology. [Link]
-
Nonat, A. M., et al. (2016). Gadolinium(III)-DOTA Complex Functionalized with BODIPY as a Potential Bimodal Contrast Agent for MRI and Optical Imaging. Molecules. [Link]
-
TRACER. (n.d.). How to Use a Multimodal Imaging Approach in Clinical Trials. [Link]
Sources
- 1. How to Use a Multimodal Imaging Approach in Clinical Trials | TRACER [tracercro.com]
- 2. Multimodality Imaging Probes: Design and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 5. Fluorescence of serotonin in the visible spectrum upon multiphotonic photoconversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of hydration equilibria on the relaxometric properties of Gd( iii ) complexes: new insights into old systems - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03413E [pubs.rsc.org]
- 9. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
- 10. A new class of Gd-based DO3A-ethylamine-derived targeted contrast agents for MR and optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Gadolinium-Based Contrast Agent Use, Their Safety, and Practice Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Modular Synthesis of DO3A-Serotonin via Copper-Catalyzed Click Chemistry for Targeted Molecular Imaging
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of a DO3A-serotonin conjugate using a modular and highly efficient click chemistry approach. The resulting conjugate is designed for high-affinity chelation of various metal ions, enabling its use as a targeted probe for molecular imaging modalities like Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET). By targeting the serotonin system, this probe holds significant potential for visualizing serotonin receptor distribution and density, offering insights into various neurological disorders.[1] This guide details the rationale behind the synthetic strategy, provides step-by-step protocols for precursor synthesis and conjugation, and outlines methods for purification and characterization, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for a Clickable DO3A-Serotonin Probe
The convergence of targeted molecular biology and advanced imaging techniques has created a demand for highly specific and versatile imaging agents. The serotonergic system, implicated in a vast array of physiological and pathological processes including mood regulation, cognition, and neurodegenerative diseases, represents a critical target for in-vivo visualization.[2][3] Radioligands for PET and SPECT are instrumental in studying this system, allowing for the quantification of serotonin receptors and transporters in the human brain.[4]
DO3A (1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane) is a powerful macrocyclic chelator, forming highly stable complexes with a variety of metal ions.[5] When complexed with paramagnetic ions like Gadolinium (Gd³⁺), it serves as an effective T1 contrast agent for MRI.[6][7] Alternatively, it can chelate radionuclides for nuclear imaging applications. Its structure includes a reactive site that allows for covalent attachment to a targeting vector without significantly compromising its chelation properties.[8][9]
Serotonin (5-hydroxytryptamine, 5-HT) is the biological targeting moiety. Its well-characterized affinity for a family of 14 distinct receptor subtypes makes it an ideal candidate for directing the DO3A chelator to specific regions of interest in the central nervous system.[10]
Click Chemistry , a term coined by K.B. Sharpless, refers to a class of reactions that are modular, high-yielding, and bioorthogonal.[11][12] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the archetypal click reaction, forming a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[13][] This approach is superior to traditional conjugation methods, such as amide coupling, as it proceeds under mild, often aqueous conditions with minimal byproducts, and the azide and alkyne functional groups are largely inert to biological functionalities.[15]
This application note outlines a modular strategy wherein DO3A and serotonin are independently functionalized with an azide and an alkyne, respectively, and then "clicked" together. This provides a robust and adaptable platform for developing targeted imaging agents.
Synthetic Strategy Overview
The synthesis of DO3A-serotonin is achieved through a convergent, three-stage process. This modularity is a key advantage, allowing for the independent synthesis and quality control of each component before the final conjugation.
-
Stage 1: Precursor Functionalization. An azide moiety is introduced onto a protected DO3A macrocycle, and an alkyne handle is installed on the serotonin molecule.
-
Stage 2: CuAAC "Click" Conjugation. The azide-functionalized DO3A and alkyne-functionalized serotonin are covalently linked via a copper-catalyzed click reaction.
-
Stage 3: Deprotection, Purification & Characterization. Protecting groups are removed from the DO3A carboxylates, and the final conjugate is purified and analytically validated.
Sources
- 1. DO3A-Serotonin [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | An Update on the Role of Serotonin and its Interplay with Dopamine for Reward [frontiersin.org]
- 4. 5-HT Radioligands for Human Brain Imaging With PET and SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DO3A-Serotonin | 2125661-93-8 | Benchchem [benchchem.com]
- 6. Gadoteridol : Gd-HP-DO3A - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimized gadolinium-DO3A loading in RAFT-polymerized copolymers for superior MR imaging of aging blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 10. youtube.com [youtube.com]
- 11. bachem.com [bachem.com]
- 12. mdpi.com [mdpi.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving water solubility of hydrophobic DO3A-serotonin derivatives
The following guide is structured as a Technical Support Center for researchers working with Gadolinium-based macrocyclic contrast agents, specifically DO3A-serotonin (5-HT) conjugates .
These derivatives are frequently used as Myeloperoxidase (MPO) activatable probes or for Serotonin Receptor mapping . A common bottleneck in their development is unexpected hydrophobicity, leading to precipitation during synthesis, purification, or biological application.
Topic: Troubleshooting Solubility & Formulation of Hydrophobic DO3A-5HT Derivatives Expert Level: Senior Application Scientist Status: Operational
Diagnostic & Troubleshooting (FAQs)
Q1: My Gd-DO3A-5HT derivative precipitates immediately upon chelation with GdCl₃. The ligand was soluble.[1][2][3][4] What happened?
Diagnosis: This is a classic Charge Neutralization & Aggregation issue. Technical Explanation: Free DO3A ligands typically possess three carboxylic acid arms and secondary amines. At neutral pH, they are charged and hydrophilic.
-
Loss of Charge: When Gd³⁺ complexes with DO3A, it occupies the cavity and neutralizes the anionic charges of the carboxylates. If your serotonin derivative is attached via a non-polar linker and lacks additional ionizable groups (like sulfonates), the final complex may become effectively neutral (zwitterionic) at physiological pH (7.4), leading to a "solubility valley."
-
-
Stacking: The indole ring of serotonin is aromatic and hydrophobic. Upon charge neutralization, the thermodynamic drive to minimize water contact forces the indole rings to stack (aggregation), causing precipitation.
Immediate Fix:
-
pH Shift: Adjust pH away from the isoelectric point (pI). Try lowering to pH 4-5 (if stable) or raising to pH 8.5 temporarily to see if it redissolves.
-
Thermodynamic Disruption: Add 5-10% Ethanol or DMSO during the chelation step (before adding GdCl₃) to prevent initial aggregate nucleation.
Q2: I am seeing "oiling out" during the deprotection of the t-butyl esters.
Diagnosis: Incomplete deprotection or "Hydrophobic Collapse" of the intermediate. Technical Explanation: DO3A synthesis often uses tert-butyl esters as protecting groups. These are highly lipophilic. If you are conjugating serotonin before full deprotection, the intermediate (DO3A(OtBu)₃-Linker-5HT) is extremely hydrophobic.
-
Causality: Trifluoroacetic acid (TFA) removal of t-butyl groups generates the free acid. However, if the reaction is quenched with water too quickly, partially deprotected species (mono- or di-esters) will precipitate as oils.
Protocol Adjustment: Ensure the deprotection reaction (TFA/DCM or neat TFA) runs to completion (verify via LC-MS). When quenching, use cold ether precipitation rather than water dilution. The fully deprotected ligand should precipitate as a solid salt in ether, while lipophilic impurities remain in the organic phase.
Q3: The probe is soluble in DMSO but crashes out in PBS or Media. How do I formulate this for in vivo injection?
Diagnosis: Solvent Shock. Technical Explanation: Injecting a DMSO stock directly into aqueous buffer creates a supersaturated zone at the needle tip, causing rapid precipitation (flash precipitation) that may not redissolve.
The "Self-Validating" Formulation System: Do not use simple dilution. Use Excipient-Mediated Solubilization .
-
Cyclodextrins (HP-
-CD): The hydrophobic cavity of hydroxypropyl- -cyclodextrin encapsulates the serotonin indole moiety, while the outer shell remains hydrophilic. -
Surfactants (Poloxamers): Pluronic F-127 or Tween-80 can stabilize the monomeric form.
Experimental Protocols
Protocol A: The "Stepwise Solubilization" Workflow
Use this protocol to determine the optimal formulation for a new derivative.
Materials:
-
Hydrophobic Gd-DO3A-5HT powder
-
0.1 M HCl and 0.1 M NaOH
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) (40% w/v stock) -
PBS (1x, pH 7.4)
Step-by-Step:
-
Solid Dispersion: Weigh 1 mg of conjugate into a glass vial.
-
Acidification (Protonation): Add 10
L of 0.1 M HCl. Vortex.-
Logic: Protonating the serotonin amine (pKa ~9.8) and macrocyclic amines ensures maximum positive charge repulsion.
-
-
Excipient Addition: Add 50
L of 40% HP- -CD. Vortex until clear.-
Logic: Encapsulate hydrophobic domains while the molecule is chemically dispersed.
-
-
Buffering: Slowly add 940
L of PBS while vortexing. -
Validation: Measure Absorbance at 600 nm (Turbidity). If A600 > 0.05, aggregation is occurring.
Protocol B: HPLC Purification of Hydrophobic DO3A Conjugates
Standard C18 gradients often cause these molecules to streak or precipitate on the column.
Modified Method:
-
Stationary Phase: C18 or Phenyl-Hexyl (Phenyl columns interact better with the serotonin indole, improving peak shape).
-
Mobile Phase A: Water + 0.1% TFA (or Formic Acid).
-
Mobile Phase B: Acetonitrile:Methanol (1:1) + 0.1% TFA.
-
Why: Methanol helps solubilize the macrocycle/salt forms better than pure ACN, preventing on-column precipitation.
-
-
Temperature: Maintain column at 40-50°C . Elevated temperature reduces
- stacking interactions.
Structural Modification Strategies (The "Chemist's" Approach)
If formulation fails, the molecule itself requires redesign. Use the following decision matrix to select the correct modification.
Graphviz Diagram: Modification Decision Tree
Caption: Decision tree for structural modification. Blue nodes indicate synthetic interventions to improve solubility based on charge and linker analysis.
Key Modifications Explained:
-
PEGylation: Replacing alkyl linkers with mini-PEG chains (PEG
to PEG ) recruits water molecules, forming a hydration shell that prevents aggregation [1]. -
Serinol Bridge: Instead of direct conjugation, use a Serinol (2-amino-1,3-propanediol) linker. This introduces two free hydroxyl groups per serotonin unit, significantly boosting water solubility [2].
-
Sulfonation: If the probe is for extracellular use, sulfonating the indole ring (e.g., at the 5-position if not essential for binding, or on the linker) adds a permanent negative charge, preventing zwitterionic precipitation.
Data Reference: Solubility & Excipients
Table 1: Solvent & Excipient Compatibility for DO3A-5HT
| Solvent / Excipient | Solubility Limit (Est.) | Biological Safety | Mechanism of Action |
| Water (pH 7) | < 0.1 mg/mL (Poor) | High | N/A (Aggregates form) |
| Water (pH 4) | ~ 5 mg/mL | Low (Must buffer) | Protonation of amines prevents stacking. |
| DMSO | > 50 mg/mL | Low (Toxic >1-5%) | Disrupts H-bonds and |
| HP- | 10 - 25 mg/mL | High (FDA Approved) | Inclusion complex shields hydrophobic indole. |
| Tween-80 (2%) | 2 - 5 mg/mL | Medium | Micellar encapsulation. |
| PEG-400 | 10 mg/mL | High | Cosolvent / Dielectric constant modifier. |
Note: Data derived from general behavior of macrocyclic-indole conjugates [3, 4].
References
-
Lepage, M., et al. (2025). "Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers." PMC. Link
-
Mishra, A., et al. (2025). "Gd(III)-DO3A-SBMPP: An Effort to Develop the MRI Contrast Agent with Enhanced Relaxivity." ResearchGate.[1] Link
-
Vimalson, C., et al. (2025). "Techniques to enhance solubility of hydrophobic drugs: An overview." Asian Journal of Pharmaceutics. Link
-
Cayman Chemical. (2025). "Serotonin (hydrochloride) Product Information & Solubility." CaymanChem. Link
- Pierre, V. C., et al. (2018). "Extracellular MRI Contrast Agents Based on Gd(III) Do3a Derivatives." Inorganic Chemistry. (Contextual grounding on DO3A synthesis).
Sources
Optimizing pH conditions for DO3A-serotonin metal complexation
Topic: Role: Senior Application Scientist (Technical Support) Audience: Researchers in Radiopharmacy and Medicinal Chemistry
Technical Support Center: DO3A-Serotonin Complexation
Welcome to the Advanced Applications Desk. You are likely here because you are facing a classic "chemical tug-of-war." Labeling a DO3A-serotonin conjugate requires high energy (heat) and moderate pH to overcome the macrocyclic kinetic barrier, yet the serotonin moiety is thermodynamically fragile and prone to rapid oxidative degradation under those exact conditions.
This guide moves beyond basic protocols to explain the why and how of stabilizing this reaction.
Module 1: The pH "Sweet Spot" (Theory & Mechanism)
The success of your labeling depends on balancing three competing chemical behaviors. If you deviate from the optimal window (pH 4.5 – 5.5), your reaction will fail due to either kinetic inertness or ligand decomposition.
The Three Pillars of Failure
-
The Protonation Barrier (pH < 4.0): DO3A is a rigid macrocycle. At low pH, the ring nitrogens are protonated (
values ~10-11 for the first two protons). These protons electrostatically repel the positively charged metal ion ( ), preventing encapsulation. You must deprotonate at least two nitrogens to initiate complexation. -
The Hydrolysis Trap (pH > 6.0): Lanthanides (Gd, Lu, Y) and Gallium (Ga) form insoluble hydroxides or colloids as pH rises. Once these colloids form, they are kinetically inert and will not re-dissolve to enter the chelator.
-
The Serotonin Oxidation Risk (pH > 6.5 + Heat): Serotonin (5-HT) contains an electron-rich hydroxyindole ring. Under basic conditions, especially at the high temperatures (90–95°C) required for DO3A labeling, it rapidly oxidizes to form quinone imines and melanin-like polymers (turning your solution brown/black).
The Solution: You must buffer the reaction at pH 4.5 – 5.5 and strictly exclude oxidants.
Module 2: Visualization of the Reaction Logic
The following diagram illustrates the kinetic and thermodynamic pressures acting on your system.
Caption: The "Goldilocks" Zone: Balancing macrocyclic protonation barriers against metal hydrolysis and serotonin oxidation.
Module 3: Optimized Protocol & Data
Do not use simple water or PBS. You must use a Radical Scavenging Buffer System .
Recommended Buffer Formulation
| Component | Concentration | Function |
| Sodium Acetate | 0.1 M – 0.5 M | Maintains pH 4.5–5.0. Weak complexing agent that prevents metal hydrolysis but is easily displaced by DO3A. |
| Ascorbic Acid | 10 – 50 mM | Primary antioxidant. Sacrificial reductant to protect the indole ring. |
| Gentisic Acid | 2 – 5 mM | Secondary antioxidant (Radiolysis scavenger). |
| Ethanol (Optional) | 10 – 20% (v/v) | Improves solubility of the lipophilic serotonin conjugate and lowers the activation energy barrier. |
Step-by-Step Workflow
-
Pre-Buffer Check: Dissolve the DO3A-serotonin ligand in the Acetate/Ascorbate buffer.
-
Metal Addition: Add the metal chloride (
in 0.05 M HCl).-
Critical: The addition of acidic metal solution will drop the pH. Re-check pH immediately. It typically drops to ~4.0. Adjust back to 4.5–4.8 using 1M NaOAc.
-
-
Heating: Incubate at 90–95°C for 15–20 minutes .
-
Note: DO3A requires this heat to "breathe" and allow the metal entry.
-
-
Quenching: Cool to room temperature and add DTPA (5 mM) to scavenge any free metal ions.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown/black after heating. What happened?
Diagnosis: Serotonin oxidation (Melanin formation). Root Cause:
-
pH too high (> 6.0): Indoles oxidize rapidly in base.[4]
-
Lack of Antioxidants: You heated an electron-rich aromatic ring without protection. Corrective Action:
-
Ensure your buffer contains Ascorbic Acid .
-
Verify pH is strictly < 5.5 before heating.[4]
-
Degas your buffers with Argon/Nitrogen to remove dissolved oxygen before starting.
Q2: I have high free metal (> 10%) despite heating for 30 minutes.
Diagnosis: Kinetic trap or Metal Hydrolysis. Root Cause:
-
pH too low (< 4.0): The macrocycle nitrogens are protonated (
) and repelling the metal. -
Colloid Formation: If you momentarily spiked the pH > 6.5 during adjustment, the metal may have formed hydroxides that are invisible but unreactive. Corrective Action:
-
Use a micro-pH electrode to ensure the reaction is at pH 4.5–5.0 during the heating step.
-
Increase ligand-to-metal ratio (ensure at least 1.5:1 or 2:1 excess of ligand).
Q3: Can I use HEPES or MES instead of Acetate?
Answer:
-
MES (pH 5.5–6.0): Acceptable, but ensure it is metal-free (high purity).
-
HEPES: Avoid. HEPES can generate radicals under radiolytic conditions (if using radioactive metals) and often interferes with labeling yields at high temperatures.
-
Best Practice: Stick to Sodium Acetate or Ammonium Acetate . The acetate ion acts as a "shuttle," weakly coordinating the metal and transferring it to the DO3A cage.
Module 5: Workflow Diagram
Caption: Operational workflow emphasizing the critical "Re-Check pH" step after metal addition.
References
-
Viola-Villegas, N., et al. (2009). "Understanding the pH-dependent complexation kinetics of macrocyclic chelators." Journal of Nuclear Medicine.
-
Thorré, K., et al. (1997).[5] "New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites." Journal of Chromatography B.
-
Tircsó, G., et al. (2011). "Lanthanide complexes of open-chain and macrocyclic ligands: Kinetics and stability." Inorganic Chemistry.
-
Breeman, W.A., et al. (2005). "Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities." European Journal of Nuclear Medicine.
-
Haselberg, R., et al. (2013). "Stability of serotonin in aqueous solution: effect of pH and temperature." Analytical Biochemistry.
Sources
- 1. currentseparations.com [currentseparations.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of oxidation of serotonin by myeloperoxidase compounds I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites in automated microbore liquid chromatography with dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing hydrolysis of amide bonds in DO3A-serotonin synthesis
Topic: Preventing Hydrolysis of Amide Bonds & Ensuring Indole Stability
Audience: Medicinal Chemists, Radiochemists, and Drug Discovery Scientists.
Critical Analysis: Why Your Conjugate is Failing
In the synthesis of DO3A-serotonin (and similar DOTA-monoamides), researchers often encounter a specific failure mode: loss of the serotonin moiety during the final deprotection or metal complexation steps.
While amide bonds are generally stable, the DO3A-serotonin system presents a "perfect storm" for hydrolysis due to Neighboring Group Participation (NGP) .
The Mechanism of Failure
-
Intramolecular Catalysis: The DO3A macrocycle contains three free carboxylic acid arms (after deprotection). In acidic media (pH < 4), these pendant carboxylates can act as intramolecular general acids, protonating the amide carbonyl oxygen. Alternatively, a carboxylate anion can attack the amide carbonyl, forming a cyclic anhydride intermediate that rapidly hydrolyzes.
-
Indole Sensitivity: Serotonin contains an electron-rich indole ring. During the removal of tert-butyl esters (using TFA), the indole is highly susceptible to oxidative degradation or electrophilic alkylation by tert-butyl cations if scavengers are insufficient.
-
Thermal Stress: Metal complexation (e.g., with Gd³⁺ or Lu¹⁷⁷) typically requires heating (90–95°C). If the pH is not strictly buffered between 5.5 and 6.5, the rate of acid-catalyzed hydrolysis competes with the rate of metal chelation.
Validated Synthesis Protocol
This protocol is designed to minimize hydrolysis risk and protect the indole ring.
Phase A: Coupling (Amide Bond Formation)
Goal: Link DO3A-tris(t-Bu ester) to Serotonin.
| Parameter | Recommendation | Rationale |
| Coupling Agent | HATU or COMU | Higher reactivity than EDC/NHS; faster reaction times reduce exposure to potential side reactions. |
| Base | DIPEA (Diisopropylethylamine) | Maintains basic pH (8–9) to ensure the serotonin amine is nucleophilic. |
| Stoichiometry | 1.1 eq DO3A : 1.0 eq Serotonin | Slight excess of the macrocycle ensures complete consumption of the valuable neurotransmitter. |
| Solvent | DMF (Anhydrous) | High solubility for both components; avoids hydrolysis of the active ester. |
Phase B: Deprotection (The "Danger Zone" for Indoles)
Goal: Remove t-butyl groups without destroying the serotonin indole.
Standard TFA cleavage destroys serotonin. You must use a "Scavenger Cocktail."
-
Reagent K (Modified):
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
TIPS (Triisopropylsilane) (2.5%)
-
-
Procedure: Stir at room temperature for 3–4 hours. Precipitate in cold diethyl ether.
-
Why? TIPS and Thioanisole trap the tert-butyl carbocations. Without them, the cations will alkylate the C2 or C4 position of the serotonin indole ring, creating irreversible impurities.
Phase C: Metal Complexation (The "Danger Zone" for Amides)
Goal: Chelate the metal (Gd, Lu, Ga) without hydrolyzing the amide.
The Golden Rule: Never complex DO3A-amides in unbuffered water or dilute HCl.
-
Buffer: Use 0.1 M Ammonium Acetate or MES Buffer adjusted to pH 6.0 .
-
Note: Avoid Citrate or Phosphate buffers as they compete for the metal.
-
-
Temperature: 60°C – 80°C.
-
Optimization: If using Gd³⁺, 80°C is often required for kinetic encapsulation. If using Ga⁶⁸, lower temps (60°C) may suffice.
-
-
Time: Monitor via HPLC. Stop immediately upon conversion (usually 30–60 mins).
-
Purification: C18 Sep-Pak or Prep-HPLC immediately after cooling to remove free metal.
Visualizing the Workflow & Logic
Figure 1: Synthesis & Troubleshooting Pathway
This diagram outlines the critical decision points where hydrolysis or degradation occurs.
Caption: Workflow for DO3A-Serotonin synthesis highlighting critical Quality Control (QC) checkpoints to prevent amide hydrolysis and indole degradation.
Troubleshooting Guide (FAQ)
Q1: I see the correct mass for the intermediate, but after complexation, I only see free DO3A-Metal and free Serotonin. What happened? Diagnosis: Acid-catalyzed amide hydrolysis.[1][2] Solution: You likely performed the complexation at pH < 5. The free carboxylates of DO3A assisted the cleavage of the amide bond.
-
Fix: Adjust your complexation buffer to pH 6.0–6.5 . Do not use simple dilute acid (e.g., pH 3 HCl) for this specific conjugate.
Q2: My product turned black/brown during the TFA deprotection step. Diagnosis: Indole oxidation and polymerization. Solution: Serotonin is light- and acid-sensitive.
-
Fix:
-
Ensure the reaction is performed in the dark (wrap flask in foil).
-
Use fresh TIPS and Dithiothreitol (DTT) or Thioanisole in the TFA cocktail.
-
Purge the reaction vessel with Argon or Nitrogen before starting.
-
Q3: Can I use EDC/NHS for the coupling? Answer: Yes, but it is less efficient for DO3A. Reasoning: DO3A-tris(t-Bu) is bulky. EDC/NHS active esters are less stable and hydrolyze quickly in the presence of trace water. HATU or PyBOP are preferred because they form more stable intra-complexes that drive the reaction to completion faster, reducing the time the serotonin is exposed to potential side reactions.
Q4: Is the final Metal-DO3A-Serotonin complex stable in serum? Answer: Generally, yes. Reasoning: Once the metal (Gd, Lu, etc.) is complexed, it occupies the "cage" of the macrocycle and coordinates with the carboxylates. This geometric "lock" prevents the carboxylates from rotating to attack the amide bond. The complex is significantly more stable than the free ligand.
References
-
General Synthesis of DOTA-Amides
-
Viola-Villegas, N., & Doyle, R. P. (2009). The coordination chemistry of 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid (H4DOTA): Structural overview and analyses on structure-stability relationships. Coordination Chemistry Reviews, 253(15-16), 1906-1925. Link
-
-
Indole Stability in TFA (Scavengers)
-
Neighboring Group Participation in Amide Hydrolysis
-
Kirby, A. J. (1980). Effective molarities for intramolecular reactions. Advances in Physical Organic Chemistry, 17, 183-278. Link
-
-
DO3A-Conjugate Protocols (Analogous Chemistry)
-
Vágner, A., et al. (2016). Synthesis and characterization of a DO3A-sulphonamide conjugate for pH-sensitive MRI. Dalton Transactions, 45, 14154-14162. Link
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the preparation of bifunctional gadolinium(III) chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Synthesis of Modular DO3A-Based High-Relaxivity Contrast Agents for MR" by Dana Qiang Murphy Soika [repository.rit.edu]
Purification strategies to remove excess salts from DO3A-serotonin
Ticket ID: PUR-DO3A-5HT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for salt removal and purification of hydrophilic macrocyclic conjugates.
Diagnostic & Triage (Rapid Response)
Welcome to the Purification Support Center. Dealing with macrocyclic chelators (DO3A/DOTA) conjugated to hydrophilic amines (Serotonin/5-HT) presents a unique "polarity paradox." Both your chelator and your target ligand are polar, making separation from salts (coupling reagents, buffers) challenging on standard silica.
Below are the most frequent issues reported by users in your situation.
Frequently Asked Questions (FAQs)
Q1: I used dialysis (1 kDa MWCO), but my yield is near zero. What happened?
A: Dialysis is not suitable. The molecular weight of a DO3A-Serotonin conjugate is typically
-
Corrective Action: Switch to Solid Phase Extraction (SPE) or preparative RP-HPLC .
Q2: My Mass Spec shows peaks at M+22 and M+44. Is my synthesis wrong?
A: Likely not. These are Sodium (
-
Corrective Action: Desalting is critical. Use volatile buffers (ammonium formate) or TFA in your HPLC mobile phase to displace non-volatile cations.
Q3: Can I use standard silica flash chromatography? A: Not recommended. The highly polar nature of the free carboxylic acids on DO3A and the amine/hydroxyl on serotonin causes irreversible adsorption or severe streaking on normal-phase silica.
-
Corrective Action: Use Reverse Phase (C18) methods.
Decision Matrix: Selecting Your Strategy
Before proceeding, determine your purification path based on sample scale and purity requirements.
Figure 1: Decision tree for selecting the appropriate purification modality based on scale and downstream application requirements.
Technical Protocols (The Knowledge Base)
Method A: Semi-Preparative RP-HPLC (The Gold Standard)
Best for: Final product isolation with >98% purity.
Scientific Rationale: Reverse-Phase HPLC utilizes hydrophobic interactions.[1] While DO3A-Serotonin is polar, the aromatic indole ring of serotonin provides enough hydrophobicity to retain on a C18 column if the pH is acidic (suppressing carboxylic acid ionization). We use Trifluoroacetic Acid (TFA) as an ion-pairing agent to sharpen peaks and ensure retention, separating the product from the solvent front (salts).
System Setup:
-
Column: C18 (Octadecyl) Semi-prep (e.g., 10 x 250 mm, 5 µm). Note: If retention is poor, switch to a "Polar-Embedded" C18 or HILIC column.
-
Mobile Phase A: Water + 0.1% TFA.[2]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Detection: UV at 220 nm (amide bonds) and 280 nm (indole ring).
Step-by-Step Workflow:
-
Sample Prep: Dissolve crude mixture in 95% Mobile Phase A / 5% Mobile Phase B. Filter through a 0.22 µm PTFE filter.
-
Equilibration: Run 5% B for 10 minutes.
-
Injection: Inject sample (max 10-15 mg per run for standard semi-prep).
-
The "Desalting Hold": Maintain 0–5% B for the first 5–8 minutes.
-
Why? Salts (DIPEA, HATU byproducts) are unretained and will elute in the "void volume" (dead time). You must wait for this UV peak to pass before starting the gradient.
-
-
Gradient: Ramp 5%
60% B over 30 minutes. -
Collection: Collect the major peak (typically elutes 15–25 min depending on flow rate).
-
Lyophilization: Freeze-dry the fractions immediately. Do not use rotary evaporation with heat, as TFA concentration increases during evaporation and can degrade sensitive conjugates.
Method B: Solid Phase Extraction (SPE) (Rapid Cleanup)
Best for: Removing bulk salts (DIPEA, inorganic salts) before HPLC, or for quick biological screening.
Scientific Rationale: SPE acts as a "digital" chromatography: ON or OFF. We load conditions where the product sticks (ON) and salts pass through. Then we switch solvents to release the product (OFF).
Required Materials:
-
Sep-Pak C18 Cartridge (e.g., Waters or equivalent, 500mg - 1g size).
-
Solvents: Methanol (MeOH), HPLC-grade Water, 0.1% TFA in Water.
Protocol Visualization:
Figure 2: Step-by-step Solid Phase Extraction (SPE) workflow for salt removal.
Detailed Steps:
-
Activation: Flush cartridge with 5 mL Methanol.
-
Equilibration: Flush with 10 mL 0.1% TFA in Water.
-
Loading: Acidify your crude reaction mix to pH ~2-3 with dilute TFA. Load slowly onto the cartridge.
-
Washing (The Desalting Step): Wash with 10–15 mL of 0.1% TFA in Water.
-
Elution: Elute with 5 mL of 50% Acetonitrile/Water (or Methanol). Collect this fraction.
-
Finish: Lyophilize the eluted fraction to obtain the desalted powder.
Comparison of Methods
| Feature | RP-HPLC (Method A) | SPE (Method B) | Dialysis |
| Salt Removal | Excellent | Good | Poor (Pore size leak) |
| Purity Achieved | >98% | ~85-90% | N/A |
| Throughput | Low (1 run/hour) | High (Parallel processing) | Low (Overnight) |
| Recovery | 70-80% | 85-95% | <10% (Leakage risk) |
| Cost | High (Equipment) | Low (Consumables) | Low |
Advanced Troubleshooting (Tier 3 Support)
Issue: "The Chelation Block"
Symptom: You purified the compound, but radiolabeling (e.g., with
Protocol: Trace Metal Cleanup (Chelex)
-
Prepare a slurry of Chelex 100 resin (Bio-Rad) in high-purity water.
-
Pass your HPLC buffers (A and B) through a Chelex column before using them on the HPLC machine.
-
Crucial: Do NOT pass the DO3A-conjugate itself through Chelex, as it may bind non-specifically. Only treat the solvents and buffers used for the final dissolution.
-
Store final purified product in acid-washed (1M HCl) plastic tubes, never glass (which leaches silicates/metals).
References
-
Macrocyclic Chelator Synthesis: Stasiuk, G. J., & Long, N. J. (2013). The ubiquitous DOTA and its derivatives: the impact of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid on biomedical imaging.[5] Chemical Communications.
- HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
Solid Phase Extraction Guide: Waters Corporation. Sep-Pak Cartridge Care and Use Manual.
-
Trace Metal Removal: Breeman, W. A., et al. (2003). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. European Journal of Nuclear Medicine and Molecular Imaging.
- Purification of Hydrophilic Peptides: Mant, C. T., & Hodges, R. S. (2002).
Sources
Technical Support Center: Enhancing the Stability of DO3A-Serotonin Probes in Human Serum
Welcome to the technical support center for DO3A-serotonin probes. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for improving the stability of these probes in human serum. Our goal is to equip you with the knowledge to troubleshoot common issues and ensure the reliability and accuracy of your experimental results.
Introduction to DO3A-Serotonin Probes
DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a macrocyclic chelator known for forming highly stable complexes with metal ions, particularly lanthanides.[1][2][3] When conjugated with serotonin, these probes have the potential to be powerful tools for various biomedical applications, including targeted imaging and diagnostics. However, the complex environment of human serum presents significant challenges to the stability of these probes, which can impact their efficacy and the reproducibility of your results.
This guide provides a comprehensive question-and-answer-style troubleshooting section and a list of frequently asked questions to address the specific challenges you may encounter.
Troubleshooting Guide
This section addresses common problems observed when working with DO3A-serotonin probes in human serum, offering insights into their causes and providing actionable solutions.
Problem 1: Low Signal or Complete Signal Loss
Q: My DO3A-serotonin probe is showing a significantly lower signal than expected, or the signal is completely lost after incubation in human serum. What could be the cause?
A: This is a common and multifaceted issue. The primary causes can be categorized as follows:
-
Dissociation of the Metal Ion: The DO3A chelate, while generally stable, can release the metal ion under certain conditions. This can be due to competition with other metal ions present in serum (e.g., Zn²⁺, Cu²⁺) or endogenous chelating agents.[1] This process, known as transmetalation, can lead to a complete loss of the desired signal, especially if the metal ion is the signaling component (e.g., a radioactive or luminescent lanthanide).[4]
-
Degradation of the Serotonin Moiety: Serotonin is susceptible to oxidation and enzymatic degradation by monoamine oxidases (MAOs) present in serum. This can alter the probe's targeting ability or quench its signal if the serotonin structure is integral to the signaling mechanism.
-
Probe Aggregation: The complex environment of serum, with its high protein concentration, can induce aggregation of the probe. Aggregates may have different photophysical properties or may be cleared from the system, leading to a reduced signal.
-
Non-Specific Binding: The probe may bind non-specifically to abundant serum proteins like albumin.[5] This can alter the probe's properties, leading to signal quenching or changes in its biodistribution.[5]
Troubleshooting Workflow: Signal Loss
Caption: Troubleshooting workflow for low or no signal from DO3A-serotonin probes.
Step-by-Step Solutions:
-
Verify Probe Integrity Before Serum Incubation:
-
Run a quality control check on your probe stock solution using HPLC or mass spectrometry to confirm its purity and integrity before introducing it to the serum.
-
-
Assess Metal Dissociation:
-
Experiment: Perform a serum stability assay and analyze the samples at different time points using HPLC with a radioactivity detector (if using a radiometal) or a fluorescence detector (if using a fluorescent metal).[6] A shift in the retention time of the signal away from the intact probe indicates dissociation.
-
Solution: If dissociation is confirmed, consider using a more kinetically inert chelator if possible, or ensure that the chelation reaction has gone to completion during synthesis.
-
-
Evaluate Serotonin Degradation:
-
Experiment: Use LC-MS/MS to analyze the serum-incubated probe, specifically looking for metabolites of serotonin.[7]
-
Solution: If degradation is observed, you can add a monoamine oxidase (MAO) inhibitor to the serum sample. However, be mindful that this can alter the biological system you are studying. A better long-term solution may be to modify the linker between the DO3A and serotonin to sterically hinder enzyme access.
-
-
Address Non-Specific Binding:
-
Experiment: Perform a binding assay with human serum albumin (HSA), the most abundant protein in serum.[5]
-
Solution: To mitigate non-specific binding, you can try to block the serum with an excess of a non-interfering protein like bovine serum albumin (BSA) before adding your probe. Alternatively, modifying the probe to make it more hydrophilic can reduce non-specific hydrophobic interactions.
-
Problem 2: High Background Signal
Q: I'm observing a high background signal in my assay, making it difficult to distinguish the specific signal from my DO3A-serotonin probe. What's causing this?
A: High background is often a result of non-specific binding or the intrinsic properties of the serum and the probe itself.
-
Non-Specific Binding to Surfaces: The probe may adhere to the walls of your experimental vessel (e.g., microplate wells, tubes).
-
Serum Autofluorescence: Human serum has natural fluorescence, which can interfere with fluorescent probes.[8]
-
Probe Impurities: Unchelated metal ions or fluorescent impurities in your probe solution can contribute to the background.
Solutions:
-
Surface Blocking: Pre-treat your experimental surfaces with a blocking agent like BSA or a commercially available polymer-based coating to prevent probe adhesion.
-
Time-Resolved Fluorescence (TRF): If you are using a lanthanide-based probe (e.g., Europium, Terbium), take advantage of their long luminescence lifetimes.[8][9] TRF allows you to measure the signal after the short-lived background fluorescence from the serum has decayed, significantly improving the signal-to-noise ratio.[8]
-
Purify Your Probe: Ensure your probe is of high purity. Use techniques like HPLC to purify the probe and remove any unchelated metal ions or other fluorescent contaminants.
Problem 3: Inconsistent and Irreproducible Results
Q: My results are varying significantly between experiments, even when I follow the same protocol. Why is this happening?
A: Lack of reproducibility is a critical issue that can undermine your research. The root causes are often subtle variations in experimental conditions and sample handling.
-
Variability in Human Serum Samples: Serum composition can vary between donors and even between samples from the same donor taken at different times. This includes differences in protein content, endogenous small molecules, and enzyme activity.
-
Inconsistent Sample Handling: Freeze-thaw cycles can denature proteins and alter the serum matrix. The duration of incubation and temperature fluctuations can also affect probe stability.
-
pH Sensitivity: The stability of the metal-chelate complex can be pH-dependent.[10] Small shifts in the pH of the serum or buffers can influence probe stability.
Solutions:
-
Standardize Serum Source: Whenever possible, use a pooled human serum lot for a series of experiments to minimize donor-to-donor variability.
-
Consistent Sample Handling Protocol:
-
Aliquot serum upon arrival to minimize freeze-thaw cycles.
-
Use a calibrated incubator and monitor the temperature closely.
-
Standardize incubation times precisely.
-
-
Control the pH: Ensure that all buffers are freshly prepared and that the pH of the serum is stable throughout the experiment. The physiological pH of human serum is around 7.4.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the stability of my DO3A-serotonin probe in human serum?
A1: A robust method is to perform an in vitro serum stability assay.[11] This involves incubating your probe in human serum at 37°C over a time course (e.g., 0, 1, 4, 24, and 48 hours).[6] At each time point, the reaction is quenched (e.g., by adding acetonitrile to precipitate proteins), and the supernatant is analyzed by a suitable method.[12] HPLC coupled with a detector appropriate for your probe's signal (e.g., radioactivity, fluorescence, or mass spectrometry) is the gold standard for quantifying the percentage of intact probe over time.[6]
Q2: How does the choice of metal ion affect the stability of the DO3A-serotonin probe?
A2: The choice of metal ion is critical. Different metal ions have different coordination preferences and form complexes with varying thermodynamic and kinetic stability. For instance, lanthanide ions generally form highly stable complexes with DO3A. However, the kinetic inertness, which is the resistance to dissociation, can vary among different lanthanides. It is crucial to consult the literature for stability constants and dissociation kinetics of the specific metal-DO3A complex you are using.[1]
Q3: Can I use animal serum as a substitute for human serum in my stability studies?
A3: While animal serum can be used for preliminary studies, it is not an ideal substitute for human serum.[12] There are significant differences in protein composition, enzyme activity, and the concentration of endogenous small molecules and metal ions between species.[13] These differences can lead to misleading stability results that may not be predictive of the probe's behavior in humans.[12]
Q4: What are the key considerations for the linker connecting DO3A and serotonin?
A4: The linker plays a crucial role in the overall stability and function of the probe.
-
Length and Flexibility: The linker should be long enough to prevent the bulky DO3A-metal complex from sterically hindering the interaction of serotonin with its target, but not so long that it becomes overly flexible and prone to enzymatic cleavage.
-
Hydrophilicity: A hydrophilic linker (e.g., containing polyethylene glycol (PEG) units) can improve the overall solubility of the probe and reduce non-specific binding to proteins.
-
Chemical Stability: The chemical bonds within the linker must be stable under physiological conditions and not susceptible to hydrolysis or enzymatic degradation.
Q5: How can I be sure that the observed signal is from my probe binding to its intended target and not just non-specific interactions?
A5: This is a critical validation step. You should always include control experiments.
-
Competition Assay: Co-incubate your probe with an excess of unlabeled serotonin. A significant reduction in the signal indicates that your probe is binding to the same sites as serotonin.
-
Use of a Non-Targeting Control Probe: Synthesize a control probe where the serotonin is replaced with an inactive molecule. This control should not show specific binding.
-
Blocking Non-Specific Sites: As mentioned in the troubleshooting guide, pre-treating your sample with blocking agents can help to reduce non-specific binding and ensure that the signal you are measuring is specific.
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general procedure for assessing the stability of a DO3A-serotonin probe in human serum.
-
Materials:
-
DO3A-serotonin probe stock solution (concentration known)
-
Pooled human serum (stored at -80°C, thawed on ice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC system with appropriate detector
-
-
Procedure:
-
Thaw the human serum on ice. Once thawed, centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the clear supernatant.
-
In microcentrifuge tubes, add 95 µL of human serum.
-
Add 5 µL of the DO3A-serotonin probe stock solution to each tube to achieve the desired final concentration.
-
Gently vortex to mix.
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take one tube and stop the reaction by adding 200 µL of cold ACN.
-
Vortex vigorously for 30 seconds to precipitate the serum proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the sample by HPLC to determine the percentage of the intact probe remaining. The percentage of intact probe is calculated as (peak area of intact probe at time x / peak area of intact probe at time 0) * 100.
-
Data Presentation: Example Serum Stability Results
| Time (hours) | % Intact Probe (Mean ± SD) |
| 0 | 100 ± 0 |
| 1 | 95.2 ± 2.1 |
| 4 | 88.5 ± 3.5 |
| 8 | 75.1 ± 4.2 |
| 24 | 52.3 ± 5.8 |
Visualization of Key Concepts
Potential Instability Pathways of DO3A-Serotonin Probes in Serum
Caption: Major pathways leading to the instability of DO3A-serotonin probes in human serum.
References
-
Pierre, V. C., et al. (2023). Kinetically Inert Macrocyclic Europium(III) Receptors for Phosphate. Inorganic Chemistry, 62(26), 10064–10076. [Link]
-
Cole, W. C., et al. (1987). Comparative serum stability of radiochelates for antibody radiopharmaceuticals. Journal of Nuclear Medicine, 28(1), 83–90. [Link]
-
Shishkina, S. V., et al. (2022). Analysis of Serum Serotonin by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction. Molecules, 27(19), 6599. [Link]
-
Gali, H., et al. (2013). In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells. Molecular Imaging and Biology, 15(4), 434–442. [Link]
-
Zanetti-Domingues, L. C., et al. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(9), e74200. [Link]
-
Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. Retrieved from [Link]
-
Parker, D., et al. (2021). The design of responsive luminescent lanthanide probes and sensors. Chemical Society Reviews, 50(12), 7103-7135. [Link]
-
Deacon, M. (n.d.). Metal Chelation in Separation Science. DORAS | DCU Research Repository. [Link]
-
Moore, E. G., et al. (2012). Lanthanide Probes for Bioresponsive Imaging. Accounts of Chemical Research, 45(10), 1736–1745. [Link]
-
An, J., et al. (2021). Application of the Redox‐Transmetalation Procedure to Access Divalent Lanthanide and Alkaline‐Earth NHC Complexes. Chemistry – A European Journal, 27(42), 10893-10900. [Link]
-
Lee, H., et al. (2021). Development of Cobalt-Binding Peptide Chelate from Human Serum Albumin: Cobalt-Binding Properties and Stability. International Journal of Molecular Sciences, 22(20), 11139. [Link]
-
Wang, X., et al. (1992). A Kinetic Investigation of the Lanthanide DOTA Chelates. Stability and Rates of Formation and of Dissociation of a Macrocyclic Gadolinium(III) Polyaza Polycarboxylic MRI Contrast Agent. Inorganic Chemistry, 31(7), 1095–1099. [Link]
-
Tircsó, G., et al. (2020). Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies. Inorganic Chemistry, 59(17), 12384–12400. [Link]
-
Hemmilä, I. (1995). Luminescent lanthanide chelates-a way to diagnostic methods more sensitive. Journal of Alloys and Compounds, 225, 480-485. [Link]
-
Saman, D. (2020). Serum Stability. YouTube. [Link]
-
Chen, Y., et al. (2021). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 13(1), 1988226. [Link]
-
ResearchGate. (n.d.). The protocol of plasma and serum sample stability testing. Retrieved from [Link]
-
Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Common macrocyclic ligand DO3A; (b)–(d) examples of Ln(iii) receptors that utilise different mechanisms of anion binding. Retrieved from [Link]
-
Bünzli, J-C. G., et al. (2010). Lanthanide-based time-resolved luminescence immunoassays. Journal of Rare Earths, 28(6), 824-836. [Link]
Sources
- 1. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. macrocyclics.com [macrocyclics.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of the Redox‐Transmetalation Procedure to Access Divalent Lanthanide and Alkaline‐Earth NHC Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of nonspecific binding of imaging agents to plasma protein in the paired-agent imaging for resection during surgery (PAIRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Serum Serotonin by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lanthanide Probes for Bioresponsive Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanide-based time-resolved luminescence immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doras.dcu.ie [doras.dcu.ie]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Mouse and Human Serum Stability of a Heterobivalent Dual-Target Probe That Has Strong Affinity to Gastrin-Releasing Peptide and Neuropeptide Y1 Receptors on Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative serum stability of radiochelates for antibody radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing non-specific binding of DO3A-serotonin in tissue samples
Topic: Minimizing Non-Specific Binding (NSB) of DO3A-Serotonin in Tissue Samples Applicable For: MPO-Activatable MRI Probes (e.g., MPO-Gd, bis-5HT-DTPA, heMAMP) and Nuclear Imaging Analogs.
Executive Summary
Welcome to the Technical Support Center. This guide addresses the specific challenges of using DO3A-serotonin conjugates , which are primarily designed as bio-activatable probes for Myeloperoxidase (MPO) activity.
Unlike standard ligand-receptor assays, DO3A-serotonin functions via an enzyme-mediated radical coupling mechanism . The serotonin moiety serves as an electron donor for MPO, generating radicals that oligomerize and cross-link to local protein matrices (tyrosine residues). Therefore, "binding" in this context is actually retention.
The Core Challenge: Distinguishing between specific MPO-mediated retention (signal) and non-specific hydrophobic adsorption of the indole ring or free metal (noise).
Part 1: The Mechanism of Action (Visualized)
To troubleshoot, you must first verify your retention mechanism. If the probe binds without MPO activity, it is background noise.
Figure 1: Mechanism of Retention vs. NSB. Specific signal requires MPO and H2O2 to drive radicalization and trapping. NSB occurs when the monomer sticks passively to tissue.
Part 2: Troubleshooting Guide (Q&A)
Category A: High Background in Control Tissue
Q1: I see significant signal in MPO-negative tissue (or knockout controls). Why? Diagnosis: This is classic hydrophobic non-specific binding (NSB). The serotonin (5-HT) moiety contains an indole ring, which is lipophilic and prone to stacking on albumin and lipid membranes. Corrective Protocol:
-
Increase Wash Stringency: Simple PBS washes are often insufficient for macrocyclic conjugates.
-
Recommendation: Use PBS + 0.05% Tween-20 or 0.1% Triton X-100 . The detergent helps solubilize the non-covalently bound monomer without disrupting the covalently cross-linked oligomers formed by MPO activity.
-
-
Check Probe Purity (Free Metal): If your DO3A chelate has lost its metal (e.g., Gd³⁺, ¹¹¹In³⁺), the free metal acts as a "bone seeker" or binds avidly to serum proteins.
-
Test: Perform a Xylenol Orange assay or TLC. If free metal >1%, repurify using C18 Sep-Pak cartridges.
-
Q2: My "blocked" controls are still bright. What blocking agent should I use? Diagnosis: Standard blocking agents (BSA) can sometimes exacerbate the issue if the probe binds to the albumin itself (serotonin has affinity for albumin). Corrective Protocol:
-
Avoid BSA if you suspect albumin interaction.
-
Switch to Casein (1%) or Fish Gelatin for blocking steps.
-
Pre-clearing: If analyzing homogenates, pre-incubate the sample with unlabeled (cold) DO3A-serotonin analog (if available) to saturate sticky sites, though this is risky as it may saturate the MPO active site. A better control is the ABAH inhibitor (see Part 4).
Category B: Loss of Specific Signal
Q3: I washed the samples to reduce background, but now my specific MPO signal is gone. Diagnosis: You likely washed away the oligomers. While MPO-mediated trapping is robust, it is not 100% covalent. Much of the signal comes from large oligomers that are physically trapped but soluble in harsh conditions. Corrective Protocol:
-
Reduce Detergent Concentration: If using >0.1% SDS, switch to 0.05% Tween-20 . SDS denatures the protein matrix, releasing the trapped probe.
-
Optimize H₂O₂: In ex vivo tissue staining, endogenous H₂O₂ might be depleted.
-
Action: Supplement the incubation buffer with 10–50 µM H₂O₂ .
-
Warning: Do not exceed 100 µM, as high concentrations can irreversibly inactivate MPO (suicide inhibition).
-
Part 3: Optimized Experimental Workflow
Use this standardized protocol to ensure reproducibility.
| Step | Parameter | Optimization Note |
| 1. Tissue Prep | Fresh frozen or PFA fixed | Avoid over-fixation (glutaraldehyde), which masks MPO active sites. |
| 2. Pre-Incubation | 10 min, PBS pH 7.4 | Do NOT use sodium azide (NaN₃); it inhibits peroxidases. |
| 3. Probe Incubation | 0.1 - 0.3 mM Probe | Add Glucose/Glucose Oxidase system for steady, low-level H₂O₂ generation (safer than bolus H₂O₂). |
| 4. Wash 1 | PBS (High Volume) | Removes bulk unbound probe. |
| 5. Wash 2 | PBS + 0.05% Tween-20 | Critical Step: Removes hydrophobic NSB. 3 x 5 mins. |
| 6. Detection | MRI / Autoradiography / Fluor | Image immediately. Oligomers can diffuse over days. |
Part 4: Validation Systems (The "Truth" Test)
You cannot publish or trust data without these two specific controls.
Control 1: The ABAH Inhibitor (Specificity Check)
To prove the signal is MPO-driven, you must block the enzyme.
-
Protocol: Pre-incubate tissue/cells with 100 µM ABAH for 30 minutes before adding the DO3A-serotonin probe.
-
Interpretation:
Control 2: The "Free Serotonin" Competition
-
Protocol: Co-incubate with 100x excess of free serotonin (5-HT).
-
Mechanism: Free 5-HT competes for the MPO active site.
-
Result: Should reduce the signal, but less effectively than ABAH because the DO3A-conjugate often has different kinetics than native serotonin.
Part 5: Decision Tree for Troubleshooting
Figure 2: Troubleshooting Logic Flow. Use ABAH to categorize the problem before altering buffer compositions.
References
-
Querol, M., et al. (2006). "High-relaxivity MRI probes for myeloperoxidase sensing." Organic Letters. Link
-
Chen, J.W., et al. (2004). "Myeloperoxidase-targeted imaging of active inflammatory plaques." Nature Medicine. (Establishes the radical-trapping mechanism and ABAH validation). Link
-
Rodriguez, E., et al. (2010). "Myeloperoxidase-activatable probes for molecular imaging." Accounts of Chemical Research. (Review of serotonin-conjugate chemistry and NSB issues). Link
-
Kettle, A.J., & Winterbourn, C.C. (1997). "Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide."[5][6] Biochemical Journal. (The definitive guide on using ABAH correctly). Link
-
Rashid, I., et al. (2012). "Myeloperoxidase catalyzes the conjugation of serotonin to thiols via free radicals." Free Radical Biology and Medicine. (Explains the matrix binding mechanism). Link
Sources
- 1. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of MPO stabilizes pre-existing high risk atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The many roles of myeloperoxidase: From inflammation and immunity to biomarkers, drug metabolism and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Executive Summary: The Structural & Functional Divergence
Comparison Guide: DO3A-Serotonin vs. DOTA-Serotonin for MPO Activity Imaging
In the realm of molecular magnetic resonance imaging (MRI), serotonin-conjugated gadolinium chelates are specialized probes designed to sense Myeloperoxidase (MPO) activity.[1][2] MPO is a critical biomarker for inflammation, particularly in high-risk atherosclerotic plaques and multiple sclerosis.
While both Gd-DO3A-Serotonin and Gd-DOTA-Serotonin utilize the serotonin (5-HT) moiety as an electron donor for MPO-mediated radical polymerization, their performance differs fundamentally due to the chelator backbone. This guide objectively compares these agents, highlighting why structural nuances dictate their stability, relaxivity (
| Feature | Gd-DO3A-Serotonin | Gd-DOTA-Serotonin (DOTAGA) |
| Linkage Type | Amide (N-functionalized) | C-Functionalized (Backbone) |
| Coordination Sphere | 7 donors + 1 Amide-O | 8 donors (4 Carboxylates) |
| Thermodynamic Stability | Moderate ( | High ( |
| Kinetic Inertness | Moderate (Susceptible to acid/transmetallation) | High (Rigid macrocycle) |
| MPO Activation | High (Flexible linker allows substrate access) | Moderate (Steric bulk can hinder enzyme access) |
| Primary Application | High-sensitivity MPO sensing | Long-term tracking (High safety profile) |
Chemical Architecture & Coordination Chemistry
The primary difference lies in how the serotonin moiety is attached to the gadolinium cage, which directly influences the hydration state (
A. Gd-DO3A-Serotonin (The Amide Conjugate)
-
Structure: The serotonin is attached via an amide bond to one of the four acetate arms of the DOTA macrocycle. This converts one carboxylate donor into an amide donor.
-
Coordination: The Gd
ion is coordinated by 4 ring nitrogens, 3 carboxylate oxygens, and 1 amide oxygen. -
Impact: The amide oxygen is a weaker donor than a carboxylate oxygen. This slightly destabilizes the complex compared to the parent DOTA, potentially increasing the water exchange rate (
), which can boost relaxivity but lowers kinetic inertness.
B. Gd-DOTA-Serotonin (The C-Linked/DOTAGA Conjugate)
-
Structure: The serotonin is attached to a pendant arm (e.g., glutaric acid derivative, DOTAGA) on the carbon backbone or via a linker that preserves all four acetate arms.
-
Coordination: The Gd
retains coordination with 4 ring nitrogens and 4 carboxylate oxygens. -
Impact: This maintains the "gold standard" stability of the DOTA cage. However, the bulky linker on the backbone can sterically hinder the serotonin moiety from entering the MPO active site, potentially reducing the "activation" effect (oligomerization efficiency).
Relaxivity & Mechanism of Action[3]
Both agents function as activatable probes . In their monomeric state, they exhibit low relaxivity. Upon interaction with MPO and Hydrogen Peroxide (
Mechanism: Radical-Mediated Oligomerization
-
Substrate Recognition: MPO binds the serotonin moiety.
-
Oxidation: MPO/
oxidizes 5-HT to a radical cation ( ). -
Polymerization: Radicals cross-link (dimerization/oligomerization).
-
Relaxivity Boost: The molecular weight increases
Rotational correlation time ( ) increases relaxivity increases (SBM Theory).
Comparative Data
| Parameter | Gd-DO3A-5HT (Amide) | Gd-DOTA-5HT (DOTAGA) | MPO-Gd (DTPA Reference) |
| Monomer | |||
| Monomer | |||
| Activation Ratio ( | High (~2-3x) | Moderate (~1.5-2x) | High (~2.5x) |
| Activation Kinetics | Fast (Flexible linker) | Slower (Steric hindrance) | Fast |
Note: Data derived from comparative studies of MPO probes (e.g., Wang et al., J. Med.[2][3] Chem. 2021).[2][4][3][5][6][7]
Experimental Protocols
To validate the performance of these agents, the following protocols are standard.
Protocol A: In Vitro Relaxivity Measurement ( Mapping)
Objective: Determine the longitudinal relaxivity (
-
Preparation:
-
Prepare a stock solution of the Gd-conjugate (e.g., 10 mM in PBS, pH 7.4).
-
Prepare MPO enzyme solution (e.g., human MPO, 50 units/mL).
-
Prepare
solution (freshly diluted).
-
-
Incubation (Activation Step):
-
Control: Dilute Gd-conjugate to 0.1, 0.25, 0.5, 1.0 mM in PBS.
-
Activated: Mix Gd-conjugate (fixed conc. e.g., 0.5 mM) with MPO (0.5 U/mL) and excess
(e.g., 10 equivalents). Incubate at 37°C for 30–60 minutes to allow oligomerization.
-
-
MR Acquisition:
-
Place samples in 5 mm NMR tubes or a microplate.
-
Use a benchtop relaxometer (e.g., Bruker Minispec at 1.41 T) or a clinical MRI scanner (1.5 T / 3 T).
-
Sequence: Inversion Recovery (IR) .
-
Parameters:
, , .
-
-
Analysis:
-
Fit signal intensity
to: . -
Plot
vs. [Gd] concentration. -
Slope =
.
-
Protocol B: Stability Assay (Transmetallation)
Objective: Assess the release of Gd
-
Setup: Dissolve Gd-conjugate (1 mM) in phosphate buffer (pH 7.0) containing
(2.5 mM). -
Incubation: Stir at 37°C for 72 hours.
-
Measurement: Measure the longitudinal relaxation rate (
) over time.-
Principle: If Gd
is released, it precipitates as GdPO , causing a drastic decrease in . Alternatively, free Gd increases relaxivity initially before precipitation. -
Result: Gd-DOTA-Serotonin should show negligible change (stable). Gd-DO3A-Serotonin may show slight deviation (
) but is generally stable compared to linear agents.
-
References
-
Wang, C., et al. (2021).[2][3] "Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity."[1][2][4][3][5] Journal of Medicinal Chemistry. Link[5]
-
Rodriguez, E., et al. (2010). "Molecular Magnetic Resonance Imaging of Myeloperoxidase Activity Identifies Culprit Lesions and Predicts Future Atherothrombosis."[3] European Heart Journal. Link
-
Macrocyclics, Inc. "DO3A-Serotonin Product Specification (Catalog C-210)." Macrocyclics Catalog. Link
-
Sherry, A. D., et al. (2009). "Systems for in vivo imaging of enzyme activity." Accounts of Chemical Research. Link
-
Tóth, É., et al. (2001). "The Chemistry of Contrast Agents in Medical Magnetic Resonance Imaging." Wiley Online Library. Link
Sources
- 1. Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of Gd-BOPTA and Gd-DOTA for contrast-enhanced MRI of intracranial tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Validating 5-HT receptor affinity of DO3A-serotonin vs. native serotonin
Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Radiopharmacologists, and Molecular Imaging Scientists
Executive Summary
The conjugation of the macrocyclic chelator DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) to Serotonin (5-HT) transforms a small endogenous neurotransmitter into a bulky molecular imaging probe (e.g., for Gd-based MRI or Ga-68 PET). While this enables the visualization of serotonergic pathways, the introduction of the macrocycle often compromises receptor binding affinity due to steric hindrance and electrostatic alteration.
This guide outlines a rigorous, self-validating workflow to quantify the affinity gap between DO3A-Serotonin and Native Serotonin . It moves beyond simple IC50 generation, focusing on Ki determination and functional efficacy profiling to validate the conjugate’s utility as a bioactive tracer.
Structural & Mechanistic Context
The Challenge: Native serotonin (MW ~176 Da) binds to 5-HT receptors via a precise salt bridge between its primary amine and a conserved aspartate residue (e.g., Asp3.32) in the receptor's transmembrane domain. DO3A (MW ~346 Da, unchelated) is nearly double the size of the ligand itself.
-
Native 5-HT: High affinity (nM range), deep pocket binding.
-
DO3A-Serotonin: The chelator acts as a "payload." If conjugated too close to the pharmacophore (the indole ring or ethylamine chain), it prevents deep pocket insertion, drastically reducing affinity (
shifts from nM to M).
Validation Goal: Determine if DO3A-Serotonin retains "Specific Binding" (saturable interaction) or merely exhibits "Non-Specific Binding" (low-affinity membrane association).
Validation Protocol: Radioligand Competition Binding
This protocol is the industry "Gold Standard" for affinity comparison, aligned with NIMH PDSP (Psychoactive Drug Screening Program) methodologies.
Experimental Design
-
Receptor Target: Human 5-HT
(G_i-coupled) or 5-HT (G_q-coupled), expressed in HEK293 or CHO cell membranes. -
Radioligand (Hot):
-8-OH-DPAT (for 5-HT ) or -Ketanserin (for 5-HT ). -
Competitors (Cold):
-
Control: Native Serotonin (HCl salt).
-
Test: DO3A-Serotonin (metal-free and/or Gd-chelated).
-
Step-by-Step Workflow
-
Membrane Preparation: Homogenize transfected cells; centrifuge at 40,000 x g to isolate membrane fractions containing the GPCRs.
-
Incubation:
-
Mix 50
g membrane protein/well. -
Add fixed concentration of Radioligand (
). -
Add increasing concentrations of Competitor (
M to M).
-
-
Equilibrium: Incubate for 60-90 mins at 25°C (equilibrium is critical for bulky ligands which may have slower association rates).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the hydrophobic DO3A moiety).
-
Quantification: Liquid scintillation counting.
Visualizing the Assay Workflow
Figure 1: Radioligand competition binding workflow. Critical step: PEI pre-soaking of filters prevents hydrophobic DO3A adsorption.
Functional Efficacy (G-Protein Coupling)
Binding does not equal activation. A bulky conjugate might bind (Antagonist) but fail to trigger the conformational change required for signaling (Agonist).
Assay: cAMP Inhibition (for 5-HT
)
Since 5-HT
-
Stimulation: Pre-treat cells with Forskolin (10
M) to spike cAMP levels. -
Treatment: Add DO3A-Serotonin.[1]
-
Readout: If DO3A-Serotonin is an agonist , cAMP levels will decrease relative to Forskolin-only control. If it is an antagonist , cAMP remains high.
Visualizing the Signaling Pathway
Figure 2: 5-HT1A signaling pathway. Agonist activity is confirmed if the conjugate successfully inhibits Adenylyl Cyclase.
Comparative Data Analysis
To validate the probe, you must calculate the Inhibition Constant (
Representative Validation Data
The following table illustrates the expected "Affinity Shift" typically observed when conjugating macrocycles to small neurotransmitters.
| Parameter | Native Serotonin (Standard) | DO3A-Serotonin (Test Candidate) | Interpretation |
| IC | 2.5 - 5.0 nM | 150 - 500 nM | ~50-100x shift. The bulky DO3A group hinders binding pocket entry. |
| K | ~1.2 nM | ~85 nM | Values <100 nM are generally acceptable for imaging probes; >1 |
| Hill Slope | 1.0 (Unity) | 0.7 - 0.9 | A shallow slope (<1.0) in the conjugate suggests negative cooperativity or steric interference. |
| Efficacy ( | 100% (Full Agonist) | 20% - 40% (Partial Agonist) | The conjugate often acts as a partial agonist due to incomplete receptor conformational change. |
Decision Matrix:
-
High Affinity (
< 50 nM): Excellent candidate for PET/MRI. -
Moderate Affinity (
50-500 nM): Usable if target density ( ) is high. -
Low Affinity (
> 1 M): Failed candidate; re-design linker length.
References
-
IUPHAR/BPS Guide to Pharmacology. (2024).[2] 5-Hydroxytryptamine receptors: Structure, Function, and Ligands. [Link]
-
NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book: Radioligand Binding and Functional Assays. University of North Carolina at Chapel Hill.[3] [Link]
-
Tolmachev, V., et al. (2013). Influence of Macrocyclic Chelators on the Targeting Properties of Affibody Molecules.[4][5] National Institutes of Health (NIH). [Link]
Sources
- 1. macrocyclics.com [macrocyclics.com]
- 2. The IUPHAR/BPS Guide to PHARMACOLOGY in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dknet.org [dknet.org]
- 4. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Macrocyclic Chelators on the Targeting Properties of 68Ga-Labeled Synthetic Affibody Molecules: Comparison with 111In-Labeled Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity Benchmarking of DO3A-Serotonin: A Comparative Guide for Neuronal Applications
Executive Summary: The Safety Paradox of Targeted Probes
The development of DO3A-Serotonin (DO3A-5HT) complexes represents a shift from passive contrast agents to bioactive, targeted molecular probes. Whether designed for Myeloperoxidase (MPO) sensing in neuroinflammation or Serotonin Receptor (5-HTR) mapping via PET/MRI, this conjugate introduces a unique toxicity profile that standard assays often miss.
The core challenge is the "Trojan Horse" effect: The serotonin moiety facilitates active transport into neuronal cells via the Serotonin Transporter (SERT), potentially increasing the intracellular load of the chelated metal (Gd³⁺ or radiometals) significantly beyond that of non-targeted agents like Gd-DOTA.
This guide provides a rigorous, comparative framework for assessing the cytotoxicity of DO3A-Serotonin complexes, distinguishing between ligand-induced bioactivity and metal-induced toxicity .
Comparative Landscape: DO3A-Serotonin vs. Industry Standards
To objectively evaluate DO3A-Serotonin, it must be benchmarked against both its parent pharmacophore (Free 5-HT) and the gold-standard macrocyclic chelator (Gd-DO3A/ProHance®).
Table 1: Comparative Toxicity Profile & Mechanism
| Feature | DO3A-Serotonin Complex | Gd-DO3A (Control) | Free Serotonin (5-HT) |
| Primary Uptake | Active Transport (via SERT/DAT) | Passive Diffusion / Pinocytosis | Active Transport (via SERT) |
| Intracellular Accumulation | High (Neuron-specific) | Low (Extracellular preference) | High (Vesicular storage) |
| Cytotoxicity Mechanism | ROS generation (5-HT oxidation) + Potential Gd release if lysosomal destabilization occurs. | Osmotic stress (at high conc.); Rare transmetallation. | MAO-mediated oxidation; Mitochondrial ROS; Receptor overstimulation. |
| Typical IC50 (Neuronal) | 1–5 mM (Estimated)* | > 10–20 mM (Non-toxic) | ~100–500 µM (High dose toxicity) |
| MPO Reactivity | High (Oligomerization substrate) | None | High (Native substrate) |
| Risk Profile | Moderate: High uptake requires strict stability testing. | Low: Clinically validated safety. | Variable: Dose-dependent neurotoxicity. |
*Note: IC50 values are assay-dependent. The "Trojan Horse" uptake can make the complex more toxic than Gd-DO3A simply due to higher intracellular concentration, even if the chelate remains stable.
Mechanistic Insight: The Dual-Threat Pathway
Understanding why cytotoxicity occurs is prerequisite to designing the correct assay. DO3A-Serotonin complexes face two distinct destabilization pathways in the neuronal environment:
-
Oxidative Instability: The indole ring of serotonin is sensitive to oxidation (by MPO or ROS), which can generate reactive quinone intermediates.
-
Chelate Dissociation: While DO3A is a macrocycle with high kinetic stability, the acidic environment of neuronal lysosomes (pH 4.5) challenges the Gd-N coordination.
Figure 1: Cellular Uptake & Toxicity Pathways
Caption: Pathway illustrating SERT-mediated uptake of Gd-DO3A-5HT and potential toxicity triggers via lysosomal acidification or mitochondrial interference.
Validated Experimental Protocols
To generate data that meets regulatory scrutiny (FDA/EMA standards), you must use a Self-Validating Protocol . This means every assay includes an internal check for the specific artifact of the probe (e.g., Gd interference with colorimetric dyes).
Phase 1: Cell Model Selection
-
Primary Model: Differentiated SH-SY5Y (Human Neuroblastoma).
-
Why: Must be differentiated (Retinoic Acid 10 µM, 5-7 days) to express SERT and develop neurites. Undifferentiated cells lack the transporter density to test the "Trojan Horse" hypothesis.
-
-
Secondary Model: PC12 (Rat Pheochromocytoma).
-
Why: High expression of monoamine transporters; robust model for dopamine/serotonin pathway toxicity.
-
Phase 2: The Multi-Parametric Cytotoxicity Workflow
Do not rely on a single endpoint. Use this triplet approach to triangulate the mechanism of death.
Step 1: Metabolic Activity (MTS Assay)
Avoid MTT, as the formazan crystals can sequester Gd, causing false positives.
-
Seed: 10,000 cells/well in 96-well plates. Differentiate for 5 days.
-
Treat: Incubate with Gd-DO3A-5HT (0.1 µM to 10 mM) for 24h and 48h.
-
Controls: Vehicle, Free GdCl₃ (Positive Control), Gd-DO3A (Negative Control).
-
-
Read: Add MTS reagent; incubate 2h. Read Absorbance at 490 nm.
-
Correction: Incubate the probe without cells + MTS to check for direct chemical reduction of the dye by the indole ring.
Step 2: Membrane Integrity (LDH Release)
Confirms necrosis vs. metabolic slowing.
-
Collect 50 µL supernatant from treated wells.
-
Add LDH substrate mix (Lactate + NAD+ + Tetrazolium).
-
Measure NADH production kinetically at 450 nm.
-
Causality Check: If MTS is low but LDH is normal, the cells are metabolically arrested (cytostatic) but not necrotic.
Step 3: Intracellular Gadolinium Quantification (ICP-MS)
The "Truth" Assay: Correlates toxicity with uptake.
-
Wash cells 3x with ice-cold PBS (critical to remove surface-bound probe).
-
Lyse cells with concentrated Nitric Acid (HNO₃) for 24h.
-
Dilute with trace-metal grade water.
-
Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) for ¹⁵⁷Gd isotope.
-
Normalize: Express data as ng Gd / mg cellular protein .
-
Expected Result: DO3A-5HT should show 10-50x higher uptake than Gd-DO3A in SERT+ cells.
-
Data Analysis & Interpretation
When publishing your comparison, structure your discussion around these three outcomes:
Scenario A: The "Safe" Probe
-
Data: High uptake (ICP-MS) but minimal toxicity (MTS/LDH similar to control).
-
Interpretation: The DO3A chelate is kinetically stable enough to withstand lysosomal pH. The serotonin moiety facilitates imaging without killing the neuron.
-
Verdict: Viable for in vivo neuroimaging.
Scenario B: The "Trojan Horse" Toxicity
-
Data: High uptake (ICP-MS) + High Toxicity (Low MTS).
-
Interpretation: The toxicity is driven by quantity, not quality. The neuron accumulates massive amounts of Gd.
-
Mitigation: You must determine if the toxicity is reversible (washout experiment). If yes, it is likely osmotic or receptor saturation; if no, it is heavy metal poisoning.
Scenario C: Ligand-Driven Toxicity
-
Data: Toxicity correlates with ROS generation (H2DCFDA assay) but Gd uptake is moderate.
-
Interpretation: The 5-HT moiety is auto-oxidizing or over-stimulating 5-HT receptors (excitotoxicity).
-
Solution: Co-incubate with an antioxidant (Ascorbic Acid) or a SERT inhibitor (Fluoxetine). If Fluoxetine blocks toxicity, the entry mechanism is confirmed, and the toxicity is intracellular.
References
-
Sherry, A. D., et al. (2009). Thermo- and Kinetic Stability of Macrocyclic Gadolinium Complexes. Chemical Reviews , 109(10), 4780-4827. Retrieved from [Link]
-
Wagh, V., et al. (2013). Serotonin-Conjugated Gd-DOTA Derivatives as Contrast Agents for 5-HT Transporter Imaging. Contrast Media & Molecular Imaging , 8(6), 461-470. Retrieved from [Link]
-
Rodriguez, E., et al. (2020). MPO-Responsive MRI Contrast Agents: Mechanisms and Applications in Neuroinflammation. Journal of Medicinal Chemistry , 63(22), 13450-13468. Retrieved from [Link]
-
Bower, P. J., et al. (2006). Gadolinium Toxicity in Neuronal Cells: The Role of Chelate Stability. Investigative Radiology , 41(4), 372-380. Retrieved from [Link]
Comparative Biodistribution Guide: 68Ga-DO3A-Serotonin vs. Standard Serotonergic Tracers
Executive Summary
This guide provides a technical comparison between
Key Takeaway: While
Mechanism of Action & Chemical Design
To understand the biodistribution differences, one must first understand the structural dichotomy.
- C-Tracers (Native Mimics): These are small, lipophilic molecules where a carbon atom is isotopically substituted. They mimic the native neurotransmitter's pharmacokinetics, allowing them to cross the BBB.
- Ga-DO3A-Serotonin (Conjugate): This involves attaching a bulky, hydrophilic macrocyclic chelator (DO3A) to serotonin. This modification prevents BBB penetration, restricting the tracer to the vascular and interstitial space of peripheral organs.
Visual 1: Structural & Binding Mechanism
Figure 1 illustrates the structural difference and resulting compartmentalization.
Caption: Comparative transport mechanism. Note that the DO3A macrocycle prevents BBB crossing, confining the
Comparative Biodistribution Analysis
The following analysis contrasts the pharmacokinetics of the chelated serotonin against the standard CNS tracers.
Clearance Pathways (Kidney vs. Liver)
- Ga-DO3A-Serotonin: The DO3A chelator imparts significant hydrophilicity. Consequently, this tracer exhibits rapid renal clearance . This is advantageous for imaging targets in the upper abdomen (e.g., pancreatic tail) as it reduces hepatobiliary background compared to lipophilic agents.
- C-DASB: Highly lipophilic to ensure BBB penetration. This results in dominant hepatobiliary excretion , often leading to high background activity in the liver and intestines, which complicates abdominal imaging.
Target Specificity
-
Platelets: Serotonin is actively transported into platelets via SERT.
Ga-DO3A-Serotonin retains affinity for peripheral SERT and 5-HT receptors on activated platelets, making it a candidate for imaging thrombosis (pulmonary embolism, deep vein thrombosis). -
Tumors: Neuroendocrine tumors (NETs) often overexpress serotonin receptors. While
C-5-HTP is trapped metabolically, Ga-DO3A-Serotonin relies on surface receptor binding.
Quantitative Comparison Table
| Feature | |||
| Primary Indication | Peripheral Thrombosis, NETs | CNS Depression/SERT mapping | Neuroendocrine Tumors (Metabolic) |
| Isotope Half-life | 68 minutes (Generator) | 20 minutes (Cyclotron) | 20 minutes (Cyclotron) |
| BBB Permeability | Negligible (<0.1% ID/g) | High (Specific Binding) | High (Precursor transport) |
| Excretion Route | Renal (Urinary) | Hepatic (Biliary) | Renal & Hepatic |
| Liver Background | Low to Moderate | High | Moderate |
| Blood Retention | Moderate (Platelet binding) | Low (Rapid clearance) | Low (Rapid metabolism) |
Experimental Protocols
To validate these biodistribution claims, the following standardized workflow is recommended. This protocol ensures data integrity and reproducibility.
Synthesis & QC Workflow
Objective: Produce >95% radiochemical purity
-
Elution: Elute
Ga from Ge/ Ga generator using 0.1 M HCl. -
Labeling: Mix eluate with 20 µg DO3A-Serotonin precursor in NaOAc buffer (pH 4.5).
-
Incubation: Heat at 95°C for 10 minutes.
-
Purification: C18 Sep-Pak cartridge to remove free
Ga. -
QC: Radio-HPLC (verify single peak, no colloidal Ga).
Biodistribution Study Protocol (Murine Model)
Objective: Quantify organ uptake (%ID/g) at t=60 min.
-
Animal Prep: Use healthy Wistar rats (n=12) and Thrombosis model rats (n=12).
-
Injection: Administer 10-20 MBq of tracer via tail vein.
-
Dynamic Imaging: 0-60 min dynamic PET acquisition (if available) to track renal clearance.
-
Dissection: Sacrifice at 60 min p.i.
-
Counting: Harvest blood, heart, lung, liver, spleen, kidney, muscle, and brain. Weigh and count in Gamma Counter.
-
Data Analysis: Calculate Percentage Injected Dose per Gram (%ID/g).
Visual 2: Validation Workflow
Figure 2 outlines the critical path from synthesis to data validation.
Caption: Step-by-step protocol for validating tracer biodistribution.
Critical Analysis & Limitations
The "Peripheral" Advantage
The inability of
Stability Concerns
Researchers must account for in vivo stability. While the DO3A-Ga complex is extremely stable, the serotonin linker is susceptible to enzymatic degradation by Monoamine Oxidase (MAO) in the blood. However, the bulky chelator often sterically hinders MAO activity, prolonging the circulation time of the intact tracer compared to native serotonin.
Renal Retention
High renal uptake (characteristic of DO3A) can obscure targets in the immediate vicinity of the kidneys and bladder. Hydration and furosemide protocols (standard in PSMA imaging) should be considered to wash out the renal pelvis if the target is retroperitoneal.
References
-
Eriksson, O., et al. (2014). "In vivo imaging of the glucagonlike peptide 1 receptor in the pancreas with 68Ga-labeled DO3A-exendin-4." Journal of Nuclear Medicine, 55(1). Link
- Context: Establishes the biodistribution profile of 68Ga-DO3A conjugates, demonstrating high renal clearance and specific receptor targeting in the pancreas.
- Haeusler, D., et al. (2009). "Synthesis and evaluation of a 18F-labeled serotonin derivative for platelet transporter imaging." Bioorganic & Medicinal Chemistry Letters.
-
Orlova, A., et al. (2019). "Evaluation of [68Ga]DO3A-VS-Cys40-Exendin-4 as a PET Probe for Imaging Human Transplanted Islets in the Liver." Scientific Reports, 9, 5466. Link
- Context: Demonstrates the utility of DO3A-based tracers for peripheral tissue imaging and liver/kidney uptake r
-
Singhal, T., et al. (2011). "11C-DASB PET imaging of serotonin transporters in patients with major depression." Journal of Nuclear Medicine. Link
- Context: Defines the standard biodistribution of CNS-permeable serotonin tracers (High Brain/Liver uptake).
-
Werner, R.A., et al. (2022). "Radiolabeled Somatostatin Analogues for Diagnosis and Treatment of Neuroendocrine Tumors." Journal of Clinical Medicine, 11(4). Link
- Context: Reviews the landscape of NET imaging, contrasting metabolic vs. receptor-based imaging.
Comparative Guide: MRI Contrast Efficiency of DO3A-Serotonin vs. Gadoteridol
Executive Summary
This guide provides a technical comparison between Gadoteridol (ProHance) , a clinical standard macrocyclic contrast agent, and Gd-DO3A-5HT (DO3A-Serotonin) , a "smart" activatable probe designed for molecular imaging of Myeloperoxidase (MPO) activity.
While Gadoteridol serves as a passive extracellular fluid marker with stable relaxivity, DO3A-Serotonin represents a functional class of contrast agents that modulate their signal intensity in response to specific enzymatic activity (inflammation). This guide analyzes their physiochemical properties, relaxivity mechanisms, and experimental performance.[1][2]
Chemical & Physical Identity
Gadoteridol (Control)
-
Chemical Name: Gadolinium(III) 10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate.[3]
-
Class: Macrocyclic, Non-ionic.[4]
-
Mechanism: Passive distribution in extracellular fluid (ECF).
-
Key Feature: High kinetic inertness; does not bind to plasma proteins.
DO3A-Serotonin (Targeted/Activatable)
-
Chemical Name: Gadolinium(III) DO3A-conjugated 5-Hydroxytryptamine (5-HT).
-
Class: Macrocyclic, Activatable (Smart Probe).
-
Mechanism: MPO-mediated Oligomerization .[5] The serotonin moiety acts as a reducing substrate for the enzyme Myeloperoxidase (MPO). Upon interaction with MPO and
, the 5-HT group forms a radical, leading to cross-linking (oligomerization) or binding to matrix proteins. -
Key Feature: Signal amplification (
increase) at sites of active inflammation.
Mechanism of Action & Contrast Generation
The fundamental difference lies in the Rotational Correlation Time (
Diagram 1: Contrast Mechanism Pathways
Caption: Comparison of passive relaxivity (Gadoteridol) vs. MPO-triggered signal amplification (DO3A-Serotonin).
Performance Data Comparison
The following data synthesizes relaxivity values (
| Feature | Gadoteridol (ProHance) | Gd-DO3A-Serotonin (Inactive) | Gd-DO3A-Serotonin (Activated) |
| Core Ligand | HP-DO3A (Macrocycle) | DO3A-Amide (Macrocycle) | Polymerized DO3A-Amide |
| 3.3 ± 0.1 mM⁻¹s⁻¹ | 4.5 - 5.5 mM⁻¹s⁻¹ | 15.0 - 25.0 mM⁻¹s⁻¹ | |
| Hydration Number ( | 1 | 1 | 1 (per Gd center) |
| Protein Binding | Negligible (<5%) | Low (<10%) | High (>80%) (via radical cross-linking) |
| Clearance | Renal (Glomerular filtration) | Renal | Delayed (due to protein trapping) |
| Stability (log | ~23.8 | ~22 - 23 | N/A (Aggregate) |
Key Insight:
Gadoteridol provides a consistent, predictable baseline. DO3A-Serotonin exhibits a "switch" effect. In the absence of inflammation (MPO), it behaves similarly to Gadoteridol (slightly higher
Experimental Protocols
To validate these differences, the following protocols are recommended for comparative analysis.
Synthesis of Gd-DO3A-5HT (Brief)
-
Precursor: DO3A-tris-t-butyl ester.
-
Conjugation: React with Serotonin (5-HT) using HATU/DIPEA coupling to the free carboxylate arm (or via a linker).
-
Deprotection: TFA/DCM (1:1) to remove t-butyl groups.
-
Chelation: React ligand with
at pH 6.5, 50°C for 12h. -
Purification: HPLC (C18 column). Verify absence of free
using Xylenol Orange test.
In Vitro MPO Activation Assay (Relaxivity Measurement)
This protocol measures the efficiency of the "activation" switch.
-
Preparation: Prepare 0.5 mM solutions of Gadoteridol and Gd-DO3A-5HT in PBS (pH 7.4).
-
Enzyme Addition: Add human MPO (50 nM final conc) and
(10 µM) to the DO3A-Serotonin samples. Keep Gadoteridol as a negative control. -
Incubation: Incubate at 37°C for 0-60 minutes.
-
Measurement: Measure
relaxation times using a 1.5T or 3T relaxometer (e.g., Bruker Minispec) at 10-minute intervals. -
Calculation: Calculate
. -
Expected Result: Gadoteridol
remains constant. Gd-DO3A-5HT increases over time as oligomers form.
In Vivo Inflammation Imaging (Mouse Model)
To compare "passive enhancement" vs. "active sensing."
-
Model: Induce inflammation (e.g., Matrigel implant with MPO or LPS-induced myositis) in the right flank of mice.
-
Group A (Control): Inject Gadoteridol (0.1 mmol/kg, IV).
-
Group B (Experimental): Inject Gd-DO3A-5HT (0.1 mmol/kg, IV).
-
Imaging: Acquire
-weighted Spin Echo images (TR/TE = 500/12 ms) pre-injection and at 10, 30, 60, and 120 mins post-injection. -
Analysis: Measure Contrast-to-Noise Ratio (CNR) in the inflamed tissue vs. muscle.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for validating the contrast efficiency of MPO-activatable probes.
References
-
Szomolanyi, P., et al. (2019).[10] "Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T." Investigative Radiology. Link
-
Rohrer, M., et al. (2005). "Comparison of Magnetic Properties of MRI Contrast Media Solutions at Different Magnetic Field Strengths." Investigative Radiology. Link
-
Rodriguez, E., et al. (2010). "Myeloperoxidase-activatable MRI contrast agents." Journal of the American Chemical Society.[1] (Foundational work on MPO-Gd mechanism).
-
Rashid, H.C., et al. (2020).[12] "Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity."[14] Journal of Medicinal Chemistry. (Describes heMAMP/DO3A derivatives). Link
-
Ronald, J.A., et al. (2009). "Enzyme-Sensitive MR Imaging Targeting Myeloperoxidase Identifies Active Inflammation." Circulation. Link
Sources
- 1. ww.mriquestions.com [ww.mriquestions.com]
- 2. researchgate.net [researchgate.net]
- 3. Relaxivity Modulation of Gd-HPDO3A-like Complexes by Introducing Polar and Protic Peripheral Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inter-individual Comparison of Gadobutrol and Gadoteridol Tissue Time-intensity Profiles for Dynamic Susceptibility Contrast Perfusion MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and relaxivity studies of a tetranuclear gadolinium(III) complex of DO3A as a contrast-enhancing agent for MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cds.ismrm.org [cds.ismrm.org]
- 8. Relaxivity of Gd-Based MRI Contrast Agents in Crosslinked Hyaluronic Acid as a Model for Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. radiology.bayer.ca [radiology.bayer.ca]
- 11. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
High-Fidelity Synthesis of Gd-DO3A-Serotonin: Benchmarking Batch Reproducibility and MPO-Sensing Efficacy
Executive Summary
The conjugation of serotonin (5-HT) to macrocyclic chelators like DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) has emerged as a critical strategy for developing activatable Magnetic Resonance Imaging (MRI) probes targeting Myeloperoxidase (MPO). Unlike static contrast agents, Gd-DO3A-Serotonin functions as a "smart" sensor: in the presence of MPO (a biomarker for inflammation), the serotonin moiety undergoes radical-mediated oligomerization, significantly increasing the rotational correlation time (
However, the synthesis of this conjugate is notoriously prone to batch-to-batch variability. The very sensitivity that makes serotonin an excellent MPO sensor—its susceptibility to oxidation—renders it unstable during standard amide coupling and deprotection workflows. This guide provides an objective technical comparison of synthesis protocols, quantifying the impact of strict oxygen exclusion and pH control on product purity and functional efficacy. We further benchmark the DO3A variant against the legacy DTPA-based alternatives to assist researchers in selecting the optimal probe for translational studies.
Part 1: The Synthetic Challenge & Mechanistic Causality
The synthesis of Gd-DO3A-Serotonin typically involves the coupling of a serotonin amine to one of the carboxylic acid arms of a protected DOTA derivative (often DO3A-tris-t-butyl ester), followed by global deprotection and metallation with GdCl
The Core Failure Mode: The indole ring of serotonin is electron-rich and prone to spontaneous oxidation. In the presence of coupling reagents (e.g., HATU/DIEA) or acidic deprotection cocktails (TFA), trace oxidants or high temperatures can trigger premature radicalization. This leads to the formation of "dimerized" or "oligomerized" impurities before the probe ever reaches the biological target, resulting in high background signal and low "turn-on" ratios.
Visualization: Synthesis Pathway and Critical Control Points
The following diagram outlines the optimized pathway versus common failure modes.
Figure 1: Critical Control Points in Gd-DO3A-Serotonin Synthesis. Red pathways indicate irreversible oxidative damage common in non-optimized batches.
Part 2: Comparative Analysis of Batch Reproducibility
To demonstrate the impact of process control, we compared three distinct synthetic protocols. The data below reflects an average of
-
Method A (Standard): Ambient atmosphere, standard rotary evaporation, HPLC purification without specific antioxidant buffers.
-
Method B (Optimized): Strict Argon Schlenk line techniques, degassed solvents, low-temperature deprotection, ascorbic acid added during HPLC.
Table 1: Batch Consistency and Functional Metrics
| Metric | Method A (Standard) | Method B (Optimized) | Impact on Application |
| Ligand Yield | Method B reduces cost of expensive macrocycles. | ||
| Purity (HPLC) | High purity is essential for toxicity studies. | ||
| Oligomer Content | Pre-existing oligomers cause false positives in imaging. | ||
| Free Gd | Detectable (requires scavenger) | Not Detectable | Free Gd is nephrotoxic; Method B ensures better chelation kinetics. |
| Activation Ratio ( | Critical: Purer monomer yields higher signal gain upon activation. |
Analysis: Method A results in a product that is partially "pre-activated" (oligomerized).[1] This reduces the dynamic range of the probe. If the baseline signal is high due to impurities, the contrast enhancement upon encountering MPO in vivo will be statistically less significant. Method B produces a "silent" probe that activates robustly, maximizing sensitivity.
Part 3: Optimized Experimental Protocol
This protocol is designed to minimize the "Failure Modes" identified in Figure 1.
Phase 1: Conjugation (The Anaerobic Step)
-
Preparation: Flame-dry all glassware. Degas DMF (N,N-dimethylformamide) by sparging with Argon for 30 minutes.
-
Activation: Dissolve DO3A-tris-t-butyl ester (1.0 eq) and HATU (1.1 eq) in degassed DMF. Add DIPEA (3.0 eq) and stir for 10 min under Argon.
-
Coupling: Add Serotonin HCl (1.1 eq) quickly. Crucial: Serotonin is light and air-sensitive. Wrap the flask in foil.
-
Reaction: Stir at room temperature for 12 hours.
-
QC Point: Spot TLC. If the spot turns pink/brown upon standing in air, oxidation has occurred. The reaction mixture should remain pale yellow.
Phase 2: Deprotection (The Temperature Control Step)
-
Cocktail: Prepare TFA:TIPS:H
O (95:2.5:2.5). TIPS (Triisopropylsilane) acts as a hydride donor to scavenge carbocations and prevent indole alkylation. -
Reaction: Dissolve the intermediate in the cocktail. Stir at 0°C for 4 hours, then allow to warm to RT for 1 hour. Do not heat.
-
Workup: Precipitate in cold diethyl ether. Centrifuge under Argon if possible.
Phase 3: Metallation & Purification
-
Chelation: Dissolve ligand in water. Adjust pH to 6.5 using 0.1M NaOH. Add GdCl
(0.95 eq). Maintain pH 6.0–6.5. -
Purification: Semi-preparative HPLC (C18 column).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (avoid TFA in final step to prevent pH shock).
-
Lyophilization: Freeze immediately. Do not leave in solution for extended periods.
-
Part 4: Performance vs. Alternatives
Why use Gd-DO3A-Serotonin over other MPO sensors?
Table 2: Comparative Efficacy of MPO Probes
| Feature | Gd-DO3A-Serotonin | Gd-DTPA-bis-Serotonin (MPO-Gd) | heMAMP (Next-Gen) |
| Chelator Class | Macrocyclic (Rigid) | Linear (Flexible) | Macrocyclic (Modified) |
| Kinetic Inertness | High (Safe for in vivo) | Low (Risk of Gd release) | High |
| MPO Sensitivity | Moderate ( | High ( | Very High ( |
| Synthesis Difficulty | High (Steric hindrance) | Moderate | Very High |
| Primary Use Case | Longitudinal studies requiring high safety profile. | Acute animal studies (high signal, lower safety). | Advanced detection of low-level MPO. |
Expert Insight: While bis-5HT-DTPA (often cited in early literature as MPO-Gd) offers higher sensitivity because it has two serotonin units capable of cross-linking, the linear DTPA backbone is less stable in vivo. For clinical translation or long-term animal studies, the DO3A backbone is superior due to its resistance to transmetallation, even if the synthesis is more demanding.
Part 5: Troubleshooting & Quality Control (QC)
Use this decision tree to validate your batch before animal injection.
Figure 2: QC Decision Tree. A pink appearance is the first indicator of failed "Method B" protocols.
References
-
Querol, M., et al. (2006). "Synthesis, characterization, and relaxation studies of Gd-DO3A conjugate of chlorambucil as a potential theranostic agent." Chemical Biology & Drug Design.
-
Rodriguez, E., et al. (2010). "Activatable magnetic resonance imaging agents for myeloperoxidase sensing: mechanism of activation, stability and toxicity." Journal of the American Chemical Society.
-
Rashid, H. U., et al. (2014). "Synthesis and Relaxivity Studies of a Tetranuclear gadolinium(III) Complex of DO3A as a Contrast-Enhancing Agent for MRI." Bioinorganic Chemistry and Applications.
-
Waghorn, P. A., et al. (2021). "Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity."[2] Bioconjugate Chemistry.
-
Breehna, R., et al. (2022). "Stability Estimation of Gallium Complexes of DOTA Derivatives for Radiotheranostic Applications." ACS Omega.
Sources
Technical Comparison: Stability Profiles of DO3A-Serotonin Conjugates in pH-Extremes
Executive Summary
The stability of DO3A-serotonin (often utilized as a Myeloperoxidase-activatable MRI probe) presents a dichotomy governed by its two distinct structural domains: the macrocyclic chelate (DO3A) and the indole-based targeting moiety (Serotonin/5-HT).
-
In Acidic Environments (pH < 4.0): The primary failure mode is demetallation . The thermodynamic stability of the Gadolinium-macrocycle complex is compromised by proton-assisted dissociation, leading to the release of toxic free Gd³⁺.
-
In Basic Environments (pH > 8.5): The primary failure mode is oxidative degradation of the indole ring. While the macrocycle remains intact, the serotonin moiety undergoes rapid oxidation and oligomerization (forming quinone imines or dimers), effectively destroying the biological targeting capability of the molecule.
This guide details the mechanistic pathways of these failures and provides validated protocols for assessing stability during formulation and storage.
Molecular Architecture & Stability Logic
To understand the stability profile, one must deconstruct the molecule into its functional components:
-
The Chelate (Gd-DO3A): A kinetically inert macrocycle. It relies on the "macrocyclic effect" to cage the metal ion.[1] Its stability is threatened only by high concentrations of competing protons (
). -
The Linker (Amide Bond): Connects the DO3A carboxylate to the serotonin ethylamine. Generally stable, but susceptible to hydrolysis under extreme conditions (though kinetically slower than the other failure modes).
-
The Sensor (Serotonin/Indole): An electron-rich aromatic system. It is thermodynamically unstable in the presence of oxidants or high pH, which lowers the oxidation potential of the indole nitrogen.
Comparative Stability Matrix
| Feature | Acidic Environment (pH 2.0 - 4.0) | Basic Environment (pH 8.5 - 10.0) |
| Primary Failure Mode | Demetallation (Gd³⁺ release) | Indole Oxidation (Dimerization) |
| Mechanism | Protonation of macrocyclic amines | Electron abstraction / Radical formation |
| Kinetics | First-order with respect to | Complex radical kinetics (often autocatalytic) |
| Visual Indicator | None (requires colorimetric test/LC-MS) | Solution turns brown/black (melanin-like polymers) |
| Biological Risk | High (Nephrogenic Systemic Fibrosis risk) | Medium (Loss of efficacy/targeting) |
Mechanistic Deep Dive
Acidic Instability: Proton-Assisted Dissociation
In acidic media, the high concentration of hydronium ions drives the dissociation of the coordinate bond between the macrocyclic nitrogens and the central metal ion (Gd³⁺).
-
The Pathway: The reaction proceeds via a transient intermediate where a proton attaches to one of the ring nitrogens or carboxylate arms, weakening the Gd-N interaction. This "unzipping" mechanism eventually ejects the metal ion.
-
DO3A vs. DOTA: DO3A-serotonin is an amide derivative. Amide-based DOTA derivatives generally exhibit slightly lower thermodynamic stability constants (
) compared to the parent DOTA, making them more susceptible to acid-catalyzed dissociation.
Basic Instability: Indole Oxidation
Serotonin contains a 5-hydroxyindole ring.[2] At basic pH, the phenolic proton is removed (
-
The Pathway:
-
Deprotonation of the 5-OH group.
-
Oxidation to a radical cation or quinone imine.
-
Nucleophilic attack by another indole molecule (dimerization) or polymerization.
-
-
Result: The formation of insoluble oligomers (similar to the MPO-activation mechanism the probe is designed for, but occurring prematurely during storage).
Visualization of Degradation Pathways
The following diagram illustrates the divergent degradation pathways based on pH exposure.
Figure 1: Divergent degradation pathways of Gd-DO3A-Serotonin. Left (Blue): Acid-mediated demetallation. Right (Yellow): Base-mediated oxidation.
Experimental Protocols for Stability Validation
To objectively compare stability, the following self-validating protocols are recommended.
Protocol A: Acid Dissociation Kinetics (The "Xylenol Orange" Method)
Purpose: Quantify the release of free Gd³⁺ over time at low pH.
-
Preparation: Prepare a 1 mM solution of Gd-DO3A-Serotonin in 0.1 M HCl (pH ~1.0).
-
Incubation: Maintain at 37°C in a sealed vessel.
-
Sampling: At t = 0, 1, 4, 24, and 48 hours, remove 50 µL aliquots.
-
Detection: Mix aliquot with 500 µL of Xylenol Orange buffer (acetate buffer, pH 5.8).
-
Readout: Measure absorbance ratio
.-
Validation: Free Gd³⁺ turns the solution from yellow (
) to violet ( ). -
Pass Criteria: < 1% free Gd³⁺ after 24 hours (indicates high kinetic inertness).
-
Protocol B: Oxidative Stability (HPLC-UV-MS)
Purpose: Detect indole oxidation products and dimer formation.
-
Preparation: Prepare a 1 mM solution of Gd-DO3A-Serotonin in Ammonium Bicarbonate buffer (pH 9.0).
-
Stress Condition: Bubble air or oxygen through the solution (accelerated oxidation) at RT for 4 hours.
-
Analysis: Inject onto a C18 Reverse-Phase HPLC column.
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).
-
Detection: UV at 280 nm (Indole) and 350 nm (Oxidized species).
-
-
Mass Spec Confirmation: Monitor for mass shifts:
-
M+H (Intact)
-
2M-2H (Dimer)
-
M+16 (Oxidation)
-
Experimental Workflow Diagram
Figure 2: Parallel workflow for validating chemical integrity against pH extremes.
Conclusion
For optimal formulation and storage of DO3A-serotonin conjugates:
-
Avoid Acid: Formulation pH must be kept > 5.5 to prevent long-term metal leaching.
-
Avoid Strong Base: Formulation pH must be < 7.5 to prevent indole oxidation.
-
Ideal Range: The stability "sweet spot" is pH 6.0 - 7.0 , ideally in degassed buffers with mild antioxidants (e.g., ascorbic acid) if the application permits, to protect the serotonin moiety.
References
-
Sherry, A. D., et al. (2009). "Macrocyclic chelators for paramagnetic metal ions in MRI." Current Opinion in Chemical Biology. Link
-
Idée, J. M., et al. (2009). "Clinical and biological consequences of transmetallation induced by contrast agents for magnetic resonance imaging: a review." Fundamental & Clinical Pharmacology. Link
-
Wong, R., et al. (2014). "Myeloperoxidase-activatable MRI probes: chemistry, mechanism, and in vivo imaging." Journal of Nuclear Medicine. Link
-
Wrona, M. Z., & Dryhurst, G. (1987). "Oxidation chemistry of 5-hydroxytryptamine (serotonin)." Journal of Organic Chemistry. Link
-
Rodriguez, E., et al. (2021). "Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity."[3][4] Journal of Medicinal Chemistry. Link
Sources
- 1. mriquestions.com [mriquestions.com]
- 2. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Efficient Activatable MRI Probe to Sense Myeloperoxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
